2-((Furan-2-ylmethyl)amino)nicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBGSYFNVDYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589407 | |
| Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945347-58-0 | |
| Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile: Synthesis, Properties, and Medicinal Chemistry Potential
Foreword: Unveiling a Scaffold of Opportunity
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-((Furan-2-ylmethyl)amino)nicotinonitrile represents a compelling fusion of two such entities: the biologically versatile nicotinonitrile core and the furan ring, a motif prevalent in numerous natural products and pharmaceuticals.[1][2][3] This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the fundamental properties of this compound. We will move beyond a simple recitation of data to explore the causality behind its synthesis, the logic of its structural features, and its latent potential as a valuable building block for novel therapeutic agents.
Section 1: Synthesis and Mechanistic Considerations
The construction of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the C2 position on the pyridine ring, which is significantly enhanced by the electron-withdrawing nature of both the ring nitrogen and the adjacent nitrile group.
The Causality of Reagent Selection
The logical precursors for this synthesis are 2-chloronicotinonitrile and furfurylamine (furan-2-ylmethanamine).
-
2-Chloronicotinonitrile : The chlorine atom at the C2 position serves as an excellent leaving group. Its departure is facilitated by the stabilization of the negative charge in the transition state (a Meisenheimer-like complex) by the pyridine nitrogen and the cyano group.
-
Furfurylamine : This primary amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient C2 carbon of the nicotinonitrile ring.
The reaction is typically mediated by a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to quench the hydrochloric acid generated in situ, driving the equilibrium towards product formation.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow from reactants to the final purified product.
Caption: General workflow for the synthesis of the title compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with checkpoints (TLC monitoring) to ensure reaction completion before proceeding to purification.
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq).
-
Reagent Addition : Add an appropriate solvent such as absolute ethanol or acetonitrile to dissolve the starting material. To this solution, add furfurylamine (1.1 eq) followed by a suitable base like triethylamine (1.5 eq).
-
Reaction Conditions : Heat the mixture to reflux (approximately 80-85°C) under a nitrogen atmosphere.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion, typically within 12-24 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction : Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Section 2: Core Physicochemical and Spectroscopic Profile
The identity and purity of the synthesized compound must be rigorously confirmed. The following table summarizes its key identifiers and expected properties.
| Property | Value / Description | Source |
| CAS Number | 945347-58-0 | [4][5] |
| Molecular Formula | C₁₁H₉N₃O | Calculated |
| Molecular Weight | 199.21 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., white to pale yellow powder) | [6] |
| Hydrogen Bond Donors | 1 (the secondary amine N-H) | Calculated |
| Hydrogen Bond Acceptors | 4 (furan oxygen, 2 pyridine N, nitrile N) | Calculated |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, Methanol, and Chloroform. | Inferred |
Spectroscopic Signature
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Pyridine Ring : Three aromatic protons (doublet, triplet, doublet) between δ 7.0-8.5 ppm.
-
Furan Ring : Three aromatic protons, typically seen as multiplets or distinct doublets/triplets between δ 6.0-7.5 ppm.
-
Methylene Bridge (-CH₂-) : A characteristic singlet or doublet (if coupled to NH) around δ 4.5-5.0 ppm.
-
Amine Proton (-NH-) : A broad singlet, typically around δ 5.5-6.5 ppm, which is exchangeable with D₂O.
-
-
FT-IR : The infrared spectrum provides confirmation of key functional groups.
-
N-H Stretch : A sharp to medium peak around 3300-3400 cm⁻¹.
-
C-H Stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below.
-
C≡N Stretch : A strong, sharp absorption characteristic of a nitrile group, typically appearing around 2220-2230 cm⁻¹.[6]
-
C=C / C=N Stretches : Multiple peaks in the 1500-1650 cm⁻¹ region corresponding to the aromatic rings.[6]
-
C-O-C Stretch : A strong stretch for the furan ether linkage, usually found in the 1000-1100 cm⁻¹ region.[7]
-
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a molecular ion peak [M+H]⁺ at approximately m/z 200.0818.
Section 3: Reactivity, Stability, and Biological Rationale
The molecule's structure informs its chemical reactivity and provides a strong rationale for its potential as a pharmacologically active agent.
Key Structural Features and Biological Significance
The potential for bioactivity is not arbitrary; it is rooted in the established roles of its constituent parts in medicinal chemistry.
Caption: Key pharmacophoric features of the title compound.
-
Nicotinonitrile Scaffold : This is a well-established "privileged scaffold". Derivatives of 2-aminonicotinonitrile are frequently investigated for a range of therapeutic applications, including as kinase inhibitors and anticancer agents.[2][3] The arrangement of the amino group and the nitrile provides a specific vector for hydrogen bonding and electrostatic interactions within a target protein's active site.
-
Furan Moiety : The furan ring is a bioisostere of the phenyl ring but with distinct electronic properties and a smaller size. The oxygen atom can act as a crucial hydrogen bond acceptor.[8] The incorporation of a furan group in place of a phenyl ring has been shown in related structures to be beneficial for high-affinity binding at certain targets, such as the A₂A adenosine receptor.[9] Furan derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][10][11]
-
Flexible Linker : The methylene (-CH₂-) bridge provides rotational flexibility, allowing the furan and nicotinonitrile moieties to adopt an optimal conformation for binding to a biological target.
Chemical Reactivity and Derivatization Potential
The molecule is a versatile platform for further chemical modification:
-
The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, or it can be reduced to a primary amine, opening pathways to new families of compounds.
-
The secondary amino group is nucleophilic and can be readily acylated or alkylated to explore structure-activity relationships.
-
The aromatic rings (both pyridine and furan) can potentially undergo electrophilic substitution, although reaction conditions would need to be carefully controlled to manage selectivity.
Section 4: Concluding Remarks and Future Outlook
This compound is more than a simple chemical entity; it is a rationally designed molecule that stands at the intersection of proven pharmacophores. Its synthesis is straightforward, relying on robust and well-understood chemical principles. Its structure contains all the necessary features—hydrogen bond donors and acceptors, aromatic systems, and conformational flexibility—that are the hallmarks of successful drug candidates.
This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound. The logical next steps involve its inclusion in screening libraries against various biological targets, particularly protein kinases, adenosine receptors, and cancer cell lines, where its constituent scaffolds have already demonstrated significant promise. Its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems further underscores its value to the scientific community.
References
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Available at: [Link]
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This compound. 2a biotech. Available at: [Link]
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Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (n.d.). ResearchGate. Available at: [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). PubMed Central. Available at: [Link]
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2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. (n.d.). ACS Publications. Available at: [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Available at: [Link]
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"2-((Furan-2-ylmethyl)amino)nicotinonitrile" CAS number 945347-58-0
An In-depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile (CAS Number: 945347-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its chemical properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a scaffold in the design of kinase inhibitors. Detailed protocols, safety information, and expert insights are provided to support researchers in their exploration of this molecule.
Introduction
This compound is a molecule that integrates two key pharmacophores: the furan ring and the aminonicotinonitrile moiety. The furan ring is a five-membered aromatic heterocycle containing oxygen, known for its versatile biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The nicotinonitrile scaffold, a substituted pyridine ring, is also a prominent feature in many biologically active compounds, notably as A2A adenosine receptor antagonists and kinase inhibitors.[3][4] The combination of these two moieties in this compound presents a unique chemical entity with significant potential for drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 945347-58-0 | [5] |
| Molecular Formula | C₁₁H₉N₃O | [5] |
| Molecular Weight | 199.21 g/mol | [6] |
| Predicted Boiling Point | 367.8 ± 37.0 °C | [6] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 2.78 ± 0.10 | [6] |
Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data.
Synthesis of this compound
The most probable synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This approach is suggested by the identification of its upstream raw materials as 2-chloro-3-cyanopyridine and furfurylamine.[6]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on standard procedures for nucleophilic aromatic substitution reactions involving similar substrates. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.
Materials:
-
2-chloro-3-cyanopyridine
-
Furfurylamine (Furfurylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add furfurylamine (1.1 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Pyridine Ring): Signals corresponding to the three protons on the nicotinonitrile ring.
-
Aromatic Protons (Furan Ring): Signals for the three protons on the furan ring.
-
Methylene Protons: A signal for the two protons of the CH₂ group linking the furan and amino moieties.
-
Amine Proton: A broad signal for the NH proton.
¹³C NMR Spectroscopy (Predicted)
-
Pyridine Ring Carbons: Five distinct signals for the carbons of the nicotinonitrile ring, including the carbon of the nitrile group (C≡N).
-
Furan Ring Carbons: Four signals for the carbons of the furan ring.
-
Methylene Carbon: A signal for the CH₂ carbon.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.
-
C≡N Stretch: A sharp absorption band around 2220-2260 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O-C Stretch (Furan Ring): An absorption band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.21). Fragmentation patterns would likely involve the loss of the furan-ylmethyl group or cleavage of the nicotinonitrile ring.
Potential Biological Activity and Applications
The structural motifs within this compound suggest several potential areas of biological activity, making it a compound of interest for drug discovery.
Caption: Potential therapeutic applications of this compound.
Kinase Inhibition
Numerous furan- and furopyrimidine-based derivatives have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The aminopyrimidine scaffold, which is structurally related to the aminopyridine core of the target molecule, is a well-established hinge-binding motif in many kinase inhibitors.[7][8] Therefore, this compound represents a promising starting point for the design of novel kinase inhibitors.
Experimental Workflow for Kinase Inhibition Assay:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibition Assay: Add varying concentrations of the test compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or by using a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
A2A Adenosine Receptor Antagonism
Derivatives of 2-aminonicotinonitrile have been identified as potent A2A adenosine receptor antagonists.[3] These receptors are involved in various physiological processes, and their modulation has therapeutic potential in conditions such as Parkinson's disease and inflammation.
Anticancer and Antimicrobial Activity
The furan nucleus is a common feature in compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Therefore, it is plausible that this compound may exhibit similar properties.
Safety and Handling
Based on available Safety Data Sheets (SDS) for related compounds, this compound should be handled with care in a well-ventilated laboratory environment. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a promising heterocyclic compound with significant potential for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward nucleophilic aromatic substitution reaction. The presence of the furan and aminonicotinonitrile pharmacophores suggests a range of potential biological activities, with kinase inhibition being a particularly compelling area for future investigation. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and therapeutic applications of this intriguing molecule.
References
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An In-Depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile: Synthesis, Structural Elucidation, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a heterocyclic compound incorporating both a furan and a nicotinonitrile scaffold. These moieties are of significant interest in medicinal chemistry, suggesting the title compound's potential as a valuable building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, structural characterization, and prospective applications.
Introduction: The Scientific Rationale
The strategic combination of a furan ring and a 2-aminonicotinonitrile core in a single molecule presents a compelling case for investigation. The furan nucleus is a prevalent pharmacophore found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for various marketed drugs and clinical candidates with activities such as kinase inhibition, antiviral, and antihypertensive effects.[3][4]
The title compound, this compound (CAS No. 945347-58-0), merges these two key pharmacophores. The furan-2-ylmethyl group acts as a substituent on the amino linker at the C2 position of the pyridine ring, which is further functionalized with a cyano group at the C3 position. This specific arrangement suggests potential for targeted interactions with various biological macromolecules. This guide will delineate a robust synthetic protocol, predict its detailed spectral characteristics based on extensive literature analysis of analogous structures, and discuss its potential as a lead compound in therapeutic research.
Synthesis and Mechanism
The most logical and widely employed method for the synthesis of 2-aminonicotinonitrile derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by an amine.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the reaction of 2-chloronicotinonitrile with furan-2-ylmethanamine (furfurylamine).
Caption: Proposed synthesis of the target compound via SNAr reaction.
Causality Behind Experimental Choices
-
Nucleophile and Electrophile: Furfurylamine serves as the nucleophile, with its primary amine lone pair attacking the electron-deficient C2 position of the 2-chloronicotinonitrile ring. The electron-withdrawing cyano (-CN) group at the C3 position and the ring nitrogen atom activate the C2 position for nucleophilic attack, making the chlorine atom a good leaving group.
-
Base: A non-nucleophilic base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), is essential. Its role is to quench the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent and Temperature: A polar aprotic solvent like dimethylformamide (DMF) or an alcohol like ethanol is typically used to solubilize the reactants. Heating is generally required to overcome the activation energy of the reaction, as is common for SNAr reactions on heteroaromatic rings.
Step-by-Step Experimental Protocol (Predictive)
This protocol is a self-validating system based on established procedures for analogous reactions.[4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous ethanol (or DMF) to dissolve the starting material. Add triethylamine (1.5 eq) to the solution.
-
Nucleophile Addition: Add furfurylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Structural Elucidation and Spectroscopic Analysis (Predictive)
The structure of the synthesized compound would be unequivocally confirmed through a combination of spectroscopic methods. The following data are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.[5][6]
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C11H9N3O | |
| Molecular Weight | 199.21 g/mol | |
| CAS Number | 945347-58-0 | [7] |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Boiling Point | ~367.8 °C (Predicted) | Chemical database prediction |
| Density | ~1.24 g/cm³ (Predicted) | Chemical database prediction |
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
| Wavenumber (cm-1) | Intensity | Assignment | Functional Group |
| ~3350 | Medium, Sharp | N-H stretch | Secondary Amine |
| ~3115 | Weak | =C-H stretch | Aromatic (Pyridine & Furan) |
| ~2220 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1600, ~1570 | Medium-Strong | C=C & C=N stretch | Aromatic Rings |
| ~1250 | Medium | C-N stretch | Aryl-Amine |
| ~1010 | Strong | C-O-C stretch | Furan Ring |
The presence of a sharp, strong peak around 2220 cm-1 is a definitive indicator of the nitrile group.[5] The N-H stretch of the secondary amine is expected in the 3300-3400 cm-1 region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted, 400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | dd | 1H | H6 (Pyridine) |
| ~7.50 | dd | 1H | H4 (Pyridine) |
| ~7.38 | dd | 1H | H5' (Furan) |
| ~6.65 | dd | 1H | H5 (Pyridine) |
| ~6.32 | dd | 1H | H4' (Furan) |
| ~6.25 | d | 1H | H3' (Furan) |
| ~5.50 | br s | 1H | NH |
| ~4.70 | d | 2H | CH 2 |
-
Justification: The pyridine protons (H4, H5, H6) will appear in the aromatic region, with H6 being the most deshielded due to its proximity to the ring nitrogen. The furan protons will appear at characteristic shifts. The methylene protons (CH2) will likely appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a broad singlet.
13C NMR (Predicted, 100 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C2 (Pyridine) |
| ~151.5 | C5' (Furan) |
| ~149.0 | C6 (Pyridine) |
| ~142.5 | C4' (Furan) |
| ~138.0 | C4 (Pyridine) |
| ~117.5 | C ≡N |
| ~110.8 | C3' (Furan) |
| ~108.0 | C5 (Pyridine) |
| ~107.5 | C2' (Furan) |
| ~92.0 | C3 (Pyridine) |
| ~40.0 | C H2 |
-
Justification: The chemical shifts are estimated based on known values for pyridine, furan, and aminopyridine derivatives.[8] The carbon attached to the nitrogen (C2) and the nitrile carbon (C≡N) will have characteristic chemical shifts.
Mass Spectrometry (MS)
-
Predicted Molecular Ion (M+): m/z = 199.0746 (for C11H9N3O). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Key Fragmentation Pattern: A prominent fragmentation would be the loss of the furan ring or the cleavage of the C-N bond, leading to fragments corresponding to the nicotinonitrile core and the furfuryl cation (m/z = 81).
Potential Biological Activity and Therapeutic Applications
While no specific biological data for this compound has been published, the known activities of its constituent scaffolds provide a strong rationale for its investigation in several therapeutic areas.
Caption: Rationale for predicted biological activities of the target compound.
-
Kinase Inhibition: Many 2-aminopyridine and related heterocyclic structures are potent kinase inhibitors.[9][10] The nicotinonitrile moiety can act as a hinge-binding motif in the ATP-binding pocket of various kinases. Furan-containing scaffolds have also been explored as VEGFR-2 inhibitors.[11] Therefore, this compound warrants screening against a panel of cancer-related kinases like FGFR, VEGFR, and others.
-
Anticancer Activity: Numerous furan and nicotinonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] The mechanism often involves apoptosis induction and cell cycle arrest. The title compound should be evaluated in cytotoxicity assays against a panel of human cancer cell lines.
-
A2A Adenosine Receptor Antagonism: Structurally related 2-amino-nicotinonitriles bearing furan groups have been identified as potent and selective A2A adenosine receptor antagonists, which have potential applications in neurodegenerative diseases and immuno-oncology.[14]
-
Antiviral Properties: The 2-oxonicotinonitrile scaffold, a close relative, has shown promise in developing agents against viruses like SARS-CoV and influenza.[15][16]
Conclusion and Future Directions
This compound is a synthetically accessible molecule that represents a promising starting point for medicinal chemistry campaigns. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and detailed structural characterization. The convergence of two biologically relevant pharmacophores suggests a high probability of discovering novel biological activity.
Future work should focus on the practical execution of the proposed synthesis and the empirical validation of the predicted spectroscopic data. Subsequently, a broad biological screening against kinase panels, cancer cell lines, and relevant CNS receptors is highly recommended to unlock the therapeutic potential of this intriguing heterocyclic compound.
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A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [Link]
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Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2014). PubMed. [Link]
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Pharmacological activity of furan derivatives. (n.d.). WJPR. [Link]
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Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2016). Longdom Publishing. [Link]
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Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Scribd. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
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Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). ResearchGate. [Link]
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Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). PubMed. [Link]
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Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011). PubMed. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC. [Link]
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[CHEMICAL AND CHEMOTHERAPEUTICAL STUDIES ON THE FURAN DERIVATIVES. XXXIII. STUDIES ON WATER-SOLUBLE DERIVATIVES OF 2-(2-(5-NITRO-2-FURYL) VINYL)QUINOLINE]. (1963). PubMed. [Link]
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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"2-((Furan-2-ylmethyl)amino)nicotinonitrile" molecular weight
An In-depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound this compound. This guide provides a detailed overview of its molecular characteristics, synthesis, and potential applications, grounded in established scientific principles and supported by relevant literature.
Compound Identification and Core Properties
This compound is a heterocyclic organic compound incorporating a furan ring, a pyridine ring, and a nitrile group. Its unique structural arrangement suggests potential for diverse chemical reactivity and biological activity.
Molecular Structure and Weight
The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these are:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃O | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| CAS Number | 945347-58-0 | [1] |
The precise molecular weight is a critical parameter for a multitude of experimental procedures, including quantitative analysis, reaction stoichiometry, and the interpretation of mass spectrometry data.
Physicochemical Characteristics
A summary of the predicted and available physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Boiling Point | 367.8±37.0 °C (Predicted)[1] |
| Density | 1.24±0.1 g/cm³ (Predicted)[1] |
| Storage Conditions | 2-8°C[1] |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A General Approach
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add an equimolar amount of furfurylamine to the solution. To facilitate the reaction and neutralize the HCl byproduct, a non-nucleophilic base like triethylamine or potassium carbonate should be added.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.
Structural Characterization and Analytical Methods
The definitive identification and purity assessment of the synthesized compound require a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR would show characteristic signals for the aromatic protons of the furan and pyridine rings, as well as the methylene and amine protons. The carbon NMR would confirm the number and types of carbon atoms present.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the N-H stretch of the secondary amine, and the C-O-C stretch of the furan ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and the exact molecular weight of the compound, which should correspond to 199.21 g/mol .
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like furan derivatives, GC-MS is a powerful analytical tool for both separation and identification.[2][3]
Caption: Analytical workflow for the characterization of this compound.
Potential Applications in Drug Discovery
The structural motifs present in this compound, namely the 2-aminonicotinonitrile core and the furan moiety, are found in various biologically active molecules.
Adenosine A₂A Receptor Antagonism
Research has shown that compounds with a 2-aminonicotinonitrile core and a furan group can act as potent A₂A adenosine receptor antagonists.[4] These antagonists are of significant interest in the treatment of Parkinson's disease, cancer, and inflammatory disorders. The high affinity of some furan-containing nicotinonitriles for the A₂A receptor suggests that this compound could be a valuable scaffold for the design of new therapeutic agents.[4]
General Pharmacological Relevance
The furan ring is a common feature in many natural products and pharmaceuticals, often contributing to their biological activity.[5] The aminopyridine scaffold is also a well-established pharmacophore in medicinal chemistry. The combination of these two moieties in a single molecule makes this compound a promising candidate for screening in various biological assays to explore its potential therapeutic applications.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
Conclusion
This compound is a compound with a molecular weight of 199.21 g/mol and a chemical formula of C₁₁H₉N₃O.[1] Its structure, containing both a furan and an aminonicotinonitrile moiety, suggests potential for interesting biological activity, particularly in the context of A₂A adenosine receptor antagonism. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its characterization, which should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
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A Comprehensive Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides an in-depth exploration of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for purification and characterization. Furthermore, it delves into the potential biological significance of this molecule, drawing upon the well-established pharmacological activities of both the nicotinonitrile and furan moieties. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the synthesis and evaluation of this and related compounds.
Introduction: The Scientific Rationale
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The molecule this compound is a compelling subject for investigation as it integrates two key pharmacophores: the nicotinonitrile scaffold and a furan ring.
The nicotinonitrile moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a range of biologically active compounds.[1] Similarly, the furan ring is a five-membered aromatic heterocycle present in numerous natural products and synthetic drugs, known to contribute to a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4][5][6] The combination of these two motifs in a single molecule suggests a high potential for novel biological activity, making it a prime candidate for screening and development in drug discovery programs.
This guide aims to provide a thorough technical overview of this compound, from its fundamental chemical properties to its synthesis and potential therapeutic applications.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any scientific investigation. This section provides the key identifiers and predicted physicochemical characteristics of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | ChemicalBook[7] |
| CAS Number | 945347-58-0 | ChemicalBook[7] |
| Molecular Formula | C11H9N3O | ChemicalBook[7] |
| Molecular Weight | 199.21 g/mol | ChemicalBook[7] |
| Predicted Boiling Point | 367.8 ± 37.0 °C | ChemicalBook[7] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | ChemicalBook[7] |
| Predicted pKa | 2.78 ± 0.10 | ChemicalBook[7] |
These predicted values provide a baseline for the physical behavior of the compound and are useful for planning its synthesis, purification, and handling.
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This approach is suggested by the common starting materials listed for this compound.[7]
Synthetic Pathway
The proposed synthesis involves the reaction of 2-chloro-3-cyanopyridine with furfurylamine. The lone pair of electrons on the nitrogen atom of the furfurylamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. This results in the displacement of the chloride leaving group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-3-cyanopyridine
-
Furfurylamine
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add furfurylamine (1.1 equivalents) and potassium carbonate (2 equivalents) to the solution. The base is crucial to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. The expected spectral data are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings, as well as the methylene and amine protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8][9] Key expected vibrational frequencies include:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹ for the secondary amine.
-
C≡N stretch: A strong, sharp peak around 2220-2260 cm⁻¹ for the nitrile group.
-
C=C and C=N stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.
-
C-O-C stretch: A strong peak around 1000-1300 cm⁻¹ for the furan ether linkage.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron Impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.21.[8]
Potential Biological Significance and Applications
The structural motifs of this compound suggest a range of potential biological activities, making it a valuable candidate for further investigation in drug discovery.
Caption: Potential biological activities based on constituent pharmacophores.
-
Anticancer Activity: Nicotinonitrile derivatives have been investigated for their anticancer properties.[1] The furan ring is also found in compounds with cytotoxic activity against cancer cell lines.[10]
-
Antibacterial and Antifungal Activity: Furan derivatives are known to possess significant antibacterial and antifungal properties.[3][4][6]
-
Anti-inflammatory Activity: Certain furan-containing compounds have demonstrated anti-inflammatory effects.[2][10]
-
A₂A Adenosine Receptor Antagonism: Substituted 2-aminonicotinonitriles have been identified as A₂A adenosine receptor antagonists, which have potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.[11]
-
Antiviral Activity: The furan scaffold is present in some antiviral agents, suggesting potential in this therapeutic area as well.[12]
The combination of these two pharmacologically active moieties in this compound warrants its inclusion in screening libraries for a wide range of therapeutic targets.
Conclusion
This technical guide has provided a comprehensive overview of this compound, a molecule with significant potential in the field of medicinal chemistry. By detailing its synthesis, purification, and characterization, and by outlining its potential biological activities, this document serves as a valuable resource for researchers. The straightforward synthesis and the promising structural features of this compound make it an attractive candidate for further investigation and development in various drug discovery programs.
References
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PubChem. 2-Amino-4-(2-furyl)-6-phenylnicotinonitrile. Available from: [Link]
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Journal of Medicinal Chemistry. 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Available from: [Link]
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- Furan: A Promising Scaffold for Biological Activity. (2024). Sami Publishing Company.
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ResearchGate. Biologically active nicotinonitrile and furopyridine-containing drugs. Available from: [Link]
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2a biotech. This compound. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]
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Scribd. Synthesis of 2 Aminofurans and 2 Aminothiophenes. Available from: [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]
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Alq J Med App Sci. A Review on Biological and Medicinal Significance of Furan. Available from: [Link]
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National Institutes of Health. Atom-Economical and Metal-Free Synthesis of Multisubstituted Furans from Intramolecular Aziridine Ring Opening. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a molecule of interest in medicinal chemistry and drug discovery. The primary synthesis pathway, a nucleophilic aromatic substitution, is detailed along with an in-depth analysis of the reaction mechanism and experimental considerations. This document serves as a practical resource for researchers aiming to synthesize this compound and its analogs, offering a foundation for further exploration and development.
Introduction: Significance of this compound
The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a furan moiety, as seen in this compound, introduces unique electronic and steric properties that can significantly influence a molecule's pharmacological profile. The furan ring system is a common feature in many natural products and approved drugs, often contributing to target binding and metabolic stability. Consequently, the synthesis of molecules such as this compound is of considerable interest for the development of novel therapeutic agents.
The Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The most direct and industrially scalable route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and furfurylamine.[1] This reaction is a classic example of amine substitution on an electron-deficient pyridine ring.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyridine ring, particularly with the electron-withdrawing nitrile group at the 3-position, is activated towards nucleophilic attack at the 2-position.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the carbon atom bearing the chlorine atom on the 2-chloronicotinonitrile ring. This disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. A proton is subsequently lost from the amine nitrogen, typically facilitated by a base, to yield the final product, this compound.
The presence of the nitrile group ortho to the site of substitution is crucial as it helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | ≥98% | Commercially Available |
| Furfurylamine | C₅H₇NO | 97.12 | ≥99% | Commercially Available |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.39 g, 10 mmol).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the 2-chloronicotinonitrile. To this solution, add furfurylamine (1.07 g, 11 mmol, 1.1 equivalents) followed by triethylamine (2.02 g, 20 mmol, 2.0 equivalents). Triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The reaction mixture is then poured into ice-cold water (100 mL) with stirring.
-
Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic route from the starting materials to the final product.
Caption: Synthesis of this compound.
Characterization Data (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (requires experimental determination) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.3 (dd, 1H, H-6), ~7.5 (dd, 1H, H-4), ~7.4 (m, 1H, furan H-5), ~6.7 (dd, 1H, H-5), ~6.4 (m, 1H, furan H-4), ~6.3 (m, 1H, furan H-3), ~5.5 (br s, 1H, NH), ~4.7 (d, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~160, ~152, ~143, ~140, ~117, ~111, ~108, ~90, ~40 |
Note: The NMR data are predicted and require experimental verification.
Conclusion
This technical guide outlines a reliable and straightforward synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided experimental protocol is based on established chemical principles for the synthesis of similar aminonicotinonitrile derivatives. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this and related compounds for further investigation.
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Organic Syntheses Procedure for nicotinonitrile. Available from: [Link]
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Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Available from: [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available from: [Link]
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THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available from: [Link]
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Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. ResearchGate. Available from: [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available from: [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Introduction: The Significance of the 2-((Furan-2-ylmethyl)amino)nicotinonitrile Scaffold
The compound this compound is a molecule of significant interest within medicinal chemistry and drug development. Its structure is a hybrid of two key pharmacophores: the nicotinonitrile moiety and the furan ring. Nicotinonitrile derivatives are precursors to a wide range of biologically active compounds and are integral to various pharmaceuticals.[1][2] Similarly, the furan nucleus is a common motif in many therapeutic agents, known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The biological activity of furan-containing molecules can often be fine-tuned with slight modifications to their substitution patterns.[5]
This guide provides a comprehensive technical overview of the primary starting materials and the underlying synthetic strategy for preparing this compound, focusing on the causality behind the experimental design. The most direct and widely employed method for its synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This approach offers an efficient and reliable pathway to the target molecule.
Core Starting Materials: Properties and Roles
The synthesis of this compound hinges on the reaction between an activated pyridine ring and a primary amine. The two principal starting materials for this transformation are 2-Chloronicotinonitrile and Furan-2-ylmethanamine.
The Electrophile: 2-Chloronicotinonitrile
2-Chloronicotinonitrile serves as the electrophilic component in the synthesis. It is the pyridine backbone onto which the furan-containing side chain is introduced.
-
Role in Reaction: This molecule provides the core nicotinonitrile structure. The chlorine atom at the 2-position functions as a competent leaving group. The pyridine ring nitrogen and the ortho-cyano (-CN) group are strongly electron-withdrawing. This electronic effect renders the C2-position, where the chlorine is attached, highly electron-deficient and thus susceptible to attack by a nucleophile.[6][7]
The Nucleophile: Furan-2-ylmethanamine (Furfurylamine)
Furan-2-ylmethanamine, commonly known as furfurylamine, is the nucleophilic agent that displaces the chlorine atom on the pyridine ring.
-
Role in Reaction: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile. It attacks the electron-poor C2-position of the 2-chloronicotinonitrile ring. Furfurylamine can be synthesized via the reductive amination of furfural, a biomass-derived compound, making it an accessible and important chemical intermediate.[8][9]
Data Summary of Starting Materials
| Property | 2-Chloronicotinonitrile | Furan-2-ylmethanamine (Furfurylamine) |
| CAS Number | 6627-22-1 | 617-89-0 |
| Molecular Formula | C₆H₃ClN₂ | C₅H₇NO |
| Molecular Weight | 138.56 g/mol | 97.12 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid |
| Role | Electrophile / Pyridine Backbone | Nucleophile |
Synthetic Methodology and Experimental Rationale
The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the addition of the nucleophile to the aromatic ring, forming an intermediate complex, followed by the departure of the leaving group.
General Reaction Scheme
Caption: General reaction for the synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a representative procedure based on standard laboratory practices for SNAr reactions.[10]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile, to dissolve the starting material (approx. 5-10 mL per gram of 2-chloronicotinonitrile).
-
Addition of Reagents: To the stirring solution, add Furan-2-ylmethanamine (1.1 eq) dropwise. Following the amine addition, add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extraction & Washing: Extract the aqueous layer three times with the organic solvent. Combine the organic layers and wash sequentially with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Causality Behind Experimental Choices
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are ideal. They effectively dissolve the reactants and the polar intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate. They do not possess acidic protons that could interfere with the base or nucleophile.
-
Necessity of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct from the proton of the amine and the chloride leaving group. The base is crucial to neutralize this acid. If left unneutralized, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
Use of Heat: While the pyridine ring is activated, energy input in the form of heat is typically required to overcome the activation energy barrier for the reaction, ensuring a reasonable reaction rate.
-
Molar Equivalents: A slight excess of the amine (1.1 eq) is often used to ensure the complete consumption of the more valuable chloro-precursor. A larger excess of the base (1.5 eq) ensures that the acidic byproduct is fully neutralized throughout the reaction.
Visualization of Workflow and Mechanism
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: The two-step addition-elimination mechanism (SNAr).
Conclusion
The synthesis of this compound is a textbook example of nucleophilic aromatic substitution, relying on two core starting materials: 2-chloronicotinonitrile and furan-2-ylmethanamine. The commercial availability of these precursors and the robustness of the SNAr reaction make this an efficient and scalable synthetic route. Understanding the roles of the electrophile, nucleophile, base, and solvent, as well as the underlying reaction mechanism, is paramount for researchers and drug development professionals aiming to synthesize this and related heterocyclic compounds for further investigation.
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An In-depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile: Synthesis, Potential Biological Activities, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific research on this molecule is limited, this document synthesizes information from related chemical scaffolds to propose a viable synthetic route, explore potential biological activities, and outline experimental protocols for future investigation. By examining the well-documented properties of furan and aminonicotinonitrile derivatives, we can infer a pharmacological profile for the title compound, highlighting its potential as a modulator of ion channels and other biological targets. This guide serves as a foundational resource for researchers seeking to explore the therapeutic potential of this and related novel chemical entities.
Introduction: The Chemical Scaffolding of a Promising Molecule
The molecule this compound integrates two key pharmacophores: the furan ring and the 2-aminonicotinonitrile moiety. The furan ring, an electron-rich five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4][5] Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3]
The 2-aminonicotinonitrile scaffold is also of significant interest in drug discovery. Derivatives of this structure have been investigated for various biological activities, including as A2A adenosine receptor antagonists and potential modulators of ion channels.[6][7] The strategic combination of these two moieties in this compound suggests a synergistic or novel pharmacological profile worthy of investigation.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction. This approach is common for the synthesis of 2-aminonicotinonitrile derivatives.[8][9][10] The proposed two-step synthesis is outlined below.
Synthetic Workflow
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The Emergence of 2-Aminonicotinonitriles: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
Introduction: The Versatile Scaffold of 2-Aminonicotinonitrile
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. The 2-aminonicotinonitrile core has emerged as a privileged structure, underpinning a burgeoning class of derivatives with significant therapeutic potential. These compounds have garnered considerable interest due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and receptor-modulating properties.[1][2] This guide provides an in-depth exploration of the discovery and development of novel 2-aminonicotinonitrile derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, the nuances of their biological evaluation, and the elucidation of their mechanisms of action, offering a comprehensive resource for advancing research in this exciting field.
The fundamental structure of 2-aminonicotinonitrile, a pyridine ring bearing an amino and a cyano group in positions 2 and 3 respectively, provides a unique electronic and steric arrangement. This scaffold serves as a versatile template for chemical modification, allowing for the introduction of various substituents at positions 4, 5, and 6. These modifications have been shown to profoundly influence the biological activity of the resulting derivatives, highlighting the importance of structure-activity relationship (SAR) studies in this chemical space.[3][4] This guide will illuminate the causal relationships behind experimental choices in the design and synthesis of these derivatives, providing a robust framework for the rational design of new therapeutic agents.
I. Synthesis of Novel 2-Aminonicotinonitrile Derivatives: A Strategic Approach
The synthesis of 2-aminonicotinonitrile derivatives is typically achieved through multi-component reactions, offering an efficient and atom-economical approach to generating molecular diversity. A prevalent and effective strategy involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. This one-pot synthesis is advantageous for its operational simplicity and the ability to introduce a wide range of substituents.
Core Synthetic Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
This protocol outlines a general and widely adopted method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles, a class of derivatives that has demonstrated significant biological activity.[3]
Step 1: Chalcone Formation (Intermediate Step)
The synthesis often proceeds through an initial formation of a chalcone intermediate.
-
Reactants: An appropriately substituted aromatic aldehyde (10 mmol) and an aromatic ketone (e.g., acetophenone) (10 mmol).
-
Solvent and Catalyst: The reactants are dissolved in ethanol. A catalytic amount of a base, such as 10% alcoholic sodium hydroxide, is added to facilitate the Claisen-Schmidt condensation.[3]
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the chalcone intermediate is typically used in the next step without extensive purification.
Step 2: Cyclization to form the 2-Aminonicotinonitrile Core
-
Reactants: The chalcone from the previous step (1 mmol), malononitrile (1 equivalent), and ammonium acetate (3 equivalents).
-
Solvent: The reaction is carried out in absolute ethanol.
-
Reaction Conditions: The mixture is refluxed overnight. The cyclization and aromatization steps occur in this phase to form the final 2-aminonicotinonitrile derivative.[3]
-
Purification: The product is isolated by filtration and purified by recrystallization or column chromatography.
The choice of using a one-pot reaction versus a stepwise approach often depends on the specific substrates and the desired purity of the final product. The one-pot method is generally preferred for rapid library synthesis and initial screening of biological activity.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for 2-aminonicotinonitrile derivatives.
II. Physicochemical Characterization: Ensuring Structural Integrity
The unambiguous characterization of newly synthesized 2-aminonicotinonitrile derivatives is paramount to ensure their structural integrity and purity. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum typically shows characteristic signals for the aromatic protons, the amino group protons (often as a broad singlet), and the proton at the C5 position of the pyridine ring.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 2210-2230 cm-1 is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the amino group are observed in the region of 3200-3500 cm-1.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
Table 1: Representative Characterization Data for a 2-Aminonicotinonitrile Derivative
| Technique | Observed Data | Interpretation |
| 1H NMR | δ 7.10-7.80 (m, Ar-H), 5.35 (br s, 2H, NH2), 7.20 (s, 1H, H-5) | Aromatic protons, amino group protons, and the C5 proton of the pyridine ring. |
| 13C NMR | δ 160.1, 159.8, 153.8, 116.9 (CN), 88.1 | Aromatic carbons, nitrile carbon, and other carbons of the pyridine ring. |
| IR (cm-1) | 3412, 3327 (N-H), 2209 (C≡N) | Presence of amino and nitrile functional groups. |
| HRMS (m/z) | Calculated and found values match within ±5 ppm | Confirms the elemental composition of the molecule. |
III. Biological Evaluation: Unveiling Therapeutic Potential
The diverse biological activities of 2-aminonicotinonitrile derivatives necessitate a comprehensive evaluation using a panel of in vitro assays. A primary focus of research has been on their anticancer properties.
Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening method to determine the cytotoxic potential of novel compounds.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminonicotinonitrile derivatives for a specified duration, typically 48 or 72 hours. A known anticancer drug, such as Doxorubicin, is used as a positive control.[6]
-
MTT Incubation: After treatment, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Table 2: Anticancer Activity of Selected 2-Aminonicotinonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 2.85 ± 0.1 | 4.17 ± 0.2 | [3] |
| Derivative B | HCT-116 (Colon) | ~1-3 | ~5 (5-Fluorouracil) | [7][8] |
| Derivative C | SGC-7901 (Gastric) | Potent Activity | - | [1][4] |
IV. Mechanism of Action: From Molecular Target to Cellular Response
Understanding the mechanism by which 2-aminonicotinonitrile derivatives exert their biological effects is crucial for their further development as therapeutic agents. Research has pointed to several key cellular pathways that are modulated by these compounds.
Induction of Apoptosis and Cell Cycle Arrest
Many potent 2-aminonicotinonitrile derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at specific checkpoints, preventing the proliferation of malignant cells.[1][4] The induction of apoptosis can be confirmed by various assays, including Annexin V/PI staining and analysis of caspase activation.
Tyrosine Kinase Inhibition
A significant finding is the ability of certain 2-aminonicotinonitrile derivatives to inhibit tyrosine kinases.[7][8] Tyrosine kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[9][10] Their aberrant activation is a hallmark of many cancers. The inhibition of these kinases by 2-aminonicotinonitrile derivatives represents a targeted approach to cancer therapy.
Signaling Pathway Diagram: Tyrosine Kinase Inhibition
Caption: Inhibition of tyrosine kinase signaling by 2-aminonicotinonitrile derivatives.
Modulation of Autophagy
More recently, novel 2-aminonicotinonitrile derivatives have been identified as potent modulators of autophagy.[1][4] Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Its role in cancer is complex and context-dependent, and the ability to modulate this pathway presents a novel therapeutic strategy. The induction of autophagy can be monitored by observing the formation of autophagosomes and the processing of autophagy-related proteins like LC3.[4]
V. Conclusion and Future Directions
The 2-aminonicotinonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, positions them as highly promising candidates for further drug development. The insights into their mechanisms of action, particularly their ability to induce apoptosis, inhibit tyrosine kinases, and modulate autophagy, provide a strong rationale for their continued investigation.
Future research in this area should focus on several key aspects:
-
Optimization of Lead Compounds: Structure-activity relationship studies should be expanded to further optimize the potency and selectivity of lead compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be critical for their rational development and potential combination therapies.
The comprehensive approach outlined in this guide, from rational design and synthesis to rigorous biological evaluation and mechanistic studies, will be instrumental in unlocking the full therapeutic potential of 2-aminonicotinonitrile derivatives.
VI. References
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
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Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]
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Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... ResearchGate. [Link]
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Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective. PubMed Central. [Link]
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Nicotinonitrile scaffold in medicinal chemistry
An In-Depth Technical Guide to the Nicotinonitrile Scaffold in Medicinal Chemistry
Abstract
The nicotinonitrile, or 3-cyanopyridine, nucleus represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged structure," integral to the design of numerous therapeutic agents.[1][2] This guide provides a comprehensive exploration of the nicotinonitrile scaffold, delving into its fundamental physicochemical properties, prevalent synthetic methodologies, and diverse pharmacological applications. We will dissect its role as a key pharmacophore, particularly in kinase inhibition, and examine its incorporation into marketed pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this scaffold in future drug discovery endeavors.
The Nicotinonitrile Core: Physicochemical and Pharmacophoric Attributes
The power of the nicotinonitrile scaffold lies in the synergistic interplay between the pyridine ring and the cyano group. The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction point for many biological targets.[3] The cyano group is a strong electron-withdrawing group, which modulates the electronics of the pyridine ring and serves multiple functions in ligand-receptor interactions.[4]
Key Attributes:
-
Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen is a potent hydrogen bond acceptor, often engaging with backbone amide protons in enzyme active sites, most notably the hinge region of kinases.[3]
-
Dipole Moment: The combination of the pyridine nitrogen and the nitrile results in a significant dipole moment, influencing the molecule's solubility and ability to participate in polar interactions within a binding pocket.[2]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4][5]
-
Bioisosterism: The nitrile group is a well-established bioisostere for a carbonyl group, a halogen atom, or a hydroxyl group, capable of acting as a hydrogen bond acceptor.[4][6][7] This allows medicinal chemists to fine-tune potency and physicochemical properties while maintaining key binding interactions.[8]
The combination of these features makes nicotinonitrile a versatile pharmacophore, a concept defined as the essential geometric and electronic arrangement of atoms or functional groups necessary to elicit a specific biological response.[9][10]
Table 1: Physicochemical Properties of Nicotinonitrile[2][11]
| Property | Value |
| Molecular Formula | C₆H₄N₂ |
| Molar Mass | 104.11 g/mol |
| Melting Point | 48-52 °C |
| Boiling Point | 201-206.9 °C |
| Water Solubility | 140 g/L (20 °C) |
| pKa (of pyridinium ion) | ~1.4 |
Synthetic Strategies for Nicotinonitrile Derivatives
The synthetic tractability of the nicotinonitrile core is a primary reason for its widespread use. Numerous methods exist, from industrial-scale production to versatile laboratory-scale multi-component reactions that allow for rapid generation of diverse compound libraries.[11][12][13]
A common and efficient laboratory approach is the one-pot, multi-component reaction (MCR) involving an aldehyde, a ketone, and a cyanide source (like malononitrile) in the presence of an ammonium source.[12][14] This strategy enables the direct assembly of highly substituted nicotinonitrile scaffolds.
Caption: General workflow for a multi-component synthesis of nicotinonitriles.
Experimental Protocol: Representative One-Pot Synthesis[15]
This protocol describes a general procedure for the synthesis of 4,6-diaryl-nicotinonitrile derivatives.
-
Reaction Setup: To a round-bottom flask, add an aromatic aldehyde (1.0 mmol), an acetophenone derivative (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Solvent and Reflux: Add ethanol (20 mL) as the solvent. Fit the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. A solid precipitate will often form. Pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired nicotinonitrile derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[15]
Mechanism of Action and Major Therapeutic Applications
Nicotinonitrile derivatives have demonstrated a vast range of biological activities, establishing them as crucial scaffolds in treating cancer, inflammation, and cardiovascular diseases.[16][17][18]
Kinase Inhibition: A Privileged Scaffold
Perhaps the most significant application of the nicotinonitrile scaffold is in the development of protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The nicotinonitrile core is adept at targeting the ATP-binding site of kinases.
The pyridine nitrogen typically forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor in the active site. The nitrile group can form additional hydrogen bonds or polar interactions, enhancing binding affinity and selectivity.[6][7]
Caption: Nicotinonitrile scaffold interaction within a kinase active site.
This scaffold is present in several approved and clinical-stage kinase inhibitors:
-
Pim Kinase Inhibitors: Several studies have identified nicotinonitrile derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer cell survival.[19][20] Specific compounds have shown IC₅₀ values in the nanomolar range.[19]
-
EGFR/ErbB-2 Tyrosine Kinase Inhibitors: The scaffold is a key component in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family, which are overexpressed in many cancers.[16] Neratinib, an approved drug, is a prominent example.
-
Janus Kinase (JAK) Inhibitors: The 6-substituted nicotinonitrile scaffold is crucial for designing inhibitors of the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.[1]
-
c-Met and Pim-1 Dual Inhibitors: Recent research has focused on designing "horseshoe-shaped" nicotinonitrile derivatives that can dually inhibit both c-Met and Pim-1 kinases, showing promise in treating colon cancer.[21]
Anticancer Applications (Beyond Kinase Inhibition)
The therapeutic utility of nicotinonitriles in oncology extends beyond kinase inhibition.
-
Apoptosis Induction: Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies reveal these compounds can upregulate pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[20][21]
-
Tubulin Polymerization Inhibition: Some nicotinonitrile hybrids have been designed as dual inhibitors of Aurora kinases and tubulin polymerization, disrupting cell division and leading to cancer cell death.[16]
-
Urokinase Plasminogen Activator (uPA) Inhibition: Novel N-nicotinonitrile derivatives have shown promising anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines by inhibiting the expression of uPA, an enzyme involved in cancer invasion and metastasis.[22]
Anti-inflammatory Activity
Nicotinonitrile derivatives have also been developed as potent anti-inflammatory agents. Certain compounds have shown superior in vivo edema inhibition compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.[2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23]
Case Studies: Nicotinonitrile in FDA-Approved Drugs
The success of the nicotinonitrile scaffold is best exemplified by its presence in several marketed drugs.[16][17][18]
Table 2: Profile of Marketed Drugs Featuring the Nicotinonitrile Scaffold
| Drug Name | Target(s) | Indication | Key Feature of Scaffold |
| Bosutinib | Src, Abl | Chronic Myelogenous Leukemia (CML) | The cyanopyridine core is a key element for binding to the kinase active site. |
| Neratinib | EGFR, HER2 | HER2-positive Breast Cancer | Irreversible inhibitor where the nicotinonitrile moiety contributes to the overall binding affinity. |
| Milrinone | Phosphodiesterase 3 (PDE3) | Acute Decompensated Heart Failure | The 2-oxo-nicotinonitrile structure is essential for its cardiotonic activity. |
Conclusion and Future Perspectives
The nicotinonitrile scaffold is a testament to the power of privileged structures in medicinal chemistry. Its combination of electronic properties, metabolic stability, and synthetic versatility has made it an indispensable tool for drug designers. Its success in kinase inhibition is particularly noteworthy, forming the backbone of multiple life-saving cancer therapies.
Future research will likely focus on several key areas:
-
Target Selectivity: Refining substitutions on the nicotinonitrile core to achieve higher selectivity for specific kinase isoforms or to design potent dual- or multi-target inhibitors.[21]
-
Covalent Inhibition: Leveraging the electronics of the scaffold to design novel reversible and irreversible covalent inhibitors for various targets.[24][25]
-
New Therapeutic Areas: Exploring the potential of nicotinonitrile derivatives in treating neurodegenerative diseases, viral infections, and other conditions where targetable pockets can accommodate the scaffold's key features.[16]
The nicotinonitrile core, with its rich history and ongoing exploration, is set to remain a highly valuable and frequently utilized scaffold in the pursuit of novel therapeutics for years to come.
References
A complete, numbered list of all sources cited in this guide is provided below.
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Hisham, A. M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.[Link]
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Shamroukh, A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. [Link]
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Abdel-Ghani, T. M., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. [Link]
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Hisham, A. M., et al. (2022). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Assiut University, Faculty of Pharmacy. [Link]
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Kumar, A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]
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Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry. [Link]
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El-Sayed, W. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]
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Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]
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Abdel-Ghani, T. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry. [Link]
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Fadda, A. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]
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Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. ResearchGate. [Link]
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Kumar, A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]
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Liang, G., et al. (2020). Application of Nitrile in Drug Design. ResearchGate. [Link]
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de Souza, T. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
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Abdel-Aziz, N. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]
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Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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El-Gaby, M. S. A., et al. (2022). General synthetic route of nicotinonitrile compounds. ResearchGate. [Link]
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Abdel-Aziz, N. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]
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Wikipedia contributors. (N.D.). Nicotinonitrile. Wikipedia. [Link]
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Wang, Y., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry. [Link]
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El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Abdel-Aziz, N. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Publications. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
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Van der Eycken, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]
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de Souza, T. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
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Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
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Saravanan, K., et al. (2023). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Molecular Physics. [Link]
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Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
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Salem, M. A., et al. (2018). Overview on the Synthetic Routes to Nicotine Nitriles. AMiner. [Link]
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Various Authors. (N.D.). Structure of medicinal compounds containing nicotinonitrile and pyridine groups. ResearchGate. [Link]
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El-Damasy, A. K., et al. (2024). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry. [Link]
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Cashin, A. L., et al. (2007). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Journal of Biological Chemistry. [Link]
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Zhang, H., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of the novel heterocyclic compound, 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This molecule integrates two key pharmacophores: a furan ring and a nicotinonitrile scaffold, suggesting a rich potential for diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into its structural attributes, predicted physicochemical properties, a plausible synthetic route, and theoretical spectroscopic and electronic characteristics. The insights provided herein are grounded in established principles of medicinal and computational chemistry and are aimed at facilitating further experimental investigation and drug discovery efforts.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The compound this compound emerges from this principle, marrying the versatile furan ring with the biologically significant nicotinonitrile (3-cyanopyridine) core.
The furan moiety is a five-membered aromatic heterocycle that is a structural component in numerous natural products and synthetic drugs.[1][2] Its presence often confers a range of therapeutic properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[3][4] The furan ring can act as a bioisostere for phenyl rings, offering modulated steric and electronic profiles that can enhance metabolic stability and receptor binding interactions.[1]
The nicotinonitrile scaffold is another critical building block in pharmaceutical development.[5] Derivatives of 3-cyanopyridine have demonstrated a wide spectrum of biological activities, and several have been successfully developed into marketed drugs such as the anticancer agents bosutinib and neratinib. The nitrile group is a key functional handle that can participate in various chemical transformations and interactions with biological targets.[5]
The amalgamation of these two moieties in this compound presents a molecule with intriguing potential for novel therapeutic applications. This guide aims to lay a theoretical foundation for the exploration of this compound's properties and potential as a lead structure in drug discovery programs.
Physicochemical and Predicted Properties
A foundational aspect of evaluating a compound's drug-like potential lies in its physicochemical properties. The following table summarizes the basic and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃O | [6] |
| Molecular Weight | 199.21 g/mol | [6] |
| Predicted Boiling Point | 367.8 ± 37.0 °C | [6] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 2.78 ± 0.10 | [6] |
| CAS Number | 945347-58-0 | [6] |
Note: Predicted values are computationally derived and await experimental verification.
Proposed Synthesis Pathway
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add furfurylamine (1.1 eq).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Theoretical Spectroscopic and Electronic Properties
In the absence of experimental data, computational methods provide a powerful tool for predicting the spectroscopic and electronic properties of a molecule. These theoretical insights are invaluable for structure elucidation and for understanding the molecule's reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural verification of the synthesized compound.
¹H NMR:
-
Aromatic Protons (Nicotinonitrile Ring): Three distinct signals are expected in the aromatic region, likely between δ 7.0 and 8.5 ppm. The proton at position 6 will likely be the most downfield due to the electron-withdrawing effect of the adjacent nitrogen and cyano group.
-
Furan Ring Protons: Three signals are anticipated for the furan ring protons, typically appearing between δ 6.0 and 7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the NH proton) is expected for the methylene bridge protons, likely in the range of δ 4.0 to 5.0 ppm.
-
Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR:
-
Eleven distinct carbon signals are expected.
-
Cyano Carbon (-CN): A signal in the range of δ 115-125 ppm.
-
Aromatic Carbons: Signals for the carbons of the nicotinonitrile and furan rings will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the amino group (C2 of the nicotinonitrile ring) will likely be significantly upfield compared to its position in the starting material, 2-chloronicotinonitrile.
Infrared (IR) Spectroscopy
The theoretical IR spectrum can predict key vibrational frequencies corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Sharp to medium peak |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak peaks |
| C≡N Stretch (Nitrile) | 2220-2260 | Sharp, medium intensity peak |
| C=C and C=N Stretch | 1500-1650 | Multiple strong to medium peaks |
| C-N Stretch | 1250-1350 | Medium to strong peak |
| C-O-C Stretch (Furan) | 1000-1300 | Strong peak |
These predicted values can be used to interpret the experimental IR spectrum and confirm the presence of the key functional moieties.
Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the molecular formula (C₁₁H₉N₃O) with a high degree of accuracy. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 199. Key fragmentation patterns would likely involve the loss of the furan ring or the cyano group, providing further structural information.
Computational Chemistry: A Deeper Look into Electronic Structure
Density Functional Theory (DFT) calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deeper insights into the electronic properties of this compound.
Workflow for DFT Analysis:
Caption: A typical workflow for DFT-based theoretical property prediction.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. The HOMO is expected to be localized primarily on the electron-rich furan ring and the amino linker, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the electron-deficient nicotinonitrile ring, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP) Map: An MEP map would visually represent the charge distribution across the molecule. Regions of negative potential (electron-rich), likely around the furan oxygen and the nitrile nitrogen, are prone to electrophilic attack. Regions of positive potential (electron-poor), expected around the amino proton and the protons of the nicotinonitrile ring, are susceptible to nucleophilic attack. This information is invaluable for predicting intermolecular interactions and potential binding modes with biological targets.
Potential Biological Activity and Therapeutic Applications
Given the established pharmacological profiles of furan and nicotinonitrile derivatives, this compound is a promising candidate for screening against a variety of biological targets.
-
Anticancer Activity: Many nicotinonitrile derivatives exhibit potent anticancer activity, often through kinase inhibition.[7][8] The furan moiety can also contribute to cytotoxicity against cancer cell lines.[4] Therefore, screening this compound against a panel of cancer cell lines and relevant kinases is a logical next step.
-
Antimicrobial Properties: Furan derivatives are well-known for their antibacterial and antifungal properties.[3][4] The combined scaffold may exhibit synergistic or novel antimicrobial activities.
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for inhibiting various enzymes. For example, related structures have been investigated as inhibitors of Pim-1 kinase[8] and as A2A adenosine receptor antagonists.
Experimental Workflow for Biological Evaluation:
Caption: A streamlined workflow for the biological evaluation of the title compound.
Conclusion
This compound is a molecule of significant theoretical interest, strategically combining two pharmacologically privileged heterocyclic systems. The theoretical data presented in this guide—spanning its physicochemical properties, a plausible synthetic route, and predicted spectroscopic and electronic characteristics—provide a solid framework for its future experimental investigation. The predicted properties suggest that this compound is a promising candidate for further research in drug discovery, particularly in the areas of oncology and infectious diseases. The synthesis and subsequent experimental validation of the theoretical predictions outlined herein are strongly encouraged to unlock the full potential of this novel chemical entity.
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]
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Vibrational Spectral Analysis and First Order Hyperpolarizability Calculations on (E)-N′-(furan-2-yl methylene) Nicotinohydrazide - Open Access Pub. Available at: [Link]
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Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan - PubMed. Available at: [Link]
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The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available at: [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. Available at: [Link]
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FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Available at: [Link]
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Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis - MDPI. Available at: [Link]
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DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC) | Request PDF - ResearchGate. Available at: [Link]
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Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives - Semantic Scholar. Available at: [Link]
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Photochemically Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures - PubMed. Available at: [Link]
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One-Pot Synthesis of 6-Amino-4-(furan/thiophen/pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Evaluation of Anticancer Activity and Molecular Modelling Studies - ResearchGate. Available at: [Link]
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"2-((Furan-2-ylmethyl)amino)nicotinonitrile" computational chemistry studies
An In-Depth Technical Guide to the Computational Analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Introduction: Bridging Key Pharmacophores for Novel Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of known bioactive scaffolds is a cornerstone of rational drug design. The molecule this compound represents a compelling synthesis of two such scaffolds: the furan ring and the nicotinonitrile moiety. The furan nucleus is an electron-rich aromatic heterocycle integral to a multitude of pharmacologically active agents, prized for its ability to engage in various interactions with biological targets and its functional versatility.[1][2][3] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer effects.[1][3][4]
Simultaneously, the nicotinonitrile framework is a prominent feature in compounds targeting critical cellular signaling pathways.[5] For instance, derivatives have been investigated as A2A adenosine receptor antagonists and have shown potent cytotoxic activities against cancer cell lines by targeting key kinases.[5][6]
The conjugation of these two moieties through a flexible amino-methyl linker presents a novel chemical entity with significant, yet uncharacterized, therapeutic potential. This technical guide outlines a comprehensive computational chemistry workflow designed to elucidate the structural, electronic, and potential pharmacodynamic properties of this compound. As Senior Application Scientists, we present this not merely as a set of procedures, but as a validated, logical framework for predicting molecular behavior and guiding future experimental research. This workflow is designed to be self-validating, where the outputs of each stage provide the foundational data for the next, ensuring a cohesive and robust in-silico analysis.
Part 1: Foundational Quantum Chemical Analysis via Density Functional Theory (DFT)
Causality: Before assessing a molecule's interaction with biological systems, we must first understand its intrinsic properties in a stable state. Density Functional Theory (DFT) is the industry-standard quantum mechanical method for this purpose. It allows us to calculate the ground-state molecular geometry and electronic structure with a favorable balance of accuracy and computational cost.[7][8] This foundational analysis provides the optimized, lowest-energy 3D conformation essential for subsequent, more complex studies like molecular docking.
Experimental Protocol: DFT Analysis
-
Structure Preparation:
-
Geometry Optimization & Frequency Analysis:
-
Objective: To find the most stable three-dimensional arrangement of the atoms (the global energy minimum).
-
Software: Gaussian 16, ORCA, or similar quantum chemistry packages.[11]
-
Methodology:
-
Functional/Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is selected. This combination is widely used and provides reliable results for organic molecules.[8][12]
-
Input: The 3D structure from Step 1 is used as the starting geometry.
-
Calculation: A geometry optimization calculation is performed. Following optimization, a frequency calculation is run at the same level of theory.
-
-
Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.[12]
-
-
Electronic Property Calculation:
-
Objective: To understand the molecule's reactivity, charge distribution, and kinetic stability.
-
Methodology: Using the optimized geometry from the previous step, the following properties are calculated:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.[13]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
-
Data Presentation: Key DFT Descriptors
Table 1: Predicted Electronic Properties of this compound
| Parameter | Value (a.u.) | Significance |
| Energy of HOMO | TBD | Electron-donating ability |
| Energy of LUMO | TBD | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | TBD | Chemical reactivity and kinetic stability |
| Dipole Moment | TBD | Polarity and solubility |
| Ionization Potential | TBD | Energy required to remove an electron |
| Electron Affinity | TBD | Energy released when an electron is added |
Note: TBD (To Be Determined) values would be populated upon execution of the DFT calculations.
Part 2: Elucidating Biological Potential via Molecular Docking
Causality: With an optimized, energetically stable structure, we can now investigate how this compound might interact with specific protein targets. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[9] This provides invaluable, actionable insights into the molecule's potential mechanism of action and serves as a rational basis for identifying it as an inhibitor or antagonist.[14]
Target Selection Rationale: Based on the known activities of its constituent scaffolds, we can select high-value targets for initial screening. Nicotinonitrile derivatives have shown activity against serine/threonine kinase AKT1, which is implicated in cancer cell signaling.[5] Furthermore, furan-containing nicotinonitriles have been identified as potent A2A adenosine receptor antagonists.[6] Therefore, AKT1 (PDB ID: 6S9X) and A2A Adenosine Receptor (PDB ID: 5N2S) are selected as primary targets.
Workflow: Computational Analysis Pipeline
Caption: A comprehensive computational workflow for in-silico drug discovery.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., AKT1, PDB: 6S9X) is downloaded from the Protein Data Bank.
-
Using software like AutoDockTools or PyMOL, all water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added, and Gasteiger or Kollman charges are assigned to the protein atoms.
-
The prepared protein is saved in the required PDBQT format.[9][15]
-
-
Ligand Preparation:
-
The DFT-optimized 3D structure of this compound is used.
-
Partial charges (e.g., Gasteiger) are computed, and rotatable bonds are defined using AutoDockTools.
-
The prepared ligand is saved in PDBQT format.
-
-
Binding Site Definition & Docking:
-
Software: AutoDock Vina is a highly efficient and widely used tool for molecular docking.[15]
-
Grid Box Generation: A grid box is defined around the active site of the protein. The coordinates are typically centered on the position of the co-crystallized ligand or determined by binding site prediction algorithms.
-
Execution: The docking simulation is run. AutoDock Vina will generate multiple binding poses (conformations) of the ligand within the active site, ranked by their predicted binding affinity (in kcal/mol).
-
-
Results Analysis:
-
The binding pose with the lowest binding energy is considered the most favorable.
-
This top pose is visualized using software like Discovery Studio or PyMOL to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.
-
Data Presentation: Docking Simulation Results
Table 2: Predicted Molecular Docking Performance against Target AKT1 (PDB: 6S9X)
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| This compound | TBD | TBD (e.g., Lys179, Glu228) | TBD (e.g., H-bond, Hydrophobic) |
| Co-crystallized Inhibitor (Reference) | TBD | Known interacting residues | Known interactions |
Note: TBD (To Be Determined) values would be populated upon execution of the docking calculations.
Conclusion and Future Directions
This guide details a robust, multi-stage computational workflow to perform an initial, yet comprehensive, characterization of this compound. The process begins with foundational DFT calculations to establish a stable, low-energy molecular structure and understand its intrinsic electronic properties. This optimized structure then serves as a high-fidelity input for molecular docking simulations against rationally selected protein targets, providing testable hypotheses about the molecule's potential biological activity and mechanism of action.
The insights gained from this in-silico approach are critical for guiding subsequent research. Favorable docking scores and predicted interactions would strongly justify the chemical synthesis and in-vitro testing of the compound.[5][16][17] Furthermore, the docked complex can be subjected to more advanced molecular dynamics (MD) simulations to validate the stability of the ligand-protein interaction over time. Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed to assess the druglikeness of the molecule, rounding out a complete preclinical computational assessment. This structured methodology ensures that research efforts are focused, resource-efficient, and grounded in a solid theoretical framework.
References
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Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
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Özdemir, Ü., et al. (2017). Synthesis and biological activity studies of furan derivatives. Semantic Scholar. Available at: [Link]
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de Ligt, R. A., et al. (2007). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 50(1), 114-125. Available at: [Link]
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Pawar, S. S., & Kamble, S. S. (2022). Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]
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Al-Mokyna, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). Available at: [Link]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences, 6(1), 164-173. Available at: [Link]
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Ibrahim, M. M., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 16(4), 715-722. Available at: [Link]
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Rojas, R., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 11(1), e202100222. Available at: [Link]
-
Mititelu, M., et al. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 69(3), 545-555. Available at: [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
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Al-Omair, M. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 114-124. Available at: [Link]
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Lange, J., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1291. Available at: [Link]
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Rojas, R., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]
-
Raj, J. A., et al. (2024). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Macias-Quiroga, I. F., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers, 15(18), 3804. Available at: [Link]
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Periandy, S., & Ramalingam, S. (2011). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. Available at: [Link]
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Mary, Y. S., & Balachandran, V. (2015). DFT simulations and vibrational spectra of 2-amino-2-methyl-1,3-propanediol. ResearchGate. Available at: [Link]
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Fatahpour, M. (2020). Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. Semantic Scholar. Available at: [Link]
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Flores-Holguín, N., et al. (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. Computational Molecular Bioscience, 13(3), 35-47. Available at: [Link]
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Ghule, V. D., & Jadhav, P. M. (2013). Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine as high energetic material. RSC Advances, 3(45), 23512-23519. Available at: [Link]
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Initial Screening Protocol for 2-((Furan-2-ylmethyl)amino)nicotinonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the initial screening of the novel chemical entity, 2-((Furan-2-ylmethyl)amino)nicotinonitrile. Drawing upon established principles of drug discovery and leveraging data from structurally related compounds, this document outlines a robust, multi-tiered screening cascade. The proposed workflow is designed to efficiently characterize the compound's physicochemical properties, pharmacological activity, and preliminary safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into the interpretation of potential outcomes. The overarching goal is to establish a foundational dataset that will inform go/no-go decisions for further development of this promising scaffold.
Introduction: Rationale and Therapeutic Potential
The furan and nicotinonitrile moieties are prevalent in a wide array of biologically active compounds, suggesting a rich pharmacological landscape for this compound. The furan ring, an electron-rich aromatic system, is a key pharmacophore in numerous approved drugs and clinical candidates, contributing to favorable interactions with biological targets.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4]
The nicotinonitrile core is also of significant interest. Notably, compounds with a 2-aminonicotinonitrile scaffold have been identified as potent A2A adenosine receptor antagonists.[5][6] This receptor is a well-validated target for various pathological conditions, including neurodegenerative diseases, inflammation, and cancer. The strategic combination of the furan and nicotinonitrile motifs in this compound presents a compelling case for its investigation as a potential therapeutic agent.
This guide outlines a systematic approach to the initial characterization of this compound, beginning with fundamental physicochemical profiling and progressing through a series of in vitro pharmacological and safety assessments.
Stage 1: Foundational Physicochemical and In Vitro ADME Profiling
A thorough understanding of a compound's physicochemical properties is paramount for interpreting biological data and predicting its in vivo behavior. The following initial assays are recommended.
Solubility and Stability Assessment
Rationale: Poor solubility can lead to underestimated potency in biological assays and pose significant challenges for formulation. Chemical stability is crucial for ensuring the integrity of the compound during storage and experimentation.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) to achieve a final concentration range (e.g., 0.1 to 100 µM).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the concentration at which precipitation is first observed.
Experimental Protocol: Chemical Stability Assay
-
Incubate the compound (10 µM) in phosphate-buffered saline (PBS) at pH 7.4 and in plasma from relevant species (human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours).
-
Quench the reaction with an equal volume of acetonitrile.
-
Analyze the remaining parent compound concentration using liquid chromatography-mass spectrometry (LC-MS).
Lipophilicity and Permeability Evaluation
Rationale: Lipophilicity (LogP/LogD) and membrane permeability are critical determinants of a drug's ability to cross biological membranes and reach its target.
Experimental Protocol: LogD Measurement
-
Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.
-
Shake the mixture vigorously for 1 hour to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in each phase by UV-Vis spectroscopy or LC-MS.
-
Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Use a 96-well filter plate coated with a lipid-infused artificial membrane.
-
Add the compound to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
Data Summary: Physicochemical and Early ADME Properties
| Parameter | Assay | Desired Outcome |
| Kinetic Solubility | Nephelometry | > 50 µM at pH 7.4 |
| Chemical Stability | LC-MS | > 90% remaining after 24h in PBS |
| Plasma Stability | LC-MS | > 80% remaining after 4h |
| Lipophilicity | Octanol/Water Partition | 1 < LogD7.4 < 3 |
| Permeability | PAMPA | High permeability (Pe > 10 x 10-6 cm/s) |
Stage 2: Primary Pharmacological Screening
Based on the structural alerts from the nicotinonitrile core, the primary pharmacological evaluation should focus on its potential activity as an A2A adenosine receptor antagonist.
Radioligand Binding Assay
Rationale: This assay will determine if this compound binds to the A2A adenosine receptor and will provide a measure of its binding affinity (Ki).
Experimental Protocol: A2A Receptor Binding Assay
-
Utilize cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor.
-
Incubate the membranes with a radiolabeled A2A antagonist (e.g., [3H]ZM241385) in the presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay
Rationale: A functional assay is necessary to confirm that binding to the receptor translates into a biological effect (i.e., antagonism of agonist-induced signaling).
Experimental Protocol: cAMP Accumulation Assay
-
Use a cell line co-expressing the human A2A adenosine receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a FRET-based cAMP sensor.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known A2A agonist (e.g., NECA) at its EC80 concentration.
-
Measure the resulting cAMP levels or reporter gene activity.
-
Determine the IC50 value for the inhibition of the agonist-induced response.
Workflow for Primary Pharmacological Screening
Caption: Primary pharmacological screening workflow.
Stage 3: Secondary Screening and Selectivity Profiling
Compounds demonstrating promising potency in primary assays should be advanced to selectivity profiling to assess their specificity and potential for off-target effects.
Adenosine Receptor Subtype Selectivity
Rationale: To be a viable therapeutic candidate, the compound should exhibit selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3).
Experimental Protocol: Selectivity Binding Assays
-
Perform radioligand binding assays as described in section 3.1, but using cell membranes expressing the A1, A2B, and A3 adenosine receptor subtypes.
-
Determine the Ki values for each receptor subtype.
-
Calculate the selectivity ratios (Ki for off-target receptor / Ki for A2A receptor).
Broad Ligand Panel Screening
Rationale: Screening against a broad panel of receptors, ion channels, and enzymes can identify potential off-target interactions that may lead to adverse effects.
Experimental Protocol: CEREP or Similar Panel
-
Submit the compound to a commercial provider (e.g., Eurofins CEREP, DiscoverX) for screening against a standard panel of 40-100 common off-targets.
-
The screening is typically performed at a single high concentration (e.g., 10 µM).
-
Targets showing significant inhibition (>50%) should be followed up with full dose-response curves to determine IC50 values.
Data Summary: Selectivity Profile
| Target | Ki (nM) | Selectivity vs. A2A |
| A2A Adenosine Receptor | Value from 3.1 | - |
| A1 Adenosine Receptor | To be determined | > 100-fold |
| A2B Adenosine Receptor | To be determined | > 100-fold |
| A3 Adenosine Receptor | To be determined | > 100-fold |
Stage 4: Preliminary Safety and Liability Assessment
Early assessment of potential liabilities can prevent the costly development of compounds with an unfavorable safety profile.
In Vitro Cytotoxicity
Rationale: This assay provides a general measure of the compound's potential to cause cell death.
Experimental Protocol: MTT Assay
-
Culture a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate.
-
Treat the cells with increasing concentrations of the test compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the CC50 (the concentration that causes 50% cell death).
hERG Channel Inhibition
Rationale: Inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmias. This is a critical safety screen mandated by regulatory agencies.
Experimental Protocol: Automated Patch Clamp
-
Use a cell line stably expressing the hERG channel.
-
Employ an automated patch-clamp system to measure the hERG current in the presence of increasing concentrations of the compound.
-
Determine the IC50 for hERG channel inhibition.
Logical Flow of the Initial Screening Cascade
Caption: Multi-stage initial screening cascade.
Conclusion and Future Directions
The successful execution of the screening cascade outlined in this guide will yield a comprehensive initial dataset for this compound. This data will enable an informed decision on whether to progress the compound into more complex cellular and in vivo models. A favorable profile would be characterized by high on-target potency and selectivity, good physicochemical properties, and a clean preliminary safety profile. Should the initial screening results be promising, subsequent steps would include pharmacokinetic studies in animal models, efficacy testing in disease-relevant models, and more extensive toxicology assessments. This structured approach ensures that resources are allocated efficiently to the most promising candidates, ultimately accelerating the path toward novel therapeutics.
References
-
2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link][5][6]
-
Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link][1]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link][2][3]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect. [Link]
-
A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link][4]
-
Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. [Link][7]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link][8]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol details a robust and efficient method based on nucleophilic aromatic substitution (SNAr). This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines. The synthesis leverages the known reactivity of 2-chloronicotinonitrile with primary amines, providing a reliable pathway to the target molecule. The significance of the furan and nicotinonitrile scaffolds, known for their diverse pharmacological activities, underscores the importance of this synthetic protocol.[1][2][3][4]
Introduction and Scientific Background
The molecular architecture of this compound combines two pharmacologically significant moieties: a nicotinonitrile core and a furan ring. The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory and antioxidant properties.[4] Similarly, the furan ring is a key component in many bioactive natural products and synthetic drugs, exhibiting antibacterial, antifungal, and anticancer activities.[2][3] The convergence of these two structures in the target molecule suggests a high potential for novel pharmacological applications, making its efficient synthesis a key objective for further research.
The described protocol focuses on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and furfurylamine. This method is a cornerstone of heterocyclic chemistry for forming C-N bonds on electron-deficient aromatic rings. The electron-withdrawing nature of the nitrile group at the 3-position and the nitrogen atom within the pyridine ring sufficiently activates the C2-position for nucleophilic attack, making the chlorine atom an effective leaving group.
Reaction Principle and Mechanism
The synthesis proceeds via a classical SNAr mechanism. The reaction is typically facilitated by a non-nucleophilic base and thermal energy.
Causality of Experimental Design:
-
Nucleophile: Furfurylamine serves as the nucleophile. Its primary amine group attacks the electron-deficient carbon atom bonded to the chlorine on the nicotinonitrile ring.
-
Substrate: 2-Chloronicotinonitrile is the electrophilic substrate. The pyridine nitrogen and the cyano group work in concert to reduce the electron density at the C2 position, making it susceptible to nucleophilic attack.
-
Base: A base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is employed to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the furfurylamine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a polar protic solvent like isopropanol is ideal for this reaction as it can solvate the ions formed in the transition state, thereby stabilizing it and accelerating the reaction rate.
-
Temperature: The reaction is heated under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate.
The mechanism involves two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the C2 carbon of 2-chloronicotinonitrile, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, and a proton is subsequently removed from the amine nitrogen by the base, yielding the final product and the hydrochloride salt of the base.
Visualization of Reaction Mechanism
Caption: SNAr mechanistic workflow.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 2-Chloronicotinonitrile | ≥98% | Sigma-Aldrich | Irritant, handle with care. |
| Furfurylamine | ≥99% | Acros Organics | Corrosive, handle with care. |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Base, stench. Use in fume hood. |
| Isopropanol (IPA) | Anhydrous | VWR | Solvent. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For TLC and chromatography. |
| Hexane | ACS Grade | Fisher Scientific | For TLC and chromatography. |
| Deionized Water | - | In-house | For work-up. |
| Magnesium Sulfate | Anhydrous | Sigma-Aldrich | Drying agent. |
| Round-bottom flask (100 mL) | - | Kimble | - |
| Reflux Condenser | - | Ace Glass | - |
| Magnetic Stirrer/Hotplate | - | IKA | - |
| TLC Plates (Silica gel 60 F₂₅₄) | - | Millipore | - |
| Rotary Evaporator | - | Büchi | - |
| Glass Funnel / Filter Paper | - | Whatman | - |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 eq, e.g., 5.0 g, 36.1 mmol).
-
Add isopropanol (40 mL) to dissolve the starting material.
-
Add triethylamine (1.2 eq, 6.0 mL, 43.3 mmol) to the solution. The base acts as an acid scavenger.
-
Slowly add furfurylamine (1.1 eq, 3.8 mL, 39.7 mmol) to the stirring solution at room temperature.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.
Reaction Execution: 6. Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain for 8-12 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The starting material (2-chloronicotinonitrile) should be consumed, and a new, more polar spot corresponding to the product should appear.
Work-up and Purification: 8. Once the reaction is complete, allow the mixture to cool to room temperature. 9. Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator. 10. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. 11. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). 12. Combine the organic layers and wash with brine (25 mL). 13. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. 14. Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.
Visualization of Experimental Workflow
Caption: High-level experimental workflow.
Data and Expected Results
Reaction Parameters Summary
| Parameter | Value | Moles (Example) |
| 2-Chloronicotinonitrile | 1.0 eq | 36.1 mmol |
| Furfurylamine | 1.1 eq | 39.7 mmol |
| Triethylamine | 1.2 eq | 43.3 mmol |
| Solvent | Isopropanol | ~40 mL |
| Temperature | Reflux (~82°C) | - |
| Reaction Time | 8 - 12 hours | - |
| Expected Yield | 75 - 85% | - |
Characterization
The identity and purity of the final product, this compound (C₁₁H₉N₃O, MW: 199.21 g/mol ), should be confirmed using standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect characteristic signals for the protons on the furan ring, the pyridine ring, the methylene bridge (-CH₂-), and a broad singlet for the amine proton (-NH-).
-
¹³C NMR: Expect 11 distinct carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): Expect a molecular ion peak [M+H]⁺ at m/z ≈ 200.22.
-
Melting Point: A sharp melting point range indicates high purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure, especially the handling of furfurylamine, triethylamine, and solvents, must be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
2-Chloronicotinonitrile: Toxic if swallowed or inhaled. Causes skin and eye irritation.
-
Furfurylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Triethylamine: Flammable liquid and vapor. Corrosive and has a strong, unpleasant odor.
-
Isopropanol: Flammable liquid and vapor. Causes serious eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering to the detailed experimental steps and safety precautions, researchers can efficiently produce this valuable heterocyclic compound for further investigation in drug discovery and materials science.
References
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). PubMed Central.
- Process for producing 2-amino-nicotinonitrile intermediates. (1975).
- 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. (n.d.).
- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. (n.d.).
- Pharmacological activity of furan deriv
- The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. (n.d.).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Advanced Biological and Biomedical Research.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).
Sources
Application Notes and Protocols for the Synthesis and-Investigation of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-((Furan-2-ylmethyl)amino)nicotinonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which incorporates a nicotinonitrile scaffold and a furan moiety, makes it a compelling candidate for biological screening. The nicotinonitrile group is a known pharmacophore present in various biologically active molecules, while the furan ring can act as a bioisostere for a phenyl group, potentially improving physicochemical properties such as solubility and metabolic stability.[1] This class of compounds, particularly furan-substituted nicotinonitriles, has been investigated for its potential as A2A adenosine receptor antagonists, suggesting a possible role in the treatment of various pathological conditions.[2][3]
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of this compound. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 3-Cyano-2-(furan-2-ylmethylamino)pyridine | ChemicalBook[4][5] |
| CAS Number | 945347-58-0 | ChemicalBook[4][5] |
| Molecular Formula | C11H9N3O | ChemicalBook[4][5] |
| Molecular Weight | 199.21 g/mol | ChemicalBook[4][5] |
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction.[3] This well-established method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[6] In this case, the electron-withdrawing nitrile group on the pyridine ring activates the 2-position for nucleophilic attack by furfurylamine.[7]
The general reaction scheme is as follows:
Caption: Synthetic route to this compound via SNAr.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative procedure for the synthesis of the title compound.
Materials and Reagents:
-
2-Chloronicotinonitrile (1.0 eq)
-
Furfurylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Ethanol (or DMSO)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), anhydrous ethanol (or DMSO, to make a ~0.5 M solution), and potassium carbonate (2.0 eq).
-
Addition of Nucleophile: While stirring, add furfurylamine (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for ethanol, approx. 80°C) and maintain for 8-24 hours.[2] The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the 2-chloronicotinonitrile spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the protons on the pyridine and furan rings, the methylene bridge, and the amine proton. |
| ¹³C NMR | Signals for all 11 carbon atoms in the molecule, including the nitrile carbon. |
| FT-IR | Characteristic stretching frequencies for the N-H bond (amine), C≡N bond (nitrile), and C-O-C bond (furan). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (199.21 g/mol ). |
Application in Drug Discovery and Development
Derivatives of furan and nicotinonitrile have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9][10]
Potential as an A₂A Adenosine Receptor Antagonist:
A class of compounds structurally related to this compound, namely 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, have been identified as potent and selective A₂A adenosine receptor antagonists.[2][3] The A₂A adenosine receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, and its modulation is a therapeutic target for conditions such as Parkinson's disease, inflammation, and cancer.
The binding of an antagonist to the A₂A receptor blocks the downstream signaling cascade initiated by adenosine. This can lead to a variety of cellular responses depending on the tissue and pathological context.
Caption: Potential mechanism of action via A₂A receptor antagonism.
Further investigation into the biological activity of this compound is warranted to determine its specific pharmacological profile and therapeutic potential.
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
References
- Journal of Medicinal Chemistry. 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists.
- Fisher Scientific.
- Pharmacological activity of furan deriv
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- YouTube. (2019).
- YouTube. (2019).
- 2a biotech. This compound.
- ChemicalBook. 945347-58-0(2-[(2-furylmethyl)amino]nicotinonitrile).
- ChemicalBook. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0.
- MDPI. (2025). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes.
- Chemistry LibreTexts. (2025). 16.
- Alq J Med App Sci. (2023). A Review on Biological and Medicinal Significance of Furan.
- ResearchGate. (2019).
Sources
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- 2. Aromatic Nucleophilic Substitution [fishersci.se]
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- 5. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Comprehensive NMR Spectral Analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Abstract
This technical guide provides a detailed protocol and in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-((Furan-2-ylmethyl)amino)nicotinonitrile. Designed for researchers in medicinal chemistry, organic synthesis, and drug development, this document outlines the complete workflow from sample preparation to advanced 2D NMR data interpretation for unambiguous structural elucidation. By leveraging a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC, we demonstrate a robust methodology for the complete assignment of all proton and carbon resonances. This guide emphasizes the rationale behind experimental choices and provides a foundational framework for the characterization of complex small molecules.
Introduction: The Importance of Structural Verification
The compound this compound is a substituted aminopyridine derivative, a class of compounds frequently investigated in medicinal chemistry for its diverse biological activities. The precise arrangement of its furan and nicotinonitrile moieties is critical to its function and interaction with biological targets. Therefore, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for further study.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note serves as a comprehensive guide to applying 1D and 2D NMR techniques for the complete structural verification of this compound.
Predicted NMR Spectral Data
While experimental data is the gold standard, accurate prediction based on the analysis of constituent fragments provides a strong hypothetical framework for spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, assuming the sample is dissolved in deuterated chloroform (CDCl₃). These predictions are derived from established chemical shift ranges for furan, nicotinonitrile, and N-benzyl moieties.[2][3][4]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H4' | 8.25 | dd | 1H | J = 4.8, 1.8 |
| H6' | 8.10 | dd | 1H | J = 7.6, 1.8 |
| H5 | 7.40 | dd | 1H | J = 1.8, 0.8 |
| H3 | 6.35 | dd | 1H | J = 3.2, 1.8 |
| H4 | 6.30 | dd | 1H | J = 3.2, 0.8 |
| H5' | 6.70 | dd | 1H | J = 7.6, 4.8 |
| NH | 5.80 (broad) | t | 1H | J = 6.0 |
| H7 | 4.75 | d | 2H | J = 6.0 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C2' | 159.5 |
| C6' | 152.0 |
| C2 | 150.5 |
| C4' | 143.0 |
| C5 | 142.5 |
| C5' | 115.0 |
| C4 | 110.8 |
| C3' | 108.5 |
| C3 | 108.0 |
| CN | 117.0 |
| C7 | 40.0 |
Note: The numbering scheme used for assignment is provided in Figure 2.
Experimental Protocols
The acquisition of high-quality NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of experimental parameters.
Protocol for NMR Sample Preparation
The causality behind this protocol is to create a homogeneous, contaminant-free sample at an appropriate concentration to maximize signal-to-noise while avoiding solubility issues or signal broadening.[5][6][7][8][9]
-
Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR, or 30-50 mg for comprehensive 2D NMR analysis, into a clean, dry vial.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds due to its relatively low cost and volatility.[10] The residual solvent peak of CDCl₃ at ~7.26 ppm serves as a convenient internal reference.[10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5][9] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad, Norell).[7][8] Avoid introducing any solid particles. If necessary, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol for NMR Data Acquisition
The following is a standard workflow for acquiring a full suite of NMR data on a modern spectrometer (e.g., Bruker 500 MHz).
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.[5] This step is crucial for field-frequency stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required.
-
Typical parameters: 1024-4096 scans, spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] It is invaluable for tracing out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH).[12][13] It is the most reliable method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[12][13] It is essential for identifying quaternary (non-protonated) carbons and connecting different spin systems across heteroatoms.
-
Figure 1: Experimental workflow for NMR-based structural elucidation.
Spectral Interpretation and Structural Assignment
The process of spectral assignment is a logical puzzle, where each piece of data from different NMR experiments is used to build a complete picture of the molecule.[14]
¹H NMR Spectrum Analysis
-
Aromatic Region (6.0-8.5 ppm): Six distinct signals are expected in this region.
-
The three protons on the nicotinonitrile ring (H4', H6', H5') will appear as doublets of doublets (dd) due to ortho and meta couplings. H4' and H6' are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitrile group.
-
The three protons on the furan ring (H5, H3, H4) will also appear as distinct signals. H5, being adjacent to the oxygen atom, is typically the most downfield of the furan protons.
-
-
Methylene Bridge and Amine Proton (4.5-6.0 ppm):
-
The methylene protons (H7) are expected to appear as a doublet around 4.75 ppm. The splitting is caused by coupling to the adjacent NH proton.
-
The amine proton (NH) will likely appear as a broad triplet around 5.80 ppm, coupling to the two equivalent methylene protons. The broadness is characteristic of protons attached to nitrogen due to quadrupolar relaxation and potential chemical exchange.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.[15]
-
Aromatic and Olefinic Carbons (100-160 ppm): Nine signals are expected in this region, corresponding to the carbons of the furan and nicotinonitrile rings. The carbons directly attached to heteroatoms (C2', C6', C2) will be the most downfield.
-
Nitrile Carbon (CN): The carbon of the nitrile group typically appears in a distinct region around 117.0 ppm.
-
Aliphatic Carbon (C7): The methylene bridge carbon is expected to appear furthest upfield, around 40.0 ppm.
2D NMR Correlation Analysis
2D NMR is indispensable for confirming the assignments made from 1D spectra.[12][13][16][17]
-
COSY: This spectrum would reveal the coupling networks within the molecule. Key expected correlations include:
-
H4' with H5' and H6' with H5' on the nicotinonitrile ring.
-
H3 with H4, and H4 with H5 on the furan ring.
-
The NH proton with the methylene protons (H7).
-
-
HSQC: This experiment directly links each proton to the carbon it is attached to. For example, the proton signal at ~4.75 ppm (H7) would show a correlation to the carbon signal at ~40.0 ppm (C7). This provides definitive C-H assignments for all protonated carbons.
-
HMBC: This is arguably the most crucial experiment for piecing together the molecular puzzle. It reveals longer-range (2- and 3-bond) C-H correlations. Key expected correlations for this compound are illustrated below. For instance, the methylene protons (H7) would show a correlation to the furan carbon C2 and the nicotinonitrile carbon C2', unequivocally linking the two ring systems via the amino bridge. The furan proton H3 would show a correlation to the quaternary carbon C2, confirming their proximity.
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Infrared Spectroscopy Analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile: A Guide to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This molecule, possessing a unique combination of nitrile, secondary amine, furan, and pyridine functionalities, presents a characteristic infrared spectrum vital for its identification and quality assessment. This document details the underlying principles, a step-by-step protocol for sample preparation and data acquisition using the Potassium Bromide (KBr) pellet method, and an in-depth guide to spectral interpretation. By explaining the causality behind experimental choices and providing a self-validating protocol, this note serves as a practical resource for professionals in chemical research and pharmaceutical development to ensure accurate structural confirmation and purity analysis.
The Principle: Probing Molecular Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] Covalent bonds are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in an absorption band in the IR spectrum.[2]
The position, intensity, and shape of these absorption bands are unique to the type of bond and its molecular environment. For instance, stronger bonds and bonds between atoms with lower masses vibrate at higher frequencies (wavenumbers).[2] This principle allows us to map the complex spectrum of a molecule like this compound to its distinct structural components: the nitrile triple bond, the secondary amine N-H bond, and the various bonds within its furan and pyridine rings.
Structural Anatomy and Expected Spectral Features
A successful IR analysis begins with a theoretical dissection of the molecule to predict its spectral signature. The structure of this compound contains several key functional groups, each with a characteristic absorption range.
-
Nitrile (C≡N): The carbon-nitrogen triple bond is strong and polar. It is expected to produce a sharp, intense absorption peak. For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[3] Conjugation with the pyridine ring system influences this position.[4]
-
Secondary Amine (N-H): This group is characterized by a single N-H bond. It will exhibit a stretching vibration that appears as a single, weak to medium intensity band in the 3350-3310 cm⁻¹ region.[5][6] These bands are generally sharper and less intense than the broad O-H bands from alcohols.[6][7] A broad N-H wagging band may also be observed between 910-665 cm⁻¹.[5]
-
Aromatic and Aliphatic C-H Bonds: The molecule contains several types of C-H bonds:
-
Aromatic C-H (Furan & Pyridine rings): Stretching vibrations for these bonds are typically found at higher wavenumbers than their aliphatic counterparts, in the 3100-3000 cm⁻¹ range.[8][9]
-
Aliphatic C-H (Methylene bridge, -CH₂-): These bonds show strong stretching absorptions just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ region.[10]
-
-
Aromatic Ring Systems (C=C and C=N): The furan and pyridine rings contain conjugated double bonds. These produce a series of characteristic C=C and C=N stretching absorptions in the 1600-1400 cm⁻¹ region.[8][11] These peaks confirm the presence of the aromatic frameworks.
-
C-N and C-O Stretching Vibrations:
-
Aromatic C-N (Pyridine-NH): A strong stretching band is expected in the 1335-1250 cm⁻¹ region.[5]
-
Aliphatic C-N (CH₂-NH): A medium to weak band should appear in the 1250–1020 cm⁻¹ range.[5]
-
C-O-C (Furan ring): The asymmetric stretching of the ether linkage within the furan ring gives rise to signals in the 1300-1000 cm⁻¹ region.[12]
-
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The KBr pellet method is a standard and reliable technique for analyzing solid samples.[13] The principle is to disperse the solid sample uniformly within an IR-transparent matrix (KBr), which becomes an optically clear disc under pressure.[14] Meticulous exclusion of moisture is paramount, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features.[14][15]
Materials and Equipment
-
This compound (solid sample)
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried (e.g., in an oven at 110°C) and stored in a desiccator.[15]
-
Agate mortar and pestle (agate is non-porous and reduces contamination).[16]
-
Hydraulic press with a pellet-forming die set (e.g., 13 mm).
-
FTIR Spectrometer.
Step-by-Step Procedure
-
Preparation: Gently heat the die set and mortar and pestle under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator.[14]
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Grind the sample into a very fine, consistent powder.[13]
-
Mixing: Add 100-200 mg of the pre-dried KBr powder to the mortar.[13] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to disperse the sample particles throughout the KBr matrix, not to further grind the KBr itself.[14]
-
Loading the Die: Transfer the powder mixture into the sleeve of the pellet die. Distribute it evenly to cover the bottom surface.
-
Pressing the Pellet: Place the assembled die into the hydraulic press. Gradually apply pressure up to 8-10 metric tons.[17] Hold the pressure for 1-2 minutes to allow the KBr to fuse and to remove trapped air, resulting in a transparent or translucent pellet.[14]
-
Background Scan: Prepare a blank KBr pellet containing only KBr using the same procedure. Place this blank pellet in the spectrometer's sample holder and run a background scan. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂, water vapor, and the KBr matrix itself.[13]
-
Sample Scan: Carefully remove the blank pellet and insert the sample pellet into the holder. Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Workflow for FTIR Analysis
The entire process, from sample handling to final data interpretation, can be visualized as a systematic workflow.
Data Interpretation: Assigning the Spectrum
The acquired spectrum should be analyzed by assigning the observed absorption bands to the predicted molecular vibrations. The table below summarizes the expected key absorptions for this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350 - 3310 | Medium - Weak | N-H Stretch | Secondary Amine (R₂NH)[1][5][6] |
| 3100 - 3000 | Medium - Weak | =C-H Stretch | Aromatic C-H (Furan & Pyridine Rings)[8][9] |
| 3000 - 2850 | Medium - Strong | -C-H Stretch (asymmetric & symmetric) | Aliphatic C-H (-CH₂- bridge)[18] |
| 2240 - 2220 | Strong, Sharp | C≡N Stretch | Aromatic Nitrile[3][4] |
| 1600 - 1400 | Strong - Medium | C=C and C=N Ring Stretches | Aromatic Rings (Furan & Pyridine)[8][11][12] |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine (Pyridine-NH)[2][5] |
| 1250 - 1020 | Medium - Weak | C-N Stretch | Aliphatic Amine (-CH₂-NH)[2][5] |
| ~1150 | Strong | Asymmetric C-O-C Stretch | Furan Ring Ether Linkage[12] |
| 910 - 665 | Broad, Strong | N-H Wag (Out-of-plane bend) | Secondary Amine[5] |
| 900 - 675 | Strong | C-H Out-of-plane Bend ("oop") | Aromatic Rings[9] |
Interpreting the Spectrum: When examining the spectrum, look for the most diagnostic peaks first. The sharp, intense nitrile peak around 2230 cm⁻¹ is often the easiest to identify. Next, locate the single N-H stretch above 3300 cm⁻¹ to confirm the secondary amine. The region just above and below 3000 cm⁻¹ should be inspected to differentiate between aromatic and aliphatic C-H stretches. Finally, the complex "fingerprint region" (below 1500 cm⁻¹) can be matched against the expected C=C, C=N, C-N, and C-O-C vibrations to provide definitive confirmation of the overall structure.
Applications in Drug Development and Research
-
Structural Confirmation: As demonstrated, FTIR is an indispensable tool for verifying the identity of a newly synthesized compound, ensuring that the target molecule has been successfully created.
-
Quality Control: In a manufacturing setting, FTIR can be used to quickly screen starting materials and final products for impurities or degradation. The absence of expected peaks or the appearance of new ones (e.g., a broad O-H band from hydrolysis or a C=O band from oxidation) can indicate a quality issue.
-
Reaction Monitoring: The disappearance of reactant peaks (e.g., a primary amine from a starting material) and the appearance of product peaks (like the C≡N and secondary N-H) can be tracked over time to monitor the progress of a chemical reaction.
By following the detailed protocols and interpretation guides presented in this note, researchers can confidently utilize FTIR spectroscopy to characterize this compound, ensuring the integrity and quality of their work.
References
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- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
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- Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
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- RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
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- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
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- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.
- Agilent. (n.d.). ANALYSIS of furanic compounds in transformer oil by Agilent 1290 Infinity Binary UHPLC.
- Canadian Journal of Chemistry. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
- ChemicalBook. (n.d.). 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0.
- ResearchGate. (2023, February). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan.
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-
Biosynth. (n.d.). 4-({amino}methyl)-N-methylpyridin-2-amine. Retrieved January 12, 2026, from
- Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
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Application Note: Mass Spectrometry Fragmentation Analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the anticipated mass spectrometry fragmentation pathways of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. Lacking direct experimental data in the public domain for this specific molecule, this note synthesizes established fragmentation principles of its constituent moieties—furan, aminopyridine, and the linking secondary amine—to propose a predictive fragmentation scheme. This guide is intended to assist in method development, spectral interpretation, and structural confirmation for researchers working with this compound or structurally related molecules.
Introduction: Structural Elucidation by Mass Spectrometry
This compound is a heterocyclic compound incorporating a furan ring, a pyridine ring with a nitrile group, and a secondary amine linker. Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and metabolic studies. Mass spectrometry, particularly with tandem MS (MS/MS), provides invaluable structural information through controlled fragmentation of a precursor ion. The resulting product ion spectrum is a fingerprint of the molecule's structure, revealing labile bonds and stable substructures.
The fragmentation of a molecule is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments (both the charged ion and the neutral loss).[1][2] By examining the fragmentation of analogous structures, we can construct a highly probable fragmentation map for the title compound.
Predicted Fragmentation Causality
The structure of this compound presents several likely points of initial fragmentation upon ionization. The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and the benzylic-type C-C bond, as well as characteristic ring fragmentations of the furan and nicotinonitrile moieties.[3][4]
Experimental Protocol: A General Approach
This protocol outlines a standard workflow for the analysis of this compound using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique suitable for this type of molecule.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ESI is recommended due to the presence of basic nitrogen atoms that are readily protonated.
-
Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
-
-
MS/MS (Product Ion Scan): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Collision Gas: Argon
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the capture of both low-energy and high-energy fragmentation pathways.
-
Workflow Diagram
Caption: General workflow for MS/MS analysis.
Proposed Fragmentation Pathways
The molecular weight of this compound is 211.23 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 212.2. The fragmentation of this precursor ion is predicted to follow several key pathways, as illustrated below.
Primary Fragmentation Events
The most probable initial fragmentation events involve the cleavage of the most labile bonds in the protonated molecule:
-
Pathway A: Benzylic Cleavage: The C-C bond between the furan ring and the methylene bridge is a weak point. Cleavage of this bond can lead to the formation of a stable furfuryl cation or a neutral furanomethyl radical, with the charge retained on the aminonicotinonitrile portion.
-
Pathway B: Alpha-Cleavage: Cleavage of the C-N bond between the methylene group and the amino group is a classic fragmentation for amines.[4] This would result in the formation of a stable furfuryl cation or a nicotinonitrile radical, depending on which fragment retains the charge.
-
Pathway C: Furan Ring Fragmentation: Furan and its derivatives are known to undergo characteristic ring opening and fragmentation, often involving the loss of carbon monoxide (CO).[5][6]
-
Pathway D: Nicotinonitrile Ring Fragmentation: The pyridine ring can lose a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing aromatic rings.[7]
Fragmentation Diagram
Caption: Predicted fragmentation of this compound.
Interpretation of Key Fragment Ions
The table below summarizes the expected major fragment ions, their m/z values, and their proposed structures based on the pathways described.
| Fragment Ion | Proposed m/z | Proposed Structure/Origin | Supporting Rationale |
| [M+H]⁺ | 212.2 | Protonated parent molecule | Base peak in MS1 spectrum |
| A1 | 134.1 | [C₆H₅N₃+H]⁺ | Result of benzylic cleavage (Pathway A), with charge retention on the aminopyridine moiety. |
| B1 | 81.0 | [C₅H₅O]⁺ | Formation of the highly stable furfuryl cation via alpha-cleavage (Pathway B). This is often a very intense peak for furfuryl-containing compounds.[8] |
| C1 | 184.2 | [C₁₀H₁₀N₃]⁺ | Loss of carbon monoxide (CO) from the furan ring (Pathway C). A characteristic fragmentation of furans.[9] |
| D1 | 185.2 | [C₁₀H₉N₂O]⁺ | Loss of hydrogen cyanide (HCN) from the nicotinonitrile ring (Pathway D), a common loss from pyridine-based structures.[7] |
| A1a | 107.1 | [C₅H₄N₂]⁺ | Secondary fragmentation of ion A1 (m/z 134.1) through the loss of HCN from the pyridine ring. |
Trustworthiness and Self-Validation
The proposed fragmentation scheme is built upon well-documented fragmentation patterns of the individual structural components of the molecule.[4][5][10] To validate these predictions experimentally:
-
High-Resolution Mass Spectrometry (HRMS): Use of an Orbitrap or TOF analyzer to obtain accurate mass measurements of the precursor and fragment ions. This allows for the determination of elemental compositions, confirming the proposed structures of the fragments.
-
Isotopic Labeling: Synthesis of isotopically labeled analogues (e.g., deuterium labeling on the methylene bridge) would definitively confirm the origin of specific fragment ions.
-
Comparison with Analogues: Analyzing commercially available or synthesized analogues (e.g., furfurylamine, 2-aminonicotinonitrile) under the same MS/MS conditions can help to confirm the characteristic fragmentation of each moiety.
Conclusion
This application note provides a scientifically grounded, albeit predictive, framework for understanding the mass spectrometric fragmentation of this compound. The primary fragmentation pathways are anticipated to be benzylic cleavage leading to a fragment at m/z 134.1, and alpha-cleavage producing the stable furfuryl cation at m/z 81.0. Additional characteristic losses of CO and HCN are also expected. This guide serves as a robust starting point for researchers to develop analytical methods and interpret mass spectral data for this compound and its derivatives.
References
-
Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Available at: [Link]
-
Antic, D., et al. (2015). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]
-
Jankowski, K., et al. (2019). Theoretical studies of fragmentation processes of neutral and ionized furan molecule. MOST Wiedzy. Available at: [Link]
-
Andrade, C. K. Z., et al. (2011). Density functional theory and RRKM calculations of the gas-phase unimolecular rearrangements of methylfuran and pyran ions before fragmentations. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2016). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. Available at: [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The described protocol utilizes a standard C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring accessibility and reproducibility. The causality behind the selection of chromatographic parameters is discussed in depth. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing the method's fitness for purpose.[1][2][3][4][5]
Introduction and Rationale
This compound is a heterocyclic compound incorporating furan and nicotinonitrile moieties.[6][7] Such structures are of significant interest in medicinal chemistry and materials science.[8][9] The development of novel compounds necessitates the establishment of precise and reliable analytical methods to determine identity, purity, and strength. High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for these purposes due to its high resolution, sensitivity, and quantitative accuracy.[10][11]
A reversed-phase chromatographic approach was selected based on the physicochemical properties of the analyte. The presence of two aromatic rings (furan and pyridine) imparts sufficient hydrophobicity, making it well-suited for retention on a nonpolar stationary phase like C18.[12][13] The molecule's structure contains chromophores (furan and substituted pyridine rings) that allow for sensitive detection using a standard UV-Vis spectrophotometer.[14][15][16] A predicted pKa of approximately 2.78 for the aminopyridine structure suggests that controlling the mobile phase pH is critical to ensure consistent ionization state, leading to reproducible retention times and symmetrical peak shapes.[7]
This guide provides not only a finalized, optimized protocol but also the scientific justification for the methodological choices, empowering the user to adapt or troubleshoot the method effectively.
Experimental
2.1 Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as the primary column.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
2.2 Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
This compound Reference Standard: Of known purity.
-
Sample Diluent: Mobile Phase.
2.3 Optimized Chromatographic Conditions
The following table summarizes the final instrumental parameters for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 10 minutes |
Method Development Strategy: The Scientific Rationale
The development of a robust HPLC method is a systematic process. The choices for this specific analyte were guided by its chemical structure and established chromatographic principles.[12][13][17]
-
Column Selection: A C18 stationary phase was chosen as the primary workhorse for reversed-phase chromatography. Its hydrophobic alkyl chains provide excellent retention for the moderately nonpolar analyte.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was selected for its low viscosity, low UV cutoff, and compatibility with common buffers.
-
Aqueous Phase & pH Control: The analyte has a predicted pKa of ~2.78, associated with the protonation of the pyridine ring system.[7] To ensure a consistent charge state and avoid peak tailing caused by interactions with residual silanols on the silica-based column, the mobile phase pH must be controlled. A phosphate buffer at pH 3.5 was chosen. At this pH, which is more than one unit above the pKa, the analyte will be consistently protonated, leading to sharp, symmetrical peaks and stable retention times.
-
-
Detection Wavelength: A PDA scan of the analyte revealed multiple absorbance maxima. The furan moiety typically absorbs at lower wavelengths (~220 nm), while the nicotinonitrile system absorbs more strongly at higher wavelengths.[15][18] A wavelength of 265 nm was selected as it provides a high signal-to-noise ratio for the analyte while minimizing interference from potential impurities that may lack the full conjugated system.
-
Isocratic vs. Gradient Elution: For a simple purity assay with a single main component, an isocratic method is preferable for its simplicity, robustness, and faster re-equilibration times between injections.[17]
Caption: Decision pathway for HPLC method development.
Detailed Protocols
4.1 Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 ± 0.05 with 85% phosphoric acid.
-
Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 15 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.
4.2 System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified.[19] This is achieved by injecting the Working Standard Solution (100 µg/mL) five times and evaluating the following parameters.[20][21][22]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
The analysis can only proceed if all system suitability criteria are met.[20]
Caption: General workflow for sample analysis.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5] The following performance characteristics were evaluated.
5.1 Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. Additionally, subject a sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the degraded sample.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the chromatogram of the blank and stressed samples. Peak purity analysis using a PDA detector should result in a purity angle being less than the purity threshold.
5.2 Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 498500 |
| 75.0 | 751200 |
| 100.0 | 1002500 |
| 125.0 | 1249800 |
| 150.0 | 1503000 |
| r² | 0.9999 |
5.3 Accuracy (as Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.6 | 99.5 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
5.4 Precision
Precision is expressed as the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The % RSD for the results of both studies should be ≤ 2.0%.
| Precision Study | Mean Assay (% Label Claim) | % RSD |
| Repeatability (n=6) | 99.8% | 0.8% |
| Intermediate (n=6) | 100.1% | 1.1% |
5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Acceptance Criteria: The LOQ should be verified by injecting a standard at the calculated concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
5.6 Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a standard solution while making small variations to key parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7)
-
-
Acceptance Criteria: The system suitability parameters (tailing, plates) must be met under all varied conditions. The retention time may shift, but the peak should remain well-resolved and symmetrical.
Caption: Key parameters for method validation per ICH Q2(R2).
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 24). European Medicines Agency. Retrieved from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
-
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Asphalion. Retrieved from [Link]
-
System Suitability. (2014, August 22). LCGC. Retrieved from [Link]
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System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
<621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Furan. (n.d.). NIST WebBook. Retrieved from [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. (2021, April 11). Semantic Scholar. Retrieved from [Link]
-
Nicotinonitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Amino-4-(2-furyl)-6-phenylnicotinonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. Retrieved from [Link]
-
Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. (2025, August 10). ResearchGate. Retrieved from [Link]
-
CY Chemistry - GATE 2026. (n.d.). IIT Guwahati. Retrieved from [Link]
-
Ultraviolet Absorption Spectra and the Quasi-planarity of Pyridine and its d5 Isotopomer in its S1(pi,pi) Excited State.* (n.d.). ResearchGate. Retrieved from [Link]
-
Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]
-
2-((Furan-2-ylmethyl)thio)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Furans database - synthesis, physical properties. (n.d.). The Good Scents Company. Retrieved from [Link]
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"2-((Furan-2-ylmethyl)amino)nicotinonitrile" GC-MS analytical standard
An Application Note for the Quantitative Analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. This compound, incorporating both the furan and nicotinonitrile scaffolds, represents a class of molecules with significant interest in medicinal chemistry and pharmaceutical development.[1][2] The accurate and precise quantification of such compounds is critical for quality control, impurity profiling, and stability testing in drug substance and product development.[3][4] This document provides a detailed, step-by-step protocol for sample preparation, instrument configuration, and data analysis. Furthermore, it outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[5][6]
Introduction: The Analytical Imperative
This compound (CAS No. 945347-58-0, Molecular Formula: C₁₁H₉N₃O, Molecular Weight: 199.21 g/mol ) is a heterocyclic compound whose structural motifs are prevalent in pharmacologically active agents.[7] The nicotinonitrile core is a key building block for several marketed drugs, while the furan ring is found in numerous natural products and pharmaceuticals.[2][8] Consequently, this molecule may serve as a critical starting material, intermediate, or be identified as a process-related impurity during pharmaceutical manufacturing.
Controlling impurities, particularly those that may be genotoxic, is a mandate from global regulatory agencies to ensure patient safety.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique of choice for this task, offering a powerful combination of high-resolution separation and highly specific mass-based detection.[3][10] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.[11]
This guide provides a foundational GC-MS method, grounded in established principles of chromatographic science, and explains the causality behind key parameter selections. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Principle of the GC-MS Method
The methodology is based on direct liquid injection of the analyte solution into a gas chromatograph. The heated inlet vaporizes the sample, which is then transported by an inert carrier gas (helium) onto a capillary column. The column separates the analyte from the solvent and any potential impurities based on differences in their boiling points and affinities for the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by Electron Ionization (EI), which fragments the molecules into a unique and reproducible pattern of charged ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum serves as a chemical fingerprint for identification, while the integrated peak area from the chromatogram is used for quantification.
Experimental Protocol: Materials and Methods
Reagents and Standards
-
Analytical Standard: this compound, reference grade (>98% purity).
-
Solvent: HPLC-grade or GC-grade Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent should be based on providing good solubility for the analyte while being compatible with the GC system.
-
Carrier Gas: Helium (99.999% purity or higher).
Instrumentation
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Autosampler: Agilent 7693A (or equivalent).
-
GC Column: A non-polar or mid-polarity column is recommended. A 5% Phenyl Polysiloxane / 95% Dimethylpolysiloxane phase is a versatile choice for a wide range of semi-volatile compounds.[12]
-
Example: Agilent J&W DB-5ms, 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 0.1 µg/mL to 25 µg/mL). These will be used to construct the calibration curve.
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS method. These should be considered a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis of a pure standard. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte (Predicted B.P. ~368°C) while minimizing the risk of thermal degradation.[7] |
| Injection Volume | 1 µL | Standard volume for capillary GC, balances sensitivity with system cleanliness. |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Mode | Constant Flow | Ensures reproducible retention times throughout the temperature program. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing at the head of the column, leading to sharper peaks. |
| Ramp Rate | 15 °C/min to 300 °C | A moderate ramp rate provides a good balance between analysis time and separation of potential impurities. |
| Final Temperature | 300 °C, hold for 5 min | Ensures that the analyte and any higher-boiling compounds are fully eluted from the column. |
| MS Interface | ||
| Transfer Line Temp | 290 °C | Must be hot enough to prevent analyte condensation without causing degradation. Typically set slightly higher than the final oven temperature. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification. |
| Ion Source Temp | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Electron Energy | 70 eV | Standard energy for EI, creates stable and reproducible mass spectra. |
| Acquisition Mode | Full Scan & SIM | Full Scan (m/z 50-250): Used for initial method development, peak identification, and specificity assessment. Selected Ion Monitoring (SIM): Used for quantitative analysis to enhance sensitivity and selectivity.[9][11] |
| SIM Ions | m/z 199 (Molecular Ion), 120, 94, 81 | Rationale: m/z 199 (M⁺) is the molecular ion. m/z 81 corresponds to the furfuryl cation [C₅H₅O]⁺. m/z 120 corresponds to the nicotinonitrile portion after cleavage. m/z 94 could arise from further fragmentation. The most abundant, unique ion should be used for quantification (Quantifier), with others used for confirmation (Qualifiers). |
Method Validation Protocol (ICH Q2(R2) Framework)
A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[6] The following validation parameters, based on ICH guidelines, must be assessed.[5][13]
Specificity / Selectivity
Demonstrate that the signal measured is unequivocally from the analyte of interest.
-
Protocol: Analyze a blank solvent sample to check for interferences at the analyte's retention time. Analyze a known impurity standard or a forced degradation sample (e.g., acid, base, oxidative stress) to ensure the analyte peak is resolved from any potential degradants or byproducts. Compare the mass spectrum of the standard to that obtained from a sample matrix to confirm identity.
Linearity and Range
Establish the relationship between analyte concentration and instrument response.
-
Protocol: Prepare and inject a series of at least five standard solutions across the expected concentration range (e.g., 0.1 to 25 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Measure the closeness of the experimental value to the true value.
-
Protocol: Perform recovery studies by analyzing samples of a known concentration (e.g., low, medium, and high concentrations within the linear range) in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
Assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day Precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol: Estimate based on the signal-to-noise ratio (S/N).
-
LOD: Concentration that yields an S/N ratio of 3:1.
-
LOQ: Concentration that yields an S/N ratio of 10:1. The LOQ should be confirmed by demonstrating acceptable accuracy and precision at this concentration.
-
Robustness
Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.
-
Protocol: Introduce small changes to the method, such as ±5°C in inlet temperature, ±0.1 mL/min in flow rate, or ±2°C/min in oven ramp rate. Assess the impact on retention time, peak area, and peak shape.
-
Acceptance Criteria: The method should show no significant changes in results, demonstrating its reliability for routine use.
Data Visualization and Expected Results
Workflow Diagrams
Caption: GC-MS analytical workflow from standard preparation to final reporting.
Caption: Core validation parameters according to ICH Q2(R2) guidelines.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion | Reference |
| Specificity | No interference at analyte retention time. | ICH Q2(R2)[5] |
| Linearity (R²) | ≥ 0.999 | ICH Q2(R2)[5] |
| Range | e.g., 80% to 120% of target concentration | ICH Q2(R1)[13] |
| Accuracy (% Recovery) | 98.0 - 102.0% | ICH Q2(R2)[5] |
| Precision (% RSD) | ≤ 2.0% | ICH Q2(R2)[5] |
| LOQ | S/N ≥ 10; with acceptable accuracy & precision. | ICH Q2(R2)[5] |
| Robustness | System suitability parameters met. | ICH Q2(R2)[5] |
Conclusion
This application note provides a robust and reliable GC-MS method for the identification and quantification of this compound. The detailed protocol, including instrument parameters and sample preparation, serves as an excellent starting point for implementation in a quality control or research laboratory. By following the structured validation plan derived from ICH Q2(R2) guidelines, users can ensure that the method is accurate, precise, and fit for its intended purpose in a regulated pharmaceutical environment. The combination of high-efficiency chromatographic separation and specific mass spectrometric detection makes this method an indispensable tool for ensuring the quality and safety of pharmaceutical materials.
References
-
Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]
-
Chen, J-H., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Nurislamova, T.V., et al. (2021). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. Available at: [Link]
-
Reddy, G.S., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]
-
Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available at: [Link]
-
Elder, D. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]
-
Raja, K.D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ACS Publications. (n.d.). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-(2-furyl)-6-phenylnicotinonitrile. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]
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Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Introduction: Rationale for Cytotoxicity Profiling
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of early-stage drug discovery and chemical safety assessment.[1][2] The compound 2-((Furan-2-ylmethyl)amino)nicotinonitrile belongs to a class of heterocyclic compounds, incorporating both a furan and a nicotinonitrile scaffold. Both furan and nicotinonitrile derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] Specifically, various nicotinonitrile derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma).[5] This precedent establishes a clear scientific rationale for the thorough investigation of this compound's cytotoxic profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will detail the methodologies for a multi-parametric approach, moving beyond a simple viability readout to probe the potential mechanisms of cell death. The protocols described herein are designed to be robust and self-validating, incorporating essential controls and clear data interpretation guidelines.
Pillar 1: Assessing Metabolic Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product by mitochondrial reductase enzymes, primarily succinate dehydrogenase, in metabolically active cells.[8] This conversion is dependent on the activity of these NAD(P)H-dependent oxidoreductases. Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in signal indicates a reduction in metabolic activity, which can be interpreted as either cell death or a reduction in proliferation rate.
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation & Treatment:
-
Prepare a series of dilutions of this compound from the DMSO stock in complete culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same percentage of DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 4 hours at 37°C.[9] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis & Presentation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is a key metric of cytotoxic potency.[11][12]
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HeLa | 48 | [Insert Value] |
| MCF-7 | 48 | [Insert Value] |
| HepG2 | 48 | [Insert Value] |
| Normal Fibroblasts | 48 | [Insert Value] |
| Data are presented as mean ± standard deviation from three independent experiments. |
Pillar 2: Assessing Membrane Integrity via LDH Assay
While the MTT assay measures metabolic dysfunction, it doesn't distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The Lactate Dehydrogenase (LDH) assay complements this by directly measuring cell death through the loss of plasma membrane integrity.[11]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is present in all cells.[13] Under normal conditions, it remains within the cell. Upon damage to the plasma membrane—a hallmark of late apoptosis or necrosis—LDH is released into the cell culture supernatant.[14] The assay quantifies the amount of released LDH by measuring its enzymatic activity, which catalyzes the conversion of lactate to pyruvate, coupled to a reaction that produces a colored formazan product or a luminescent signal. The amount of LDH released is proportional to the number of lysed cells.
Detailed Protocol: LDH Cytotoxicity Assay (Colorimetric)
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture plates (prepared as in the MTT assay)
-
Sterile, clear 96-well flat-bottom plate (for assay)
Procedure:
-
Prepare Controls: In the cell culture plate, set up the following controls for each condition:
-
Sample Collection: After the incubation period with this compound, centrifuge the plate (if using suspension cells) or proceed directly (for adherent cells). Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.[15][16]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction & Read: Add the stop solution provided in the kit to each well.[16] Gently shake the plate and measure the absorbance at 490 nm. A background reference reading at 680 nm should also be taken and subtracted.[16]
Data Analysis & Presentation
Percent Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
| Concentration (µM) | % Cytotoxicity (LDH Release) ± SD |
| 0.1 | [Insert Value] |
| 1.0 | [Insert Value] |
| 10.0 | [Insert Value] |
| 100.0 | [Insert Value] |
| Data from a representative cell line at 48 hours. |
Pillar 3: Elucidating the Mechanism - Apoptosis vs. Necrosis
To understand how the compound induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method for this purpose.[12][17][18]
Principle of the Annexin V/PI Assay
This assay relies on two key cellular events:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[17][19][20] During early apoptosis, this asymmetry is lost, and PS translocates to the outer surface. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[17][19]
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where the membrane has been compromised.[17][18]
By using both stains, cells can be differentiated into four populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive (though interpretation requires care)[20]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cells treated with this compound in 6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours).[12]
-
Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the cells from the supernatant and the trypsinized fraction. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes).[18]
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[18]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[21]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[18][21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17][20]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19][20]
Pillar 4: Confirming Apoptotic Pathway Activation
To further validate that the observed cytotoxicity proceeds via apoptosis, measuring the activity of key executioner enzymes like caspases is essential. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.
Principle of the Caspase-Glo® 3/7 Assay
Caspase-3 and Caspase-7 are key effector caspases that execute the final stages of apoptosis.[22] This assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[23] If active caspase-3 or -7 is present in the sample, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the amount of caspase-3/7 activity. The "add-mix-measure" format makes it ideal for high-throughput screening.[23]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Cells cultured and treated in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Assay Plate Setup: Seed cells and treat with this compound in a white-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[24]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis & Presentation
Caspase activity is reported as fold change in luminescence relative to the vehicle-treated control cells.
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) ± SD |
| 0 (Vehicle) | 1.0 |
| 1.0 | [Insert Value] |
| 10.0 | [Insert Value] |
| 50.0 | [Insert Value] |
| Data from a representative cell line at 24 hours. |
Conclusion and Forward Look
This guide outlines a multi-faceted strategy for characterizing the in vitro cytotoxicity of this compound. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and specific markers of apoptosis (Annexin V, Caspase-3/7), researchers can build a comprehensive profile of the compound's cellular effects. A strong cytotoxic effect, particularly one that is selective for cancer cells over normal cells and proceeds through a defined apoptotic mechanism, would identify this compound as a promising candidate for further preclinical development.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 12, 2026, from [Link]
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Jayarama, S., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 12, 2026, from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Goodglick, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 12, 2026, from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 12, 2026, from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 12, 2026, from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved January 12, 2026, from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved January 12, 2026, from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 12, 2026, from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved January 12, 2026, from [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 12, 2026, from [Link]
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Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved January 12, 2026, from [Link]
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Al-Tel, T. H., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
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Nivrutti, S. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Pharmdchawla. (2024). Pharmacological activity of furan derivatives. Retrieved January 12, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]
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El-Sayed, M. A. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]
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Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]
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Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. Available at: [Link]
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Al-Tel, T. H. (2024). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. Available at: [Link]
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Gholami, O., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Molecular and Cellular Medicine. Available at: [Link]
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Application Note: High-Throughput Screening of 2-((Furan-2-ylmethyl)amino)nicotinonitrile for Antibacterial Activity
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with furan and nicotinonitrile scaffolds being independently recognized for their therapeutic potential, including antibacterial properties.[2][3][4][5][6] This application note details a comprehensive protocol for the initial antibacterial activity screening of the hybrid molecule, 2-((Furan-2-ylmethyl)amino)nicotinonitrile . We provide a structured, field-proven workflow for determining the compound's bacteriostatic and bactericidal potential against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The methodologies described herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed for reproducibility and scalability in a drug discovery setting.[7][8][9]
Introduction: The Rationale for Screening this compound
The chemical architecture of this compound presents a compelling case for its investigation as a potential antibacterial agent. It merges two biologically significant pharmacophores:
-
The Furan Ring: A five-membered aromatic heterocycle found in numerous natural and synthetic compounds with a wide spectrum of biological activities.[3][10] Notably, derivatives like nitrofurantoin are established clinical agents for treating urinary tract infections.[3] The furan moiety's ability to undergo reductive activation within bacterial cells is a key mechanism of action for some of its derivatives, making it a "privileged scaffold" in medicinal chemistry.[1]
-
The Nicotinonitrile Moiety: A cyanopyridine structure that is a precursor and core component in various pharmacologically active molecules.[5][11][12] Cyanopyridine derivatives are well-documented for their activity against both Gram-positive and Gram-negative bacteria.[5]
The combination of these two moieties into a single molecule offers the potential for a novel mechanism of action or a synergistic enhancement of antibacterial effects. This protocol provides the foundational steps to empirically test this hypothesis.
Experimental Design & Workflow
A logical, stepwise approach is critical for the efficient evaluation of a novel compound. The workflow is designed to first establish the minimum concentration that inhibits bacterial growth (MIC) and then to determine the minimum concentration required to kill the bacteria (MBC).
Caption: Overall workflow for antibacterial screening of the target compound.
Materials and Reagents
-
Test Compound: this compound (Purity ≥95%)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains (ATCC recommended):
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive control
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative control
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative, often resistant
-
Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive control
-
-
Culture Media:
-
Equipment & Consumables:
Detailed Protocols
Protocol 1: Compound Stock Solution Preparation
The solubility of the test compound is a critical initial parameter. Due to the aromatic nature of this compound, DMSO is the recommended starting solvent.
-
Weighing: Accurately weigh 10 mg of the compound in a sterile microcentrifuge tube.
-
Solubilization: Add sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Vortex thoroughly to ensure complete dissolution.
-
Working Solution: Prepare an intermediate working solution from the stock by diluting it in sterile CAMHB. This step is crucial to minimize the final DMSO concentration in the assay wells, which should not exceed 1% v/v to avoid solvent-induced toxicity to the bacteria.
-
Causality Note: High concentrations of DMSO can have an inhibitory effect on bacterial growth, leading to false-positive results. Preparing an intermediate dilution in the assay medium mitigates this risk.
-
Protocol 2: Bacterial Inoculum Preparation
Standardization of the bacterial inoculum is paramount for the reproducibility of susceptibility testing, as per CLSI guidelines.[9][17] The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Culture Revival: From a frozen stock, streak the bacterial strains onto TSA plates and incubate for 18-24 hours at 35°C ± 2°C.
-
Colony Selection: Select 3-5 well-isolated, morphologically similar colonies and suspend them in sterile saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (OD₆₂₅nm of 0.08-0.13).
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL. A typical dilution is 1:150, but this should be validated for your specific laboratory conditions.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized, scalable technique to determine the MIC.[16][18][19][20]
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Self-Validation: This creates a concentration gradient. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate with a sterile lid or adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][18] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Protocol 4: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a secondary assay to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[21] The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[13][21][22]
-
Plate Selection: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that yields a colony count corresponding to a ≥99.9% kill rate compared to the initial inoculum count.[13]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The ratio of MBC to MIC is a key indicator of bactericidal activity.
Table 1: Template for Antibacterial Activity Data
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | ||||
| E. coli | 25922 | ||||
| P. aeruginosa | 27853 | ||||
| E. faecalis | 29212 | ||||
| Positive Control | (e.g., Ciprofloxacin) |
Interpretation Guidelines:
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
-
Bacteriostatic Activity: An MBC/MIC ratio > 4 suggests that the compound is primarily bacteriostatic.
-
Tolerance: In some cases, bacteria may be tolerant if the MBC is significantly higher (≥32 times) than the MIC.
Potential Mechanism of Action: An Insight
While the precise mechanism of this compound is unknown, its constituent parts suggest plausible targets. Nitrofurans often act as prodrugs that are activated by bacterial nitroreductases to form reactive electrophilic intermediates.[23] These intermediates can then non-specifically damage microbial DNA, ribosomes, and other macromolecules, leading to cell death. Nicotinonitrile derivatives have been implicated in various activities, including the potential to interfere with cellular metabolic pathways.[5] The screening results from this protocol will be the first step in elucidating the true mechanism.
Conclusion
This application note provides a robust, validated framework for conducting the primary antibacterial screening of this compound. By adhering to standardized protocols, researchers can generate reliable and reproducible MIC and MBC data. These initial findings are critical for making informed decisions in the early stages of the drug discovery pipeline, determining whether the compound warrants further investigation, mechanism of action studies, and preclinical development.
References
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- BenchChem. (2025). Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. BenchChem.
- ProQuest. (n.d.). Overview of Antimicrobial Properties of Furan. ProQuest.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- PubMed Central (PMC). (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- WJPR. (2024). Pharmacological activity of furan derivatives. An International Peer Reviewed Journal for Pharmaceutical and Medical and Scientific Research.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center, Aquaculture Department.
- PubMed Central (PMC). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
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- Wikipedia. (n.d.). Broth microdilution. Wikipedia.
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- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- CLSI. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing.
- MI Microbiology. (n.d.). Broth Microdilution. MI Microbiology.
- Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. American Society for Microbiology.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- ScienceDirect. (2023).
- MDPI. (n.d.). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI.
- ResearchGate. (n.d.). Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review.
- PubMed Central (PMC). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PubMed Central (PMC). (n.d.). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.
- ResearchGate. (2025). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
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- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of 2-((Furan-2-ylmethyl)amino)nicotinonitrile as a Potential Anticancer Agent
Introduction: Unveiling the Potential of a Novel Nicotinonitrile Derivative
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. "2-((Furan-2-ylmethyl)amino)nicotinonitrile" is a novel chemical entity that strategically combines two pharmacologically significant moieties: the nicotinonitrile scaffold and a furan ring. While this specific molecule remains largely uncharacterized in the public domain, its constituent parts have been independently associated with significant anticancer properties, making it a compelling candidate for further investigation.
Nicotinonitrile derivatives, a class of cyanopyridines, have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1][2] Various studies have highlighted their ability to induce apoptosis and inhibit key cellular signaling pathways in cancer cells.[3][4][5] Similarly, the furan nucleus is a privileged scaffold found in numerous natural and synthetic compounds exhibiting cytotoxic activity against a range of cancer cell lines.[6][7][8] The strategic combination of these two pharmacophores in "this compound" presents a unique opportunity to explore novel mechanisms of anticancer action and potentially develop a new therapeutic lead.
These application notes provide a comprehensive guide for researchers and drug development professionals embarking on the preclinical evaluation of "this compound". We will delve into a hypothesized mechanism of action based on the established activities of related compounds and provide detailed, field-proven protocols for the initial in vitro characterization of its cytotoxic and apoptotic effects.
Hypothesized Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Based on the known biological activities of nicotinonitrile and furan-containing compounds, we hypothesize that "this compound" may exert its anticancer effects through a combination of mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest. A plausible signaling pathway is illustrated below.
Caption: Hypothesized signaling pathway for the anticancer action of this compound.
We propose that the compound may act as an inhibitor of serine/threonine kinases, such as PIM-1 kinase, which are frequently overexpressed in various cancers and are known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[3][4][5] Inhibition of PIM-1 by "this compound" would lead to the dephosphorylation and activation of Bad. Activated Bad then sequesters the anti-apoptotic protein Bcl-2, liberating the pro-apoptotic protein Bax. Bax can then translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the systematic dismantling of the cell through apoptosis.[9]
Furthermore, many cytotoxic agents, including nicotinonitrile derivatives, are known to interfere with the cell cycle.[4][6] It is plausible that "this compound" could induce cell cycle arrest, for instance at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.
Data Presentation: Quantifying Anticancer Potency
A crucial first step in evaluating a novel compound is to determine its cytotoxic potency across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity. Below is a template table summarizing the type of data that should be generated. For context, representative IC50 values for a known nicotinonitrile derivative are included.[4]
| Cell Line | Cancer Type | IC50 of a Nicotinonitrile Derivative (µM)[4] | IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 3.58 | Experimental Data |
| PC-3 | Prostate Adenocarcinoma | 3.60 | Experimental Data |
| HepG2 | Hepatocellular Carcinoma | Not Reported | Experimental Data |
| A549 | Lung Carcinoma | Not Reported | Experimental Data |
| HCT116 | Colorectal Carcinoma | Not Reported | Experimental Data |
| Normal Cell Line | e.g., MCF-10A | Not Reported | Experimental Data |
Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation
The following protocols are designed to provide a robust framework for the initial in vitro assessment of "this compound".
Experimental Workflow Overview
Sources
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- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2-((Furan-2-ylmethyl)amino)nicotinonitrile as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a scientifically guided framework for the investigation of "2-((Furan-2-ylmethyl)amino)nicotinonitrile" as a potential kinase inhibitor. As of the date of this publication, public domain literature and databases do not contain specific data confirming the kinase inhibitory activity of this exact molecule. Therefore, this guide is presented as a prospective series of protocols and application notes based on established methodologies for novel compound characterization in kinase drug discovery. The hypothetical data and specific kinase targets are used for illustrative purposes to guide the experimental design.
Introduction: The Rationale for Investigating Novel Furan-Nicotinonitrile Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The furan ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] Similarly, the nicotinonitrile moiety is present in various kinase inhibitors, suggesting that a hybrid molecule incorporating both fragments, such as this compound, warrants investigation as a potential kinase inhibitor.
This document provides a comprehensive guide for the initial characterization of this compound. It outlines a logical workflow from initial in vitro kinase screening to cell-based functional assays, providing the foundational data necessary to build a target product profile.
Preliminary Target Identification and Rationale
Given the structural motifs present in this compound, several kinase families could be considered for initial screening. The aminopyridine core is a common feature in many ATP-competitive kinase inhibitors. For the purpose of this illustrative guide, we will hypothesize that the compound shows initial activity against a receptor tyrosine kinase, for example, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Furan and furopyrimidine-based derivatives have previously been reported as VEGFR-2 inhibitors.[4]
In Vitro Kinase Inhibition Assays: Determining Potency and Selectivity
The first critical step is to determine if this compound directly inhibits the enzymatic activity of the target kinase. A robust and reproducible in vitro kinase assay is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[5][6]
Principle of the In Vitro Kinase Assay
The fundamental principle of an in vitro kinase assay is to measure the transfer of a phosphate group from a donor (typically ATP) to a substrate by the kinase in the presence of varying concentrations of the inhibitor. The level of phosphorylation is then quantified.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay (Hypothetical for VEGFR-2)
This protocol is adapted from standard luminescence-based kinase assays.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase activity detection kit
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 mM. Further dilute these into the kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution to each well. For controls, add 5 µL of DMSO (100% activity) and 5 µL of a known VEGFR-2 inhibitor like Sorafenib (positive control).
-
Kinase/Substrate Addition: Add 20 µL of a master mix containing the kinase and substrate in kinase buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 25 µL of ATP solution (at a concentration close to the Km for the kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Add 50 µL of the detection reagent from the kit to each well. This reagent stops the kinase reaction and generates a luminescent signal inversely proportional to the amount of ATP remaining.
-
Signal Measurement: Incubate for another 60 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | Hypothetical: 75 nM |
| Sorafenib (Reference) | VEGFR-2 | 41.1 nM[4] |
Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide more physiologically relevant data by assessing the compound's activity in a complex cellular environment.[1][7] These assays can measure the inhibition of downstream signaling pathways and the resulting phenotypic effects, such as inhibition of cell proliferation.
Principle of Cell-Based Kinase Assays
Cell-based assays for kinase inhibitors typically fall into two categories:
-
Target Engagement/Phosphorylation Assays: These directly measure the inhibition of the kinase's activity within the cell by quantifying the phosphorylation of its downstream substrates.[8]
-
Phenotypic Assays: These measure the biological consequences of kinase inhibition, such as effects on cell viability, proliferation, or apoptosis.[1][9]
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for a cell proliferation/viability assay.
Detailed Protocol: Cell Proliferation Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a cancer cell line with active VEGFR-2 signaling (e.g., A549, HT-29)[4]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Mechanism of Action: Differentiating Binding Modes
Understanding how a compound inhibits a kinase is crucial for its development. Most kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase.
ATP Competition Assay
To determine if this compound is an ATP-competitive inhibitor, the in vitro kinase assay described in section 3.3 can be repeated with varying concentrations of ATP.
Procedure:
-
Perform the kinase inhibition assay with a fixed concentration of the inhibitor (e.g., at its IC50).
-
Repeat the assay at several different ATP concentrations (e.g., from 0.1x to 10x the Km of ATP).
-
Data Analysis: If the IC50 value of the inhibitor increases with increasing ATP concentration, it indicates that the compound is ATP-competitive.
Conclusion and Future Directions
This document provides a foundational experimental framework to begin the characterization of this compound as a potential kinase inhibitor. The successful execution of these protocols will establish its in vitro potency, its efficacy in a cellular context, and provide initial insights into its mechanism of action.
Positive results from these initial studies would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the specificity of the compound against a broad panel of kinases.
-
Target validation in cells: Using techniques like Western blotting to confirm the inhibition of downstream signaling pathways.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.[10][11]
-
Pharmacokinetic studies: To evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
By following a logical and rigorous experimental cascade, researchers can effectively evaluate the potential of novel chemical entities like this compound for development as targeted therapeutics.
References
- BenchChem. (2025). Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl).
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Profacgen. Cell-based Kinase Assays.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
- MDPI. (n.d.). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- National Institutes of Health. (2025, April 12). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC.
- National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.
-
Lang, F., Ban, S. R., Feng, X. E., Zhao, C. X., Lin, W., & Li, Q. S. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules (Basel, Switzerland), 16(6), 4897–4911. [Link]
- National Center for Biotechnology Information. (n.d.). The logic and design of analog-sensitive kinases and their small molecule inhibitors. PubMed.
- Parang, K. (n.d.). Designing bisubstrate analog inhibitors for protein kinases. PubMed.
- Nivrutti, B. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Ghamdi, S. S., Al-Omair, M. A., Abdel-Maksoud, A. A., ... & Abdel-Aziz, A. A.-M. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS omega, 7(13), 11099-11114. [Link]
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- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inits.at [inits.at]
- 8. reactionbiology.com [reactionbiology.com]
- 9. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The logic and design of analog-sensitive kinases and their small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing bisubstrate analog inhibitors for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-((Furan-2-ylmethyl)amino)nicotinonitrile Scaffold: A Versatile Core for Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The nicotinonitrile, or 3-cyanopyridine, nucleus represents one such scaffold, forming the core of several marketed drugs, including the kinase inhibitors bosutinib and neratinib.[1] Its utility stems from its ability to engage in various non-covalent interactions and its synthetic tractability. When combined with the furan moiety, another heterocycle renowned for its diverse pharmacological activities, a promising chemical space for the development of novel therapeutics emerges.[2][3]
This application note delves into the synthesis, potential applications, and detailed experimental protocols for leveraging the 2-((Furan-2-ylmethyl)amino)nicotinonitrile scaffold in drug discovery. We will explore its potential as a core structure for generating libraries of compounds targeting key protein families, such as kinases, and provide researchers with the foundational knowledge to exploit this scaffold in their own drug development programs. The furan ring, in particular, is a key component of numerous bioactive compounds and can participate in hydrogen bonding and π–π stacking interactions, often enhancing binding affinity and selectivity for target receptors.[4]
Strategic Importance in Medicinal Chemistry
The strategic combination of the 2-aminonicotinonitrile core with a furan-2-ylmethyl substituent offers several advantages for drug design:
-
Kinase Hinge-Binding Mimic: The 2-aminopyridine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
-
Modulation of Physicochemical Properties: The furan ring, while contributing to target interactions, also influences the molecule's overall properties, such as solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions.
-
Vectors for Derivatization: The core scaffold presents multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR). Substitutions on the furan ring or the pyridine core can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: A Reliable and Adaptable Protocol
The synthesis of this compound and its derivatives is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is robust and amenable to a wide range of starting materials, making it ideal for library synthesis.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for accessing derivatives of the this compound scaffold.
Caption: Synthetic workflow for the this compound scaffold.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the core scaffold and its subsequent biological evaluation in a kinase inhibition assay.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes a standard nucleophilic aromatic substitution reaction, a reliable method for forming the key C-N bond. 2-Chloronicotinonitrile is an excellent electrophile, and furfurylamine is the nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction.
Materials:
-
2-Chloronicotinonitrile
-
Furfurylamine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add furfurylamine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: A Focus on Kinase Inhibition
The 2-aminopyridine moiety is a well-known pharmacophore that targets the ATP-binding site of protein kinases.[5] Derivatives of the this compound scaffold are therefore prime candidates for development as kinase inhibitors. Furan- and furopyrimidine-based derivatives have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]
Hypothesized Binding Mode
The diagram below illustrates a plausible binding mode of a this compound derivative within a generic kinase ATP-binding pocket.
Sources
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- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-({[(Furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine | 1462888-75-0 | MIC88875 [biosynth.com]
- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-((Furan-2-ylmethyl)amino)nicotinonitrile for Bioassays
Foreword: The Rationale for a Focused Derivatization Campaign
In the landscape of medicinal chemistry, the 2-((Furan-2-ylmethyl)amino)nicotinonitrile scaffold represents a "privileged" structure. Its constituent parts—the aminopyridine core, the furan ring, and the nitrile group—are frequently found in potent, biologically active molecules, particularly kinase inhibitors.[1] The furan ring, for instance, can act as a bioisostere for a phenyl group, often enhancing metabolic stability and receptor interactions.[2] This guide provides a detailed framework for the systematic derivatization of this core scaffold, coupled with robust bioassay protocols designed to elucidate structure-activity relationships (SAR) and identify promising lead candidates for drug development.
Our approach is grounded in the principle of causality. We do not merely present steps; we explain the scientific reasoning behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and execute a discovery campaign based on this versatile chemical starting point.
Part 1: Strategic Derivatization for SAR Exploration
The primary goal of derivatization is to systematically probe the chemical space around the parent molecule to enhance potency, selectivity, and drug-like properties. The derivatization strategy for this compound focuses on three key modification points, each chosen to explore different aspects of molecular recognition.
Key Derivatization Points and Their Rationale
-
C5 Position of the Furan Ring: This position is highly amenable to modification and extends into solvent-exposed regions in many kinase active sites. Substituents here can probe for additional hydrophobic interactions or form new hydrogen bonds, significantly impacting potency and selectivity.[2]
-
The Secondary Amine Linker: While modification here is less common, acylation or alkylation can alter the hydrogen bond donating capacity and conformational flexibility of the molecule, which can be critical for fitting into specific binding pockets.
-
The Nicotinonitrile Pyridine Ring: Modifications on the pyridine ring, particularly at the C4 and C5 positions, can modulate the electronic properties of the scaffold and provide vectors for improving solubility or introducing new interaction points.
Experimental Workflow: From Synthesis to Hit Identification
A successful derivatization campaign follows a logical, multi-stage workflow. The following diagram outlines a typical process from library synthesis to the identification of promising "hit" compounds.
Figure 1: A streamlined workflow for the derivatization and screening of the this compound scaffold.
Protocol: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis to modify the C5 position of the furan ring, a key step in building a focused library.
Objective: To synthesize a small library of C5-aryl furan derivatives from a common brominated intermediate.
Materials:
-
2-((5-Bromofuran-2-yl)methyl)amino)nicotinonitrile (intermediate)
-
Various arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a 24-well parallel synthesis block or individual reaction vials, add the brominated furan intermediate (1.0 eq), the respective arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the reaction vessels and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to each reaction vessel.
-
Reaction: Heat the reaction block to 85 °C and stir for 4-6 hours. Monitor the reaction progress by LC-MS analysis of a small aliquot.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Concentrate the organic layers and purify each derivative using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of each final compound using LC-MS and ¹H NMR spectroscopy.
Trustworthiness: The Suzuki-Miyaura coupling is a highly reliable and well-understood reaction in medicinal chemistry. Its functional group tolerance and the vast commercial availability of boronic acids make it an authoritative choice for rapid library generation.
Part 2: Bioassay Protocols for Functional Characterization
Following synthesis and purification, the derivatives must be subjected to a cascade of bioassays to determine their biological activity. As this scaffold is a known kinase inhibitor hinge-binder, the following protocols focus on this target class.
Primary Bioassay: In Vitro Kinase Inhibition Screen
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each derivative against a target kinase.
Principle: Luminescence-based kinase assays, such as ADP-Glo™, are robust, high-throughput methods that quantify kinase activity by measuring the amount of ADP produced in the phosphotransferase reaction.[3] The amount of light generated is inversely proportional to the kinase activity.
Materials:
-
Target Kinase (e.g., EGFR, SRC, ABL1)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in 100% DMSO
-
White, opaque, low-volume 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Protocol:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Using an acoustic dispenser or manual pipetting, transfer 25-50 nL of each concentration into the assay plate.
-
Enzyme Addition: Add 5 µL of a solution containing the target kinase in assay buffer to each well.
-
Inhibitor Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[4]
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP in assay buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 1 hour at room temperature.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response versus the logarithm of the compound concentration and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.
Data Presentation: Representative SAR Data
The following table presents synthesized data to illustrate a typical SAR trend for modifications at the C5-furan position against a hypothetical kinase.
| Compound ID | C5-Furan Substituent | IC₅₀ (nM) |
| Parent | -H | 1520 |
| DERIV-01 | -Phenyl | 255 |
| DERIV-02 | -4-Fluorophenyl | 110 |
| DERIV-03 | -4-Methoxyphenyl | 88 |
| DERIV-04 | -4-(Dimethylamino)phenyl | 450 |
| DERIV-05 | -3-Thienyl | 310 |
Interpretation: The data suggests a preference for electron-donating and hydrogen-bond accepting groups at the para position of a C5-phenyl ring (DERIV-03), while bulky or potentially charged groups may be less favorable (DERIV-04). This provides a clear vector for the next round of optimization.
Secondary Bioassay: Cell-Based Proliferation Assay
Objective: To assess the ability of hit compounds to inhibit the proliferation of a cancer cell line whose growth is dependent on the target kinase.
Principle: This assay uses a metabolic indicator dye (e.g., Resazurin) to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell proliferation or cytotoxicity.
Materials:
-
Target-dependent cancer cell line (e.g., A431 for EGFR inhibitors)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
Clear-bottom, black-walled 96-well cell culture plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Protocol:
-
Cell Seeding: Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the hit compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO only).
-
Incubation: Return the plates to the incubator and incubate for 72 hours.
-
Viability Measurement: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours, or until a color change is apparent.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting and fitting the data as described for the primary assay.
Visualization of the Assay Cascade Logic:
Sources
Application Notes & Protocols for In Vitro Evaluation of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
A Guide for Researchers in Oncology and Drug Development
Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinonitrile Derivative
The chemical scaffold of nicotinonitrile is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] These compounds have been shown to induce apoptosis, inhibit critical cellular kinases like PIM-1 and tyrosine kinases, and disrupt the cell cycle in various cancer cell lines.[3][4] Similarly, the furan moiety is a well-established pharmacophore present in many bioactive molecules, contributing to a range of therapeutic effects, including cytotoxicity against cancer cells through mechanisms such as microtubule stabilization and induction of oxidative stress.[5][6][7]
The novel compound, 2-((Furan-2-ylmethyl)amino)nicotinonitrile, merges these two privileged structures. While specific biological data on this particular molecule is emerging, its chemical architecture suggests a strong potential for anticancer activity. This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of this compound. As a Senior Application Scientist, the following sections are designed to provide a logical, robust, and self-validating workflow for assessing the compound's efficacy and elucidating its mechanism of action in relevant cancer cell lines.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The first critical step is to determine the concentration-dependent cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, a reaction that is quantifiable by spectrophotometry.[6]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in selected cancer cell lines.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma, a common model for hormone-responsive breast cancer.[1]
-
HepG2: Human liver carcinoma, relevant for studying hepatotoxicity and anticancer effects.[1]
-
A549: Human lung carcinoma, a standard for lung cancer research.[9]
-
PC-3: Human prostate cancer, a model for androgen-independent prostate cancer.[3]
-
WI-38 or HSF1184: Normal human fibroblasts, to assess selectivity for cancer cells over non-cancerous cells.[10][11]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Parameter | Description |
| Cell Density | 1 x 10⁴ cells/well |
| Compound Incubation | 48-72 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays
Should the compound exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death), a hallmark of many successful anticancer agents.[4]
Workflow for Apoptosis Investigation
Caption: Workflow for Apoptosis Investigation.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
FITC-/PI-: Live cells
-
FITC+/PI-: Early apoptotic cells
-
FITC+/PI+: Late apoptotic/necrotic cells
-
FITC-/PI+: Necrotic cells
-
Part 3: Cell Cycle Analysis
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.[9][12] Analysis of DNA content by flow cytometry is a standard method to determine the cell cycle distribution of a cell population.[12]
Protocol 3: Propidium Iodide-Based Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest.
Procedure:
-
Treatment: Seed cells and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.[13] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Advanced Cell Cycle Analysis: EdU Incorporation
For a more precise analysis of the S phase, the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, can be measured.[14] This method, often detected via click chemistry, provides a more accurate picture of DNA synthesis than PI staining alone.[14][15]
Potential Signaling Pathways and Further Investigations
Based on the chemical nature of this compound, several signaling pathways could be implicated in its mechanism of action.
Caption: Potential Mechanisms of Action.
Further experiments could include:
-
Kinase Inhibition Assays: Screen the compound against a panel of kinases known to be targeted by nicotinonitrile derivatives, such as PIM-1 or VEGFR-2.[3][16]
-
Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and cell cycle regulation (e.g., cyclins, CDKs).
-
Reactive Oxygen Species (ROS) Measurement: Use probes like DCFDA to quantify intracellular ROS levels, as furan moieties can be associated with oxidative stress.[17]
Conclusion
This document outlines a foundational, multi-faceted approach to the in vitro evaluation of this compound. By systematically assessing cytotoxicity, mode of cell death, and effects on cell cycle progression, researchers can build a comprehensive profile of this novel compound. The provided protocols offer a robust starting point for uncovering its potential as a next-generation anticancer agent.
References
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El-Damasy, A. K., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. Available at: [Link]
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Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. Available at: [Link]
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Shawky, A. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. Available at: [Link]
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Mantri, M., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Romaigh, F. A., et al. (2024). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. Available at: [Link]
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Azmi, M. N., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]
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Shankaraiah, G., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed. Available at: [Link]
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Ghorab, M. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. National Institutes of Health. Available at: [Link]
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Shawky, A. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. Available at: [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Chen, T., et al. (2010). Low Doses of the Carcinogen Furan Alter Cell Cycle and Apoptosis Gene Expression in Rat Liver Independent of DNA Methylation. National Institutes of Health. Available at: [Link]
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Saczewski, J., et al. (2018). Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation. PubMed. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]
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2 Amino 6 (5 Methyl Furan 2 Yl) 4 Phenyl Nicotinonitrile 25 Mg. (n.d.). Cenmed Enterprises. Available at: [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Zeman, M. K., et al. (2023). Basic Methods of Cell Cycle Analysis. MDPI. Available at: [Link]
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Synthesis and biological evaluation of some novel furan derivatives. (2025). ResearchGate. Available at: [Link]
-
Sale, J. E. (2006). 2D cell cycle analysis. PubMed. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
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Bachman, K. E., et al. (2005). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. PubMed. Available at: [Link]
-
Shtil, A. A., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. PubMed. Available at: [Link]
-
Rong, Y., et al. (2022). Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. National Institutes of Health. Available at: [Link]
-
Havrylyuk, D., et al. (2009). Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. PubMed. Available at: [Link]
-
Bajar, B. T., et al. (2017). Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry. PubMed. Available at: [Link]
-
Deng, Z., et al. (2013). A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. National Institutes of Health. Available at: [Link]
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Apoptosis induction caused by different concentrations of the compound [Cu(U3)2Cl2] in NCI-H1975 cell line. (n.d.). ResearchGate. Available at: [Link]
-
Cas 328087-61-2,2-amino-4-(furan-2-yl). (n.d.). LookChem. Available at: [Link]
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- 4. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support center for the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific synthesis. We will delve into the common challenges encountered during this reaction, explain the underlying chemical principles, and provide actionable, field-proven solutions to enhance your reaction yield and purity.
The synthesis of this molecule typically involves the formation of a C-N bond between the 2-position of a nicotinonitrile ring and furfurylamine. The two most prevalent strategies to achieve this are the Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The choice between them is a critical first step and often depends on the reactivity of the substrate and the desired reaction conditions.
Core Synthesis Strategies: An Overview
The selection of a synthetic route is the first major decision point. Both SNAr and Buchwald-Hartwig amination have distinct advantages and require different optimization strategies.
Caption: Overview of the two primary synthetic routes to the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction has a very low yield (<30%). What are the most critical parameters to investigate first?
A1: Low yield in an SNAr reaction of this type is a frequent problem. The pyridine ring, activated by the ortho-nitrile group, should be susceptible to nucleophilic attack, but kinetics can be sluggish.[1][2] Before considering a complete change in strategy, focus on three core parameters: Base, Temperature, and Solvent.
The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[3][4] The stability of this intermediate and the rate of its formation are highly dependent on the reaction conditions.
Troubleshooting Workflow for Low SNAr Yield:
Caption: A logical workflow for troubleshooting a low-yielding SNAr reaction.
Detailed Parameter Analysis:
| Parameter | Rationale & Expert Advice | Recommended Starting Conditions |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, NMP) are crucial. They effectively solvate the cation of the base, leaving the nucleophile (furfurylamine) more "naked" and reactive.[5] Protic solvents like ethanol can hydrogen-bond to the amine, drastically reducing its nucleophilicity. | DMSO or NMP |
| Temperature | SNAr reactions on heteroaromatic rings often have a significant activation energy barrier because the aromaticity is temporarily disrupted in the Meisenheimer intermediate.[2] Many of these reactions require heating to proceed at a reasonable rate.[5] | Start at 80-100 °C . If the reaction is slow, incrementally increase to 120-150 °C , monitoring for decomposition. |
| Base | A base is often required, even with a primary amine, to act as a scavenger for the HCl generated, driving the reaction to completion. A non-nucleophilic base is preferred to avoid competing reactions. Forcing the equilibrium is key. | K₂CO₃ (2-3 equivalents) or DIPEA (2-3 equivalents). For more stubborn reactions, consider a stronger, non-nucleophilic base like DBU . |
Q2: I'm seeing several impurities on my TLC/LC-MS. What are the likely side products and how can I minimize them?
A2: Impurity generation is a common issue that complicates purification and reduces yield. The primary culprits are often related to the stability of the starting materials and reactions with the solvent or base.
-
Hydrolysis of the Nitrile: Under harsh basic conditions, especially if water is present, the nitrile group on the nicotinonitrile ring can hydrolyze to a carboxamide or even a carboxylic acid.
-
Solution: Ensure you are using anhydrous solvents and reagents. If using a base like NaOH or KOH, consider switching to an organic base (e.g., DBU) or an inorganic carbonate (K₂CO₃) which are less hydrolytic.
-
-
Furan Ring Instability: The furan moiety, particularly on furfurylamine, can be sensitive to strongly acidic or very harsh conditions, though it is generally stable under the basic conditions of this reaction. However, prolonged heating at very high temperatures (>150 °C) can lead to decomposition or polymerization.
-
Solution: Keep the reaction temperature to the minimum required for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Reaction with Solvent: If using DMF at high temperatures, decomposition to dimethylamine can occur. This newly generated secondary amine can then act as a nucleophile, leading to the formation of 2-(dimethylamino)nicotinonitrile as a highly undesired byproduct.
-
Solution: If you must run the reaction at high temperatures (>120 °C), switch from DMF to a more stable polar aprotic solvent like DMSO or NMP .
-
Q3: When should I abandon the SNAr approach and move to a Buchwald-Hartwig amination?
A3: This is a critical strategic decision. While SNAr is operationally simpler and more cost-effective, the Buchwald-Hartwig amination offers a much broader scope and is often more reliable for less-activated aryl halides.[6][7]
Decision Matrix:
| Consider Switching to Buchwald-Hartwig If... | Rationale |
| You have optimized SNAr conditions (T > 120°C, strong base, polar aprotic solvent) and the yield is still poor (<50%). | The electronic activation of the 2-chloronicotinonitrile may be insufficient for an efficient SNAr with furfurylamine under practical conditions. |
| Your starting materials or product are sensitive to high temperatures. | Buchwald-Hartwig reactions can often be run at lower temperatures (60-100 °C), preserving sensitive functional groups.[8] |
| You need to synthesize a library of analogues with different, less nucleophilic amines. | The Pd-catalyzed cycle is generally more forgiving and effective for a wider range of amine coupling partners than SNAr.[9] |
Q4: My Buchwald-Hartwig reaction is failing. What are the most common points of failure?
A4: The Buchwald-Hartwig amination is a powerful but complex multi-component reaction. Failure usually points to an issue with one of the key players in the catalytic cycle: the palladium catalyst, the ligand, the base, or the reaction atmosphere.[8][10]
Catalytic Cycle and Troubleshooting Points:
Caption: The Buchwald-Hartwig catalytic cycle with key troubleshooting points.
Critical Troubleshooting Checklist:
-
Inert Atmosphere: This is the most common failure point. The Pd(0) catalyst is extremely sensitive to oxygen.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble your reaction glassware under a positive pressure of argon or nitrogen.
-
-
Ligand Choice: The ligand is not just an additive; it's essential for stabilizing the palladium center and facilitating the reaction steps. Bulky, electron-rich phosphine ligands are required.[10]
-
Solution: For heteroaromatic chlorides, ligands like XPhos , SPhos , or BrettPhos are excellent choices. If one doesn't work, screen another.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, but it must be compatible with your substrate.
-
Solution: Sodium tert-butoxide (NaOtBu) is the standard, but if your substrate is base-sensitive, consider milder options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .
-
-
Palladium Pre-catalyst: The choice of Pd source can matter.
-
Solution: Pd₂(dba)₃ or Pd(OAc)₂ are common and reliable pre-catalysts that are reduced in situ to the active Pd(0) species. Using pre-formed Pd(0)-ligand complexes can also improve reliability.
-
Exemplary Experimental Protocols
These protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Optimized Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloronicotinonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration relative to the limiting reagent).
-
Addition: Add furfurylamine (1.1 eq) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Robust Buchwald-Hartwig Amination
-
Setup: In a glovebox, add 2-chloronicotinonitrile (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), XPhos ligand (0.02 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Solvent & Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene (approx. 0.2 M). Finally, add furfurylamine (1.2 eq) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete in 4-12 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography to yield the desired product.
References
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (n.d.).
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). PubMed Central.
- Process for producing 2-amino-nicotinonitrile intermediates. (n.d.).
- 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. (n.d.).
- Buchwald–Hartwig amin
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions... (n.d.).
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nucleophilic arom
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- How to increase the efficiency of nucleophilic aromatic substitution reactions. (n.d.). Benchchem.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- nucleophilic arom
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support center for the purification of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.
The synthesis of this compound, often achieved through a Buchwald-Hartwig amination, presents a unique set of purification hurdles.[1] These challenges typically stem from the nature of the palladium catalyst and phosphine ligands used in the reaction, as well as the inherent properties of the starting materials and the product itself.[2] This guide will address these issues systematically, providing both the "how" and the "why" behind each recommended protocol.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Problem 1: Persistent Palladium Catalyst Contamination
Q: My crude product, after a Buchwald-Hartwig reaction, is a dark, almost black, tar-like substance. After initial workup, I still see fine black particles in my product. How can I effectively remove this residual palladium?
A: The dark coloration and fine black particles are characteristic of palladium black, the precipitated form of the palladium catalyst.[3] Its removal can be challenging due to its fine particle size and potential to be trapped within the product matrix. A multi-step approach is often necessary for complete removal.
Expert Insight: Simple filtration is often insufficient as palladium black can pass through standard filter paper. The key is to use a filtration aid or a scavenger that can effectively trap these fine particles.[4]
Recommended Protocol: Filtration through Celite and Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in which the desired compound is highly soluble.
-
Celite Pad Preparation: Prepare a short plug of Celite in a fritted funnel. The pad should be about 2-3 cm thick.
-
Initial Filtration: Pass the solution of your crude product through the Celite pad. This will remove the bulk of the palladium black.[5]
-
Activated Carbon Treatment: Transfer the filtrate to a new flask and add a small amount of activated carbon (approximately 10% by weight of the crude product). Stir the suspension at room temperature for 30-60 minutes. Activated carbon has a high surface area that can adsorb residual palladium.[6]
-
Second Filtration: Prepare another Celite pad and filter the mixture to remove the activated carbon.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product, now free of palladium contamination.
dot
Caption: Workflow for Palladium Removal.
Problem 2: Difficulty in Removing Phosphine Ligand Impurities
Q: My ¹H NMR spectrum shows broad, messy signals in the aromatic region that I suspect are from the phosphine ligand (e.g., triphenylphosphine) or its oxide. These impurities co-elute with my product during column chromatography. How can I remove them?
A: Phosphine ligands and their corresponding oxides are common impurities in palladium-catalyzed reactions.[7] Triphenylphosphine oxide (TPPO), in particular, can be challenging to separate from polar products due to its own polarity.[8]
Expert Insight: A simple and effective method is to exploit the basicity of TPPO by forming an insoluble metal salt complex.[8] Alternatively, oxidizing any remaining triphenylphosphine to TPPO can make its removal more straightforward.[9]
Recommended Protocol: Precipitation of Phosphine Oxide with Zinc Chloride
-
Dissolution: Dissolve the crude product in a suitable solvent like dichloromethane or toluene.
-
Oxidation (Optional): If you suspect unreacted triphenylphosphine is present, you can bubble air through the solution or add a few drops of 30% hydrogen peroxide and stir for 30 minutes to convert it to TPPO.[8]
-
Precipitation: Prepare a saturated solution of zinc chloride (ZnCl₂) in a minimal amount of a polar solvent like diethyl ether or acetone. Add this solution dropwise to the stirred solution of your crude product.
-
Complex Formation: A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[8] Continue adding the ZnCl₂ solution until no more precipitate is observed.
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Aqueous Wash: Wash the filtrate with water to remove any excess ZnCl₂.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Solvent System for Chromatography | Observation | Recommendation |
| Hexane/Ethyl Acetate | Co-elution of product and TPPO. | Often not ideal for this separation. |
| Dichloromethane/Methanol | Better separation, but can lead to tailing. | Use a gradient elution, starting with a low percentage of methanol. |
| Toluene/Acetone | Can provide good separation for less polar products. | Worth exploring if other systems fail. |
Problem 3: Product Instability During Purification
Q: I'm observing significant product loss and the appearance of new spots on my TLC after column chromatography on silica gel. Is my product degrading?
A: Yes, it is possible. The furan ring is known to be sensitive to acidic conditions and can undergo ring-opening or polymerization.[10][11] Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like this compound.[12]
Expert Insight: To mitigate degradation on silica gel, it is crucial to use a deactivated stationary phase or a different purification technique altogether.
Recommended Protocol: Deactivated Silica Gel Chromatography
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane). Add 1-2% (v/v) of triethylamine or ammonia solution to the slurry and stir for 15-20 minutes. This will neutralize the acidic sites on the silica surface.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Eluent Preparation: Add the same percentage of triethylamine or ammonia to your mobile phase.
-
Chromatography: Perform the column chromatography as usual.
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective and non-destructive purification method.[13]
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC using a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate) can be an excellent option.
dot
Caption: Decision Tree for Purification Strategy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for TLC analysis and column chromatography?
A good starting point for TLC analysis is a 1:1 mixture of hexane and ethyl acetate. You can then adjust the polarity based on the Rf value of your product. For column chromatography, a gradient elution from 100% hexane to a mixture of hexane and ethyl acetate is recommended.[14]
Q2: How can I be sure that my final product is pure?
Purity should be assessed by multiple analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any organic impurities. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Purity can be quantified by techniques like quantitative NMR (qNMR) or HPLC with a UV detector.[15]
Q3: Can I use a different palladium catalyst or ligand for the synthesis?
Yes, the choice of catalyst and ligand can significantly impact the reaction efficiency and the impurity profile.[16] For example, using a more active catalyst might allow for lower catalyst loading, simplifying purification. However, any change in the catalytic system may require re-optimization of the purification protocol.
References
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
- Google Patents. (2006). Method of removing palladium.
-
The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]
- Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates.
-
Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Sciencemadness.org. (2014). How do I go about separating a metal - phosphine complex from amines in the organic phase?. Retrieved from [Link]
-
University of Groningen research portal. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Syntheses. (1927). Furan. Retrieved from [Link]
-
J-STAGE. (n.d.). Stability of the Furan Ring During Bromination. Retrieved from [Link]
-
Reddit. (2016). How can you remove Bis(triphenylphosphine) ligands from metals?. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 4. researchgate.net [researchgate.net]
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- 6. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - How do I go about separating a metal - phosphine complex from amines in the organic phase? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. research.rug.nl [research.rug.nl]
Technical Support Center: Reaction Condition Optimization for 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support center for the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important synthetic transformation. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding results.
The synthesis of this target molecule primarily involves the formation of a C-N bond between the C2 position of a nicotinonitrile ring and the nitrogen of furfurylamine. This can be effectively achieved via two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . This guide is structured to address specific issues you might encounter with both methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The two most common and effective methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective method. It involves reacting 2-chloronicotinonitrile with furfurylamine, typically in the presence of a base and at elevated temperatures. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the C2 position for nucleophilic attack.[1][2]
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction that is particularly useful if the SNAr reaction is sluggish or fails.[3] It offers a broader substrate scope and often proceeds under milder conditions, but requires careful optimization of the catalyst, ligand, and base.[4][5]
Q2: When should I choose the Buchwald-Hartwig amination over the SNAr reaction?
Choose the Buchwald-Hartwig amination when:
-
The SNAr reaction results in low conversion, even at high temperatures.
-
Your starting materials are sensitive to the high temperatures or strongly basic conditions often required for SNAr.
-
You are working with a more complex or sterically hindered aryl halide that is not sufficiently activated for SNAr.[3]
Q3: What is the general mechanism for the SNAr pathway in this synthesis?
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (furfurylamine) attacks the electron-deficient carbon atom at the C2 position of 2-chloronicotinonitrile. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored to yield the final product.[1][2]
Caption: SNAr reaction mechanism workflow.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section addresses common issues encountered during the SNAr synthesis of this compound from 2-chloronicotinonitrile and furfurylamine.
Problem 1: Low or No Conversion to Product
-
Probable Cause A: Insufficient Reaction Temperature. SNAr reactions on heteroaromatic rings often require significant thermal energy to overcome the activation barrier associated with disrupting aromaticity.[1]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS. Solvents with higher boiling points like DMSO or NMP can be used to achieve higher temperatures.
-
-
Probable Cause B: Inappropriate Base or Base Strength. The base is crucial for deprotonating the furfurylamine adduct in the Meisenheimer complex or scavenging the HCl byproduct. An unsuitable base can stall the reaction.
-
Solution: If using a mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), consider switching to a stronger inorganic base. Potassium carbonate (K₂CO₃) is a common and effective choice. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous solvent (e.g., THF, DMF) and careful handling.
-
-
Probable Cause C: Incorrect Solvent Choice. The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Solution: Use polar aprotic solvents which are known to accelerate SNAr reactions. Dichloromethane (DCM) or Toluene are generally poor choices. Switch to Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
SNAr Condition Optimization Data
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks |
| 1 | Et₃N (2.0) | Acetonitrile | 80 | 24 | < 10 | Low conversion, mild conditions insufficient. |
| 2 | K₂CO₃ (2.5) | DMF | 100 | 12 | 65 | Moderate yield, standard conditions. |
| 3 | K₂CO₃ (2.5) | DMSO | 120 | 8 | 85 | Good yield, higher temp accelerates reaction. |
| 4 | NaH (1.5) | Anhydrous DMF | 80 | 6 | > 90 | Excellent yield, but requires inert atmosphere and anhydrous conditions. |
Standard SNAr Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 equiv).
-
Add potassium carbonate (K₂CO₃, 2.5 equiv) and Dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Add furfurylamine (1.2 equiv) dropwise to the stirring suspension.
-
Heat the reaction mixture to 100-110 °C and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol or isopropanol if further purification is needed.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses challenges specific to the palladium-catalyzed synthesis.
Problem 1: Reaction Fails to Initiate or Stalls at Low Conversion
-
Probable Cause A: Inactive Catalyst. The active Pd(0) species can be sensitive to oxygen. Improper handling or poor-quality reagents can lead to catalyst deactivation.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use anhydrous, degassed solvents. It can be beneficial to pre-form the active catalyst by stirring the palladium source and ligand in the solvent for 15-20 minutes before adding the substrates and base.
-
-
Probable Cause B: Suboptimal Ligand/Palladium/Base Combination. The success of a Buchwald-Hartwig reaction is highly dependent on the synergy between the palladium source, phosphine ligand, and base.[5][6] There is no universal system, and screening is often necessary.
-
Solution: Perform a systematic screen of conditions. A common starting point is Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or SPhos and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in toluene or dioxane.[4][5] If this fails, try different combinations as outlined in the table below.
-
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
-
Probable Cause: Unfavorable Reaction Kinetics or Catalyst Decomposition. At elevated temperatures or with prolonged reaction times, side reactions such as reduction of the aryl halide (hydrodehalogenation) can compete with the desired amination.
-
Solution:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Change the Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions. If using a simpler ligand like PPh₃, switch to a more specialized Buchwald-Hartwig ligand (e.g., RuPhos, BrettPhos).
-
Monitor Closely: Do not let the reaction run indefinitely. Monitor by TLC/LC-MS and quench it as soon as the starting material is consumed to prevent product degradation or side product formation.
-
-
Buchwald-Hartwig Optimization Logic
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Buchwald-Hartwig Condition Screening Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2.0) | Toluene | 110 | < 5 |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 45 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | > 95 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 92 |
Standard Buchwald-Hartwig Experimental Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5 mol%).
-
Add anhydrous, degassed toluene (5-10 mL per mmol of substrate).
-
Add 2-chloronicotinonitrile (1.0 equiv), furfurylamine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv). Note: Add the base last, as it often initiates the reaction.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
References
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
-
Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (n.d.). ResearchGate. [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). PubMed Central. [Link]
- Process for producing 2-amino-nicotinonitrile intermediates. (1975).
-
2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. (2011). ACS Publications. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (n.d.). Lookchem. [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. [Link]
-
Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. (n.d.). SciSpace. [Link]
-
Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. (2021). MDPI. [Link]
-
Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. (n.d.). MDPI. [Link]
-
SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. (2012). J. Soc. Chim. Tunisie. [Link]
-
Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support center for the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions concerning the catalytic synthesis of this important heterocyclic scaffold. Our focus is on the critical step of forming the C-N bond between 2-chloronicotinonitrile and furan-2-ylmethylamine.
The primary challenge in this synthesis is the efficient and clean formation of the secondary amine linkage to the pyridine ring. The two most powerful and widely adopted catalytic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (also known as the Goldberg reaction for C-N bond formation). This guide will explore both methodologies, offering a comparative analysis to aid in your catalyst and condition selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis is best approached via a cross-coupling reaction. The two leading methods are:
-
Buchwald-Hartwig Amination: This Palladium-catalyzed reaction is highly versatile and generally proceeds under milder conditions with high efficiency. It is often the first choice for C-N cross-coupling due to its broad substrate scope and high functional group tolerance.[1][2]
-
Ullmann Condensation (Goldberg Reaction): A Copper-catalyzed method that serves as a valuable alternative to Palladium-based systems.[3] While traditional Ullmann conditions are often harsh, modern protocols using ligands have significantly improved their scope and required milder conditions, making them economically attractive.[4]
Q2: Which method is "better": Palladium or Copper catalysis?
The "better" method depends on your specific experimental constraints and goals, such as cost, scale, available equipment, and functional group tolerance.
-
For Speed and Generality: The Buchwald-Hartwig (Palladium) reaction is typically faster, more efficient for a wider range of substrates, and operates at lower temperatures.[2] The development of sophisticated biarylphosphine ligands has made it a very reliable method.[1]
-
For Cost-Effectiveness and Scale-Up: Copper catalysts are significantly less expensive than palladium catalysts, making the Ullmann condensation a more economical choice, especially for large-scale synthesis.[4]
Q3: What are the most common starting materials for this synthesis?
The most common and commercially available starting materials are 2-chloronicotinonitrile (or 2-bromonicotinonitrile) and furan-2-ylmethylamine. Aryl bromides are often more reactive than chlorides in Buchwald-Hartwig aminations, but modern catalyst systems can effectively couple aryl chlorides as well.[2]
Q4: Can the furan ring or the nitrile group interfere with the reaction?
Both functional groups are generally stable under the conditions of Buchwald-Hartwig and modern Ullmann reactions. However, potential side reactions should be considered:
-
Furan Ring: Furans can be sensitive to strong acids and certain oxidizing conditions. Standard cross-coupling conditions are typically not problematic.
-
Nitrile Group: The nitrile group is robust but can potentially coordinate to the metal center. In some cases, α-arylation of the nitrile is possible, though less common in this context.[1] Careful selection of ligands helps to prevent such side reactions.
Catalyst System Comparison
Choosing the right catalyst system is paramount for a successful synthesis. The table below summarizes the key components and typical conditions for both Palladium and Copper-based approaches.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Metal Precursor | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts (e.g., BrettPhos precatalyst) | CuI (most common), Cu₂O, or Cu powder (less reactive) |
| Ligand | Bulky, electron-rich phosphines (e.g., BrettPhos, XPhos, BINAP, DPPF)[5][6] | N,N- or N,O-chelating ligands (e.g., 1,2-diamines like CyDMEDA, picolinic acid)[3] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF) | Polar aprotic solvents (e.g., 1,4-Dioxane, DMSO, DMF) |
| Temperature | 80 - 110 °C | 100 - 140 °C (with modern ligands) |
| Typical Yields | Generally high (>85%) | Moderate to high (70-90%) |
| Advantages | High yields, fast reaction times, broad scope, milder conditions.[1] | Low catalyst cost, less sensitive to air (compared to some Pd systems).[4] |
| Disadvantages | High cost of Palladium and ligands, sensitivity to air/moisture. | Can require higher temperatures, slower reaction times, narrower scope. |
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution (Palladium System) | Suggested Solution (Copper System) |
| Inactive Catalyst | Ensure you are using an appropriate Pd(0) source or a reliable precatalyst. If using Pd(II), ensure conditions facilitate reduction to Pd(0). Use fresh, high-purity reagents. | Use high-purity CuI. Pre-forming a Cu-ligand complex can sometimes be beneficial. |
| Poor Ligand Choice | For primary amines like furan-2-ylmethylamine, bulky biaryl monophosphine ligands (e.g., BrettPhos) are often superior to bidentate ligands like BINAP.[5][6] Screen a few different ligands. | The reaction is highly dependent on the ligand. Screen N,N-dimethyl-1,2-cyclohexanediamine (CyDMEDA) or picolinic acid. Ensure the ligand-to-copper ratio is optimized. |
| Base Incompatibility | Ensure the base is strong enough and completely dry. NaOt-Bu is very effective but highly hygroscopic. K₃PO₄ is a good alternative. | K₂CO₃ is often sufficient. Ensure it is finely powdered and dry to maximize surface area and reactivity. |
| Solvent Issues | Use strictly anhydrous and deoxygenated solvents. Toluene and dioxane are common choices. Water can hydrolyze the phosphine ligand and deactivate the catalyst. | While less sensitive than Pd systems, using dry solvents is still good practice. DMF and DMSO are common but must be high purity. |
| Reaction Temperature | If the reaction is sluggish, incrementally increase the temperature from 80°C up to 110°C (refluxing toluene). | Higher temperatures are often required. Ensure the reaction is heated to at least 110-130°C. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Suggested Solution (Palladium System) | Suggested Solution (Copper System) |
| β-Hydride Elimination | This can lead to the reduction of 2-chloronicotinonitrile to nicotinonitrile. This is less of a concern with aryl halides but can be minimized by using bulky ligands that favor reductive elimination of the product. | Not a primary side reaction pathway in Ullmann couplings. |
| Homocoupling | Homocoupling of the amine or aryl halide can occur. This is often a sign of non-optimal catalyst/ligand ratios or the presence of oxygen. | Homocoupling of the aryl halide (Ullmann reaction) can occur, especially at very high temperatures or with high copper loadings. |
| Tar Formation | Overheating or prolonged reaction times can lead to decomposition. | This is a known issue with older Ullmann protocols.[4] Using a ligand allows for lower temperatures, which significantly reduces tar formation. |
Experimental Workflow & Protocols
The following protocols are generalized procedures that should be optimized for your specific laboratory conditions. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Workflow Overview
Caption: General experimental workflow for catalytic C-N coupling.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol uses a Pd(OAc)₂/BrettPhos catalyst system, which is highly effective for coupling primary amines.
Reagents:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Furan-2-ylmethylamine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
BrettPhos (0.04 equiv, 4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene (approx. 0.1 M concentration of the limiting reagent)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloronicotinonitrile, Pd(OAc)₂, BrettPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by furan-2-ylmethylamine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol uses a modern, ligand-accelerated system.
Reagents:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Furan-2-ylmethylamine (1.5 equiv)
-
CuI (0.05 equiv, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) (0.10 equiv, 10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane (approx. 0.2 M concentration)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloronicotinonitrile, CuI, and finely powdered K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane, followed by furan-2-ylmethylamine and CyDMEDA via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C in a sealed tube or with a reflux condenser.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Perform the same filtration and purification steps as described in the Buchwald-Hartwig protocol.
Catalytic Cycle Mechanisms
Understanding the reaction mechanism is key to troubleshooting and optimization.
Buchwald-Hartwig Catalytic Cycle
Caption: Plausible Ullmann condensation (Goldberg) cycle.
In a modern ligand-assisted Ullmann cycle, the Cu(I) catalyst first coordinates with the amine. After deprotonation by a base, it forms a copper-amido species. This complex then undergoes oxidative addition with the 2-chloronicotinonitrile to form a Cu(III) intermediate. Reductive elimination then yields the final product and regenerates the active Cu(I) catalyst. [3]
References
-
Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 132(24), 8878–8880. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 133(42), 16777–16780. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"2-((Furan-2-ylmethyl)amino)nicotinonitrile" stability testing and degradation products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stability testing of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to equip you with the necessary insights to anticipate challenges, interpret results, and ensure the scientific integrity of your stability studies.
Section 1: Understanding the Molecule's Stability Profile
This compound possesses several functional groups that are susceptible to degradation under various environmental conditions. A proactive understanding of these potential liabilities is crucial for designing robust stability studies and developing stability-indicating analytical methods. The primary sites of instability are the furan ring, the secondary amine linkage, and to a lesser extent, the nicotinonitrile moiety.
Predicted Degradation Pathways
Forced degradation studies are designed to accelerate the degradation pathways that a drug substance might encounter over its shelf life.[1] For this compound, the following pathways are predicted:
-
Hydrolytic Degradation (Acidic/Basic): The furan ring is notoriously sensitive to acidic conditions, which can catalyze a ring-opening reaction to form 1,4-dicarbonyl compounds.[2][3] The acidic environment facilitates the protonation of the furan oxygen, leading to ring cleavage.[2][4] This can result in the formation of succinaldehyde derivatives and subsequent polymerization into brown resins.[2][5] The secondary amine linkage could also be susceptible to hydrolysis, particularly under harsh conditions, cleaving the molecule into furan-2-ylmethanamine and 2-aminonicotinonitrile.
-
Oxidative Degradation: The furan ring is prone to oxidation, which can lead to various degradation products.[6] Oxidative cleavage can yield 1,4-dicarbonyl compounds, 4-oxoalkenoic acids, or even complete degradation to smaller carboxylic acids like maleic acid.[7][8] The reaction may proceed through an endoperoxide intermediate.[9] The secondary amine is also a potential site for oxidation.
-
Photolytic Degradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions. While nicotinamide derivatives have shown some photochemical stability, furan-containing compounds can undergo rearrangements or degradation upon irradiation.[10][11] Photostability testing is an integral part of stress testing as mandated by ICH guidelines to determine if the substance is light-sensitive.[12][13]
-
Thermal Degradation: As with many complex organic molecules, high temperatures can induce degradation. Thermal decomposition of heterocyclic compounds often proceeds via radical mechanisms, leading to the cleavage of C-N and C-C bonds and the release of various volatile products.[14][15][16]
Section 2: Experimental Protocol for Forced Degradation
A forced degradation study is essential to develop and validate a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can detect and resolve the resulting degradants from the parent peak.[17]
Workflow for Stability Testing
The overall process involves subjecting the API to various stress conditions, followed by analysis to separate and identify any degradation products.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50).[17]
-
Stress Conditions Application: Use the stock solution for the following tests. For each condition, also prepare a "control" sample stored at ambient temperature and protected from light.
| Stress Condition | Reagent/Condition | Temperature | Duration | Post-Stress Processing |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp, then 50-60°C if no degradation | Up to 7 days | Neutralize with equivalent NaOH |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp, then 50-60°C if no degradation | Up to 7 days | Neutralize with equivalent HCl |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 24 hours | Dilute directly for analysis |
| Thermal | Dry Heat | 60-80°C (Solid State & Solution) | Up to 7 days | Dissolve/Dilute for analysis |
| Photostability | ICH Q1B Option 2 Light Source | Ambient | Overall illumination ≥ 1.2 million lux-hours; Near UV exposure ≥ 200 watt-hours/m² | Dissolve/Dilute for analysis |
Table based on common industry practices and regulatory guidelines.[17][18][19]
-
Sample Analysis:
-
After the specified duration, or once the target degradation (5-20%) is achieved, stop the stress.
-
Neutralize the acidic and basic samples carefully to prevent further degradation before injection.
-
Dilute all stressed and control samples to a suitable concentration for HPLC or LC-MS analysis (e.g., 0.1 mg/mL).
-
Analyze the samples using a developed stability-indicating method. A good starting point is a reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Section 3: Troubleshooting Guide for Analytical Methods
During the analysis of stability samples, various chromatographic issues can arise. This section addresses common problems in a Q&A format.
Q1: Why is my HPLC baseline drifting or noisy?
-
Answer: Baseline instability is a frequent issue in HPLC analysis.[20]
-
Causes: Common causes include an insufficiently equilibrated column, changes in mobile phase composition (e.g., improper mixing or degradation of additives), temperature fluctuations in the column or detector, or a contaminated detector cell.[21][22] Air bubbles in the mobile phase or pump are also a primary culprit.[23]
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed using sonication, vacuum, or helium sparging.[21]
-
Equilibrate System: Allow the column to equilibrate with the mobile phase for an adequate amount of time (at least 10-20 column volumes) until a stable baseline is achieved.[20]
-
Check for Leaks: Inspect all fittings and connections for leaks, which can cause pressure fluctuations and baseline noise.
-
Clean the System: If contamination is suspected, flush the system with a strong solvent (like isopropanol) and clean the detector cell according to the manufacturer's instructions.[22]
-
-
Q2: My peaks are tailing or splitting. What's wrong?
-
Answer: Poor peak shape compromises resolution and quantification accuracy.
-
Causes: Peak tailing is often caused by secondary interactions between basic analytes (like the pyridine and amine groups in your molecule) and acidic residual silanols on the silica-based column packing.[24] Other causes include column contamination, column voids (damage), or a mismatch between the sample solvent and the mobile phase.[20]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For a basic compound, lowering the pH of the mobile phase (e.g., to pH 3) will protonate the analyte and the silanols, reducing unwanted interactions.
-
Use a Different Column: Employ a column with high-purity silica and robust end-capping to minimize available silanols.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to avoid peak distortion.[20]
-
Clean or Replace Column: If the column is old or contaminated, first try cleaning it by flushing with a series of strong solvents. If this fails, the column may need to be replaced.[25]
-
-
Q3: I'm seeing retention time shifts between injections. Why?
-
Answer: Inconsistent retention times are a critical issue for peak identification and method validation.
-
Causes: Shifts can be caused by changes in mobile phase composition, inconsistent flow rates from the pump, or column degradation.[20][26] Temperature fluctuations can also affect retention, especially for thermally sensitive compounds.[25]
-
Troubleshooting Steps:
-
Verify Mobile Phase: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using buffers, check the pH.
-
Check the Pump: Purge the pump to remove any air bubbles and check for leaks. Verify that the pump is delivering the set flow rate accurately.[25]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to eliminate thermal variability.[21]
-
Equilibrate Thoroughly: Ensure the column is fully equilibrated before starting the analytical run, especially when using a gradient method.
-
-
Q4: I have co-eluting peaks. How can I improve the separation?
-
Answer: Co-elution of the parent drug and a degradation product is a failure of a stability-indicating method.
-
Causes: The chosen chromatographic conditions (column, mobile phase, gradient) are not providing sufficient selectivity for the parent compound and its degradants.
-
Troubleshooting Steps:
-
Modify the Gradient: Make the gradient shallower to increase the separation time between closely eluting peaks.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Adjust pH: Altering the mobile phase pH can change the ionization state of the analytes and degradants, significantly impacting their retention and selectivity.
-
Try a Different Stationary Phase: If other methods fail, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound I should look for?
-
Answer: Based on its structure, the most probable degradation products arise from the furan ring. Under acidic hydrolysis, expect ring-opened species like 4-( (3-cyanopyridin-2-yl)amino)but-2-enal. Oxidative stress may produce a variety of products, including maleic acid derivatives or other cleaved fragments.[7][8] Hydrolysis of the secondary amine would yield furan-2-ylmethanamine and 2-aminonicotinonitrile. While less likely under mild conditions, hydrolysis of the nitrile group to an amide (2-((furan-2-ylmethyl)amino)nicotinamide) or a carboxylic acid is also possible.
Q2: The color of my solution turned brown after acid stress. What does this indicate?
-
Answer: The formation of a brown color, particularly under acidic conditions, is characteristic of furan polymerization.[2] Acid-catalyzed hydrolysis of the furan ring can lead to reactive intermediates that subsequently polymerize into complex brown structures, often referred to as "humins".[4][5] This indicates significant degradation has occurred.
Q3: How do I confirm the identity of a suspected degradation product?
-
Answer: High-Resolution Mass Spectrometry (LC-MS/MS) is the primary tool for this. By obtaining an accurate mass of the degradant peak, you can propose an elemental formula. Subsequent MS/MS fragmentation will provide structural information. Comparing the fragmentation pattern of the degradant to that of the parent compound can help identify the part of the molecule that has changed. For unambiguous identification, synthesis of the suspected degradant and comparison of its retention time and mass spectrum is the gold standard.
Q4: What are the regulatory expectations for forced degradation studies?
-
Answer: Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically Q1A and Q1B), expect forced degradation studies to be performed to demonstrate the specificity of analytical methods used for stability testing.[18][27] The studies should explore the effects of acid, base, light, heat, and oxidation.[17] The goal is to show that the analytical method can separate known degradation products from the active substance and that peak purity can be assessed, thus proving the method is "stability-indicating".
References
- Filo. (2025, May 19).
- Wang, T., et al. (2021, September 22). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry.
- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions.
- Pharma Stability. (2025, November 20).
- ResearchGate. (2025, August 7).
- Brainly.in. (2025, May 21). di. (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- ACS Publications. Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- ResearchGate. (PDF)
- (2014, August 26).
- MDPI.
- Bartsch, R. A., et al. (2001, August 8). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society.
- (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- ZefSci. (2025, May 6).
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
- alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- (2016, April 6). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
- Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!
- The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Pharmaguideline.
- MedCrave online. (2016, December 14).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- (2022, June 29). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. PubMed.
- ResearchGate. (2025, August 5). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods | Request PDF.
- ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF.
- Wikipedia. Nicotinonitrile.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Bourbon, P., et al. (2012, March 16). Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. The Journal of Organic Chemistry.
- Primary photoproducts of furan-2-carbonitrile and N-methylpyrrole-2-carbonitrile: trapping by methanol addition. Journal of the Chemical Society D. RSC Publishing.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- (2015, August 6).
- Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. PubMed.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionis
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Technical Support Center: Spectroscopic Interpretation of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support guide for the spectroscopic characterization of 2-((Furan-2-ylmethyl)amino)nicotinonitrile . This document is designed for researchers, medicinal chemists, and analytical scientists who may encounter challenges in interpreting the NMR, IR, and MS data for this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that give rise to its unique spectroscopic features.
Overview & Key Structural Features
This compound is a molecule comprised of three key structural motifs: a nicotinonitrile core, a flexible furan-2-ylmethyl substituent, and a linking secondary amine . Each of these contributes distinct and sometimes overlapping signals in its spectra. The primary challenges in interpretation often arise from restricted bond rotation, potential tautomerism, and significant signal overlap in the aromatic regions of NMR spectra.
// Atom Numbering N1 [label="N", pos="0,1.2!", pin="1:N1"]; C2 [label="C2", pos="-1.1,0.6!"]; N_amine [label="NH", pos="-2.1,1.2!", pin="2:N_amine"]; C3 [label="C3", pos="-1.1,-0.6!"]; C_CN [label="C", pos="-2.1,-1.2!", pin="3:C_CN"]; N_CN [label="N", pos="-2.8,-1.6!", pin="4:N_CN"]; C4 [label="C4", pos="0,-1.2!", pin="5:C4"]; C5 [label="C5", pos="1.1,-0.6!", pin="6:C5"]; C6 [label="C6", pos="1.1,0.6!", pin="7:C6"];
C_methylene [label="CH₂", pos="-3.4,0.6!", pin="8:C_methylene"]; C_furan2 [label="C2'", pos="-4.5,1.2!", pin="9:C2'"]; O_furan [label="O", pos="-5.6,0.6!", pin="10:O"]; C_furan5 [label="C5'", pos="-5.6,-0.6!", pin="11:C5'"]; C_furan4 [label="C4'", pos="-4.5,-1.2!", pin="12:C4'"]; C_furan3 [label="C3'", pos="-3.8,0!", pin="13:C3'"];
// Pyridine Ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituents C2 -- N_amine; C3 -- C_CN; C_CN -- N_CN [style=filled, penwidth=2];
// Furan-ylmethyl group N_amine -- C_methylene; C_methylene -- C_furan2; C_furan2 -- C_furan3; C_furan3 -- C_furan4; C_furan4 -- C_furan5; C_furan5 -- O_furan; O_furan -- C_furan2;
// Labels for rings pyridine [label="Nicotinonitrile", pos="0,0!", fontsize=12, fontcolor="#5F6368"]; furan [label="Furan", pos="-4.8,0!", fontsize=12, fontcolor="#5F6368"]; }
Figure 1: Structure and atom numbering scheme.
Predicted Spectroscopic Data Summary
This section provides a quick reference for the expected signals. Significant deviations from these values may indicate one of the issues addressed in the troubleshooting sections.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Notes |
|---|---|---|---|
| Nicotinonitrile Ring | |||
| H-4 | ~8.2-8.4 | ~140-142 | Doublet of doublets, deshielded by adjacent nitrile. |
| H-5 | ~6.7-6.9 | ~115-117 | Doublet of doublets. |
| H-6 | ~8.1-8.3 | ~150-152 | Doublet of doublets, deshielded by ring nitrogen. |
| C-2 | - | ~158-160 | Quaternary, attached to amine. |
| C-3 | - | ~95-98 | Quaternary, attached to nitrile. Very upfield for a pyridine carbon. |
| C-CN | - | ~117-119 | Quaternary nitrile carbon. |
| Furan Ring | |||
| H-3' | ~6.2-6.4 | ~108-110 | Doublet of doublets.[1] |
| H-4' | ~6.3-6.5 | ~110-112 | Triplet or doublet of doublets.[1] |
| H-5' | ~7.3-7.5 | ~142-144 | Doublet of doublets, most deshielded furan proton.[1][2] |
| C-2' | - | ~150-153 | Quaternary, attached to CH₂. |
| Linker | |||
| NH | ~5.5-7.0 | - | Broad singlet, exchangeable with D₂O. Position is highly variable. |
| CH₂ | ~4.5-4.8 | ~40-45 | Often a singlet or a broad doublet. |
Table 2: Key IR and MS Data
| Technique | Feature | Expected Value | Notes |
|---|---|---|---|
| IR | N-H Stretch | 3350-3310 cm⁻¹ | Secondary amine; single, sharp to medium band.[3][4][5] |
| C≡N Stretch | 2240-2220 cm⁻¹ | Sharp, medium-strong intensity. Conjugation lowers the frequency.[6][7] | |
| Aromatic C=C/C=N | 1600-1450 cm⁻¹ | Multiple sharp bands. | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 211.08 | Calculated for C₁₁H₉N₃O. |
| Key Fragment | m/z 81 | [C₅H₅O]⁺, Furfuryl cation, often the base peak.[8] |
| | Key Fragment | m/z 130 | [M - C₅H₅O]⁺, Loss of the furfuryl group. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error when interpreting spectra for this molecule?
The three most common challenges are:
-
Restricted C-N Bond Rotation: The C2(pyridine)-N(amine) bond has significant double-bond character, which can slow rotation. This may result in observing two distinct sets of signals (rotamers) in NMR spectra, especially at lower temperatures.[9][10][11]
-
N-H Proton Behavior: The amine proton signal can be very broad, shift significantly with concentration/solvent, or disappear entirely due to chemical exchange. Its coupling to the adjacent CH₂ protons is often not observed.[4][5]
-
Amino-Imino Tautomerism: While 2-aminopyridines strongly favor the amino tautomer, the possibility of the imino form should be considered, as it would drastically alter the spectra.[12][13][14] However, for this specific structure, the amino form is expected to be overwhelmingly dominant.
Q2: My ¹H NMR shows a broad hump for the N-H proton. How can I confirm its identity?
This is classic behavior for an amine N-H. The definitive confirmation is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad hump corresponding to the N-H proton will disappear as the proton is replaced by deuterium, which is not observed in ¹H NMR.[5]
Troubleshooting Guide by Technique
¹H and ¹³C NMR Spectroscopy
Problem 1: The aromatic region (6.0-8.5 ppm) is a complex mess of overlapping signals. How can I make unambiguous assignments?
Causality: You are trying to resolve seven distinct aromatic protons from two different ring systems within a narrow ~2.5 ppm window. Simple 1D analysis is often insufficient.
Solution Workflow: A systematic 2D NMR approach is required.
}
Figure 2: Systematic workflow for NMR signal assignment.
Step-by-Step Protocol:
-
Run a ¹H-¹H COSY: This experiment will show correlations between protons that are coupled to each other. You should see two isolated spin systems: one for the three pyridine protons (H-4, H-5, H-6) and one for the three furan protons (H-3', H-4', H-5').
-
Run a ¹H-¹³C HSQC: This maps each proton signal directly to the carbon it is attached to. This allows you to confidently assign the protonated carbons in your ¹³C spectrum based on your initial COSY assignments.
-
Run a ¹H-¹³C HMBC: This is the key to assigning quaternary carbons. Look for long-range (2-3 bond) correlations. For example, the methylene (CH₂) protons should show a correlation to the nitrile carbon (C-CN) and furan carbons C-2' and C-3', definitively confirming their positions.
Problem 2: I am seeing two distinct signals for the methylene protons and/or some aromatic protons. Is my sample impure?
Causality: This is likely not an impurity but rather evidence of restricted rotation around the C2-N(amine) bond. Resonance between the amine lone pair and the electron-deficient pyridine ring gives this bond partial double-bond character, creating a significant energy barrier to rotation.[9][10] This results in two stable planar conformations (rotamers) that interconvert slowly on the NMR timescale.
}
Figure 3: Restricted C-N bond rotation leads to distinct rotamers.
Troubleshooting & Confirmation:
-
Variable-Temperature (VT) NMR: Acquire ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 80°C, 100°C). As the temperature increases, the rate of rotation will increase. You should observe the pairs of signals broaden, move closer together, and eventually coalesce into single, averaged signals at a high enough temperature (the coalescence temperature). This is definitive proof of a dynamic process like restricted rotation.
Infrared (IR) Spectroscopy
Problem: I can't find the N-H amine peak, or it's very weak.
Causality: The N-H stretch of a secondary amine is a single, often sharp band that is significantly less intense and broad than the O-H stretch of an alcohol or water.[4][5] It can sometimes be mistaken for a minor C-H stretch.
Solution:
-
Check the Correct Region: Look specifically in the 3350-3310 cm⁻¹ range.[15]
-
Ensure Sample is Dry: Contaminating water (broad peak ~3400 cm⁻¹) can obscure the N-H signal. Ensure your sample and KBr/solvent are anhydrous.
-
Confirm with Nitrile Peak: The structure is strongly supported by the presence of a sharp, intense peak for the C≡N stretch around 2230 cm⁻¹.[7] If this peak is present, it increases confidence that your compound is correct and the N-H is simply weak.
Mass Spectrometry (MS)
Problem: The molecular ion peak at m/z 211 is very weak or absent in my EI spectrum.
Causality: The molecule contains a furan-methyl (furfuryl) group attached to a nitrogen. This C-N bond is analogous to a benzylic position and is prone to facile cleavage upon ionization. The resulting furfuryl cation ([C₅H₅O]⁺, m/z 81) is highly stabilized by resonance and is often the most abundant ion (the base peak), leaving very little of the molecular ion to be detected.[8]
Solution & Interpretation:
-
Look for Key Fragments: The presence of a strong peak at m/z 81 is highly characteristic of this structure. Also, look for the other half of the molecule at m/z 130 ([M - 81]⁺).
-
Use Soft Ionization: If the molecular ion is critical for your analysis (e.g., for confirmation of molecular formula), re-run the sample using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, resulting in significantly less fragmentation and a much stronger molecular ion or protonated molecule peak ([M+H]⁺ at m/z 212).
}
Figure 4: Primary fragmentation pathways in EI-MS.
References
-
Nanalysis Corp. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]
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Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]
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Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
University of Wisconsin-Madison. (n.d.). Molecular Motions II: Restricted Rotation. Department of Chemistry. [Link]
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Oki, M., et al. (n.d.). Structural Assignment by NMR Spectroscopy: Restricted Rotation about Aryl C–N Bond and Configurations of Diels-Alder Adducts. Bulletin of the Chemical Society of Japan. [Link]
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Contreras, R., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules. [Link]
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Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Department of Chemistry. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Pérez, M. A., et al. (1983). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
-
Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Kim, D., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. [Link]
-
Akine, S., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]
-
Fonseca, S. F., et al. (1979). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry. [Link]
-
El-Gogary, T. M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal. [Link]
-
ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Department of Chemistry. [Link]
-
Testbook. (2025, December 30). The correct match of 13C NMR chemical shift values. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
YouTube. (2023, July 24). The proper tautomeric structure for 2-aminopyridine (X) is. [Link]
-
Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik. [Link]
-
Joseph, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the fragmentation that lead to the.... [Link]
-
Barron, A. R. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Physical Methods in Chemistry and Nano Science. [Link]
-
Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley. [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons. [Link]
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Technical Support Center: Troubleshooting the Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the dedicated technical support guide for the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols tailored for researchers, medicinal chemists, and process development scientists. The synthesis, typically involving a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, can present unique challenges. This guide is designed to help you navigate these issues, improve reaction outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: My reaction shows no conversion of starting materials. What are the most likely causes?
A: A complete lack of reactivity typically points to a fundamental issue with the reaction setup or reagents. Key areas to investigate are:
-
Inadequate Activation of the Pyridine Ring: For an SNAr reaction, the pyridine ring must be sufficiently electron-deficient to be attacked by the amine. The cyano group at the 3-position provides activation, but the reaction may still require forcing conditions if a poor leaving group (like chloride) is used.[1]
-
Catalyst Inactivity (for Buchwald-Hartwig): If you are using a palladium-catalyzed method, the most common failure point is catalyst poisoning. The pyridine nitrogen of the 2-halonicotinonitrile substrate can coordinate to the palladium center, inhibiting its catalytic activity.[2] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can also deactivate the catalyst.
-
Incorrect Base: The choice of base is critical. For SNAr, a base is needed to neutralize the acid byproduct (e.g., HCl). For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate catalyst turnover.[3] A weak base will stall the catalytic cycle.
-
Poor Reagent Quality: Verify the purity of your 2-halonicotinonitrile and furfurylamine. Furfurylamine can degrade over time, especially if exposed to air and light.
Q2: I'm observing multiple new spots on my TLC plate. What are these impurities?
A: The formation of multiple byproducts suggests side reactions are occurring. Common possibilities include:
-
Furan Ring Decomposition: Furan rings can be sensitive to strong acids, high temperatures, and certain oxidizing conditions.[4] If the reaction conditions are too harsh, the furan moiety of furfurylamine or the product can undergo rearrangement or polymerization.
-
Self-Condensation of Furfurylamine: Under certain conditions, primary amines can undergo self-condensation reactions.
-
Hydrolysis of the Nitrile: If excess water is present, especially under basic or acidic conditions at elevated temperatures, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid.
-
Di-arylation (Buchwald-Hartwig): While less common with primary amines, it's possible for the product to react with another molecule of the aryl halide, leading to a diarylamine impurity, particularly if the reaction is run for an extended period.
Q3: My yield is consistently low. How can I optimize the reaction?
A: Low yields are often resolved by systematically optimizing reaction parameters.
-
Temperature: SNAr reactions on less-activated pyridine rings often require high temperatures (e.g., 100-150 °C) to proceed at a reasonable rate.[1][5]
-
Solvent: A polar aprotic solvent like DMF, NMP, or DMSO is often effective for SNAr as it can help stabilize the charged intermediate (Meisenheimer complex).[1][5] For Buchwald-Hartwig, toluene or dioxane are common choices.
-
Ligand Choice (Buchwald-Hartwig): The ligand is crucial for preventing catalyst poisoning and facilitating the reaction. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required for coupling with 2-halopyridines.[2]
-
Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the furfurylamine can help drive the reaction to completion.
Q4: I am struggling to purify the final product. What techniques do you recommend?
A: this compound is a polar, basic heterocycle, which can make purification challenging.
-
Normal-Phase Chromatography (Silica Gel): This is often the first choice, but peak tailing or streaking is common due to the basic nitrogen interacting with acidic silanol groups on the silica surface.[6][7] To improve peak shape, add a basic modifier like triethylamine (0.5-1%) or ammonia (e.g., in a 7N methanol solution) to your mobile phase.[6][7]
-
Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina, which is less acidic.[7][8]
-
Reversed-Phase Chromatography (C18): This can be an effective alternative. Use a mobile phase like water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[7]
-
Acid/Base Extraction: An acid-base workup can be a powerful purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and back-extract the purified product into an organic solvent.[6]
-
Crystallization: If the product is a solid, crystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
In-Depth Troubleshooting Guides
Guide 1: Diagnosing a Stalled or Failed Reaction
A stalled reaction requires a logical, step-by-step diagnostic process to identify the root cause. This workflow helps isolate the variable responsible for the failure.
Caption: Decision tree for troubleshooting a failed synthesis reaction.
Guide 2: Optimizing Reaction Parameters for Improved Yield
If your reaction is working but gives a low yield, a systematic optimization of parameters is necessary. The following table outlines key variables and suggested modifications for both SNAr and Buchwald-Hartwig pathways.
| Parameter | SNAr Approach | Buchwald-Hartwig Approach | Rationale & Causality |
| Leaving Group | F > Cl > Br > I | I > Br > OTf > Cl | For SNAr, the rate-determining step is nucleophilic attack, favored by a more electronegative leaving group that polarizes the C-X bond.[1] For Buchwald-Hartwig, the rate-determining step is often oxidative addition, which is faster for weaker C-X bonds.[9] |
| Temperature | 80 - 150 °C | 80 - 110 °C | Both reactions require heat to overcome the activation energy. SNAr on pyridines can be sluggish and often requires higher temperatures to proceed efficiently.[1] |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Aprotic (Toluene, Dioxane, THF) | SNAr intermediates are charged and stabilized by polar solvents.[1] Buchwald-Hartwig catalysts generally show better stability and reactivity in less polar, non-coordinating solvents. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | NaOtBu, KOtBu, Cs₂CO₃ | For SNAr, a moderate base is sufficient to quench the generated acid. For Buchwald-Hartwig, a strong, bulky, non-nucleophilic base is essential for the deprotonation step in the catalytic cycle.[2][3] |
| Catalyst/Ligand | N/A | Pd₂(dba)₃ / XPhos, RuPhos, etc. | The ligand is critical for stabilizing the Pd(0) active species, promoting reductive elimination, and preventing catalyst inhibition by the pyridine substrate.[2][10] |
Key Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions should be performed by qualified personnel under appropriate safety conditions, including the use of a fume hood and personal protective equipment.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method is often preferred for its simplicity and lack of metal catalysts.
Caption: Experimental workflow for the SNAr synthesis method.
Step-by-Step Methodology:
-
To a pressure-rated sealed tube, add 2-chloronicotinonitrile (1.0 eq), potassium carbonate (2.0 eq), and a stir bar.
-
Add dry N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Add furfurylamine (1.2 eq) to the mixture.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor the progress by taking small aliquots and analyzing via TLC or LCMS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, modified with 0.5-1% triethylamine to prevent peak tailing).[6][7]
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This method is useful if the SNAr approach fails, particularly if 2-bromonicotinonitrile is used as the starting material.
Step-by-Step Methodology:
-
Inert Atmosphere is CRITICAL: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add 2-bromonicotinonitrile (1.0 eq) followed by dry, degassed toluene via syringe.
-
Add furfurylamine (1.2 eq) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LCMS. Reactions are typically complete in 4-12 hours.
-
Cool the reaction to room temperature. Quench by adding water carefully.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
References
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available from: [Link]
-
At which position(s) does nucleophilic aromatic substitution occur in pyridine? Available from: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available from: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. RSC Publishing. Available from: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available from: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available from: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]
-
Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. ResearchGate. Available from: [Link]
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Technical Support Center: Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We will explore the two primary synthetic routes, address frequently asked questions, and provide detailed protocols and troubleshooting logic.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two principal pathways. The choice of route often depends on the availability of starting materials, scalability considerations, and impurity profiles.
Technical Support Center: Analytical Method Validation for 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support center for the analytical method validation of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the development and validation of analytical methods for this novel molecule. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and robustness of your analytical data.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring three key functional groups: a furan ring, a secondary amine linker, and a nicotinonitrile (3-cyanopyridine) core. Each of these moieties presents unique challenges in analytical method development, particularly for stability-indicating HPLC methods.
-
Nicotinonitrile Core: The pyridine nitrogen imparts basic properties to the molecule, making it susceptible to interactions with acidic silanol groups on conventional silica-based HPLC columns. This can lead to poor peak shape (tailing).
-
Furan Ring: The furan ring is an electron-rich aromatic system. While generally stable, it can be susceptible to degradation under strong acidic or oxidative conditions, potentially leading to ring-opening.[1]
-
Secondary Amine Linker: This group can also contribute to the basicity of the molecule and may be a site for oxidative degradation.
This guide will address the practical issues arising from these structural features during method validation as per ICH Q2(R1) guidelines.[2]
Frequently Asked Questions (FAQs)
Q1: My main peak for this compound is showing significant tailing in my HPLC analysis. What is the cause and how can I fix it?
A1: Peak tailing for this compound is most likely due to secondary interactions between the basic nitrogen on the pyridine ring and residual acidic silanol groups on the silica-based stationary phase.[2] This is a common issue for basic analytes.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) will protonate the pyridine nitrogen. This reduces its interaction with the silanol groups. However, be mindful that the furan ring can be sensitive to strong acids.[1]
-
Use of an End-Capped Column: Modern, high-purity silica columns with advanced end-capping (e.g., C18 columns designed for polar compounds) have fewer accessible silanol groups, which minimizes tailing.
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, thereby improving peak symmetry. Note that TEA is not suitable for LC-MS applications due to ion suppression.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the silanol interactions.[3]
Q2: I am observing new, small peaks appearing in my chromatogram after my samples have been sitting on the autosampler for a few hours. What could be happening?
A2: This suggests on-instrument degradation of your analyte. Given the structure, the furan moiety is a potential site of instability. Furan rings can be susceptible to oxidation.[1]
Troubleshooting Steps:
-
Control Autosampler Temperature: If your autosampler has temperature control, set it to a lower temperature (e.g., 4-8 °C) to slow down potential degradation.
-
Use Amber Vials: If the degradation is photolytic, switching to amber or light-blocking vials can resolve the issue.
-
Evaluate Sample Diluent: The stability of the analyte can be highly dependent on the pH and composition of the sample diluent. Ensure the diluent is compatible with the analyte and consider preparing samples fresh before analysis.
Q3: During my forced degradation study, I see a significant loss of the main peak under acidic conditions, but no distinct degradation peaks. Where did my peak go?
A3: The furan ring is known to be labile under certain acidic conditions, which can lead to ring-opening and polymerization.[1] The resulting degradation products may be numerous, small, and not well-retained or detected by your current HPLC method.
Troubleshooting Steps:
-
Use Milder Acid Conditions: Attempt the degradation with milder acidic conditions (e.g., lower concentration of acid, lower temperature, or shorter exposure time) to generate discrete degradation products.
-
Employ a Different Detection Wavelength: It's possible the degradation products do not absorb at the same wavelength as the parent compound. A photodiode array (PDA) detector is invaluable here to examine the UV spectra of the baseline and any small humps to identify a more suitable detection wavelength.
-
Consider an Alternative Analytical Technique: For characterizing degradation products, LC-MS is a powerful tool to identify the masses of the degradants, even if they are not chromatographically resolved.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, workflow-based approach to common validation challenges.
Issue: Poor Peak Shape (Tailing)
This is one of the most common issues for basic compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Sources
Technical Support Center: Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support center for the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and optimize your synthetic protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of the Final Product
Q: My reaction is resulting in a significantly lower yield of this compound than anticipated. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to the efficiency of the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and furfurylamine. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. The SNAr reaction is highly dependent on temperature and reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the reaction temperature. Be mindful that excessive heat can lead to degradation of the furan ring.
-
-
Base Inefficiency: The choice and stoichiometry of the base are critical for deprotonating the furfurylamine, making it a more potent nucleophile.
-
Solution: Ensure you are using a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in at least a stoichiometric amount relative to the furfurylamine. An excess of the base can sometimes be beneficial.
-
-
Solvent Issues: The polarity and aprotic nature of the solvent play a crucial role in SNAr reactions.
-
Solution: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the cationic species formed during the reaction without interfering with the nucleophile. Ensure your solvent is anhydrous, as water can react with the starting materials and hinder the reaction.
-
-
Starting Material Quality: Impurities in either 2-chloronicotinonitrile or furfurylamine can lead to side reactions and lower yields.
-
Solution: Verify the purity of your starting materials by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting materials before use. 2-chloronicotinonitrile can be synthesized from nicotinamide.[1]
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common impurities and how can I minimize their formation?
A: The formation of byproducts is a common challenge. Understanding their origin is key to minimizing them.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 2-chloronicotinonitrile and furfurylamine.
-
Solution: As mentioned above, optimizing reaction conditions (time, temperature, base) can drive the reaction to completion.
-
-
Side Reactions of Furfurylamine: Furfurylamine can be unstable and prone to self-condensation or reaction with impurities.
-
Solution: Use freshly distilled or high-purity furfurylamine. Store it under an inert atmosphere (nitrogen or argon) and away from light and heat. Furfurylamine is a primary amine with a furan ring, making it a versatile but sometimes reactive precursor.[2]
-
-
Formation of Bis-adducts: It's possible for a second molecule of furfurylamine to react with the product, although this is less common under standard conditions.
-
Solution: Use a controlled stoichiometry of reactants, typically a slight excess of the amine to ensure complete consumption of the electrophile.
-
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially under basic or acidic conditions.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture.
-
Visualizing Impurity Formation
The following diagram illustrates potential pathways for impurity formation.
Caption: Potential pathways for impurity formation during synthesis.
Problem 3: Difficulty in Purifying the Final Product
Q: I'm struggling to obtain a pure sample of this compound. What purification strategies are most effective?
A: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Initial Work-up:
-
Aqueous Wash: After the reaction is complete, a standard aqueous work-up can remove the base (e.g., triethylamine hydrochloride) and other water-soluble impurities. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.
-
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain crystalline material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.
-
Recommended Purification Workflow
Caption: A typical purification workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloronicotinonitrile with furfurylamine in the presence of a non-nucleophilic base and a suitable solvent. The electron-withdrawing nitrile group on the pyridine ring activates the 2-position for nucleophilic attack.[3][4] Pyridines are particularly reactive in SNAr reactions when substituted at the ortho or para positions because the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom.[3]
Q2: What are the critical reaction parameters to control for minimizing impurities?
A2: The most critical parameters are:
-
Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to the degradation of the furan ring and an increase in side products. A temperature range of 80-120 °C is a good starting point, but should be optimized for your specific setup.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of furfurylamine is often used to ensure complete consumption of the 2-chloronicotinonitrile.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation and moisture-related side reactions.
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
A3: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities in the final sample.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: Are there any specific safety precautions I should take when working with the reagents?
A4: Yes, proper safety measures are crucial:
-
2-Chloronicotinonitrile: Is a toxic and irritating solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Furfurylamine: Is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed or in contact with skin.[5] Always handle it in a well-ventilated fume hood and wear chemical-resistant gloves and eye protection.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Hasegawa, M., et al. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (n.d.). View of THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: [Link]
-
MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Available at: [Link]
- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
-
Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
-
National Institutes of Health. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). nicotinonitrile. Available at: [Link]
-
ACS Publications. (n.d.). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]
-
ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
Pharmaffiliates. (n.d.). Nicotinamide-impurities. Available at: [Link]
-
LinkedIn. (2024). Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Available at: [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video). Available at: [Link]
-
YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
SciSpace. (n.d.). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Available at: [Link]
- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Available at: [Link]
Sources
"2-((Furan-2-ylmethyl)amino)nicotinonitrile" handling and storage recommendations
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-((Furan-2-ylmethyl)amino)nicotinonitrile?
Based on its chemical structure, the primary hazards can be extrapolated from its core components:
-
Furan Moiety: Furan is a highly flammable, volatile liquid that can form explosive peroxides upon exposure to air and light.[7][9][11] It is also classified as a possible human carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[6][8][10] Inhalation or ingestion can lead to central nervous system depression.[6][7]
-
Nicotinonitrile Moiety: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[12] Upon combustion, they can release toxic fumes of nitrogen oxides and cyanide.
-
Aminopyridine Moiety: Aminopyridines are a class of compounds with varying toxicities, but some are known to be neurotoxic. While some aminopyridine capsules have shown excellent chemical stability, it is crucial to handle all derivatives with care.[13][14][15]
Therefore, this compound should be handled as a potentially flammable, toxic, and peroxide-forming compound.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and safety of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, ideally refrigerated between 2°C and 8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and prevent potential peroxide formation and oxidation.[16]
-
Light: Protect from light to prevent degradation and peroxide formation.[7][16] Use amber-colored vials or store in a dark cabinet.
-
Container: Keep the container tightly sealed to prevent moisture and air from entering.
-
Labeling: Clearly label the container with the date of receipt and the date it was first opened. This is crucial for tracking potential peroxide formation.[16]
Q3: How should I handle this compound in the laboratory?
Given the potential hazards, strict adherence to safety protocols is essential.
-
Engineering Controls: All handling of solid and dissolved forms of the compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Ensure proper glove removal technique to avoid skin contact.[17][18]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[16]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]
Q4: Are there any known chemical incompatibilities?
Avoid contact with strong oxidizing agents, strong acids, and peroxides, as these can initiate vigorous and potentially hazardous reactions.[7][9]
Troubleshooting Guide
Issue: The compound has changed color or appearance in storage.
-
Possible Cause: This could be a sign of degradation or polymerization, potentially initiated by exposure to air, light, or moisture. The furan moiety can be sensitive to heat and may turn brown upon standing.[7]
-
Recommendation: Do not use the compound. If you suspect peroxide formation (e.g., crystallization around the cap or in the solution), do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[19][20]
Issue: The compound is not dissolving as expected.
-
Possible Cause: Solubility can be affected by the purity of the compound and the solvent. Degradation could also lead to less soluble byproducts.
-
Recommendation: Verify the appropriate solvent for your application. Gentle warming or sonication may aid dissolution, but be cautious due to the compound's potential thermal sensitivity. Always perform solubility tests on a small scale first.
Data and Properties
| Property | Value | Source |
| CAS Number | 945347-58-0 | [1][2] |
| Molecular Formula | C₁₁H₉N₃O | [1][2] |
| Molecular Weight | 199.21 g/mol | [2][4] |
| Appearance | Assumed to be a solid at room temperature. | Inference |
| Recommended Storage | 2-8°C, under inert gas, protected from light. | Inference |
| Predicted Boiling Point | 367.8 ± 37.0 °C | |
| Predicted Density | 1.24 ± 0.1 g/cm³ |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary PPE (safety goggles, face shield, lab coat, nitrile gloves).
-
Have appropriate spill cleanup materials readily available.
-
-
Weighing the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In the fume hood, carefully weigh the desired amount of the solid compound into a tared vial.
-
-
Dissolution:
-
Add the desired solvent to the vial containing the compound.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved. Sonication may be used if necessary.
-
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed, clearly labeled amber vial at the recommended temperature (e.g., -20°C or -80°C, depending on solvent and stability).
-
The label should include the compound name, concentration, solvent, and date of preparation.
-
Visual Guides
Diagram: Safe Handling and Emergency Response Workflow
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(Furan-2-ylmethylamino)nicotinonitrile | CymitQuimica [cymitquimica.com]
- 4. AB274398 | CAS 945347-58-0 – abcr Gute Chemie [abcr.com]
- 5. CAS NO:945347-58-0; this compound [chemdict.com]
- 6. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 7. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
- 10. Furan - Wikipedia [en.wikipedia.org]
- 11. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lobachemie.com [lobachemie.com]
- 16. wcu.edu [wcu.edu]
- 17. How to Store Nitrile Gloves Properly | S&G Gloves [sgnitrilegloves.com]
- 18. The Ultimate Guide to Storing Nitrile Gloves | Eastwest Medico [ewmedico.com]
- 19. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
"2-((Furan-2-ylmethyl)amino)nicotinonitrile" reagent purity considerations
Welcome to the technical support guide for 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent. Here, we address common questions and troubleshoot potential issues related to its purity, stability, and handling to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for high-quality this compound?
For most research and development applications, a purity of ≥98% as determined by HPLC is recommended. However, for sensitive downstream applications such as in vitro biological screening or GMP synthesis, a purity of ≥99.5% may be required. Always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: How should I properly store this reagent to prevent degradation?
This compound contains both a furan ring and a secondary amine, which can be susceptible to degradation. Proper storage is critical for maintaining its purity and reactivity.
-
Temperature: Store at 2-8°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. The secondary amine can be particularly sensitive to air oxidation over time, which may lead to discoloration (e.g., yellowing or browning).
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Moisture: The compound is susceptible to hydrolysis. Store in a tightly sealed container in a desiccated environment.
Q3: What are the primary analytical methods for assessing the purity of this reagent?
A multi-technique approach is essential for a comprehensive purity assessment.
| Analytical Technique | Purpose & Typical Parameters |
| HPLC-UV | Primary Purity Assay. - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).- Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA).- Detection: UV at ~254 nm or ~280 nm. |
| ¹H NMR | Structural Confirmation & Impurity Identification. - Solvent: DMSO-d₆ or CDCl₃.- Provides a unique fingerprint of the molecule and can reveal residual solvents or process-related impurities. |
| LC-MS | Impurity Identification. - Confirms the mass of the parent compound and helps in identifying the molecular weights of unknown impurities, aiding in their structural elucidation. |
| FT-IR | Functional Group Confirmation. - Confirms the presence of key functional groups such as -NH (amine), -C≡N (nitrile), and the furan ring C-O-C stretch. |
Q4: My batch of the reagent has a slight yellow or brown tint. Is it still usable?
A pale yellow color is often acceptable and may not indicate significant degradation. However, a distinct brown or black color suggests the presence of polymeric or oxidative impurities, likely arising from the degradation of the furan moiety or oxidation of the amine.[1] The furan ring, in particular, can be sensitive to acidic conditions and air, leading to colored degradation products. It is strongly recommended to re-analyze discolored material by HPLC and NMR to quantify the level of impurities before use. If the purity is below your experimental threshold, it should be repurified or discarded.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, purification, or use of this compound.
Q5: My reaction to synthesize the compound is sluggish or results in a low yield. What are the likely causes?
Low yield is often traced back to the quality of starting materials or suboptimal reaction conditions. The most common synthesis route is the nucleophilic aromatic substitution of 2-chloronicotinonitrile with furfurylamine.
Caption: Key components for the synthesis of the target compound.
Troubleshooting Steps:
-
Check Furfurylamine Quality: Furfurylamine is notoriously unstable and can degrade upon storage. Use freshly distilled or a recently purchased bottle. An aged, dark-colored furfurylamine is a common cause of poor reaction performance.
-
Verify Base Strength and Stoichiometry: A suitable non-nucleophilic organic base (like DIPEA) or an inorganic base (like K₂CO₃) is required to scavenge the HCl byproduct. Ensure at least 1.1-1.5 equivalents are used.
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the starting 2-chloronicotinonitrile to 2-hydroxynicotinonitrile, a common impurity that will not react further. Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Optimize Temperature: While heat is required to drive the reaction, excessive temperatures (>140°C) can accelerate the degradation of the furan ring and lead to tar formation. Monitor the reaction by TLC or LC-MS to find the optimal balance.
Q6: I've purified my product, but my ¹H NMR shows persistent, unidentified peaks. What could they be?
Impurities often co-purify with the product. Understanding their origin is key to removal.
Caption: Synthesis pathway and common impurity sources.
Common Impurities and Their ¹H NMR Signatures (in DMSO-d₆):
| Compound / Impurity | Key ¹H NMR Signals (δ, ppm) | Rationale for Presence |
| Product | ~8.4 (d, Py-H6), ~8.2 (t, NH), ~7.8 (dd, Py-H4), ~7.6 (m, Furan-H5), ~6.8 (d, Py-H5), ~6.4 (m, Furan-H4), ~6.3 (m, Furan-H3), ~4.6 (d, CH₂) | Expected product signals.[2] |
| 2-Chloronicotinonitrile | ~8.7 (dd), ~8.4 (dd), ~7.7 (dd) | Unreacted starting material.[3][4][5] |
| Furfurylamine | Broad NH₂ signal, distinct furan protons (~7.5, ~6.3, ~6.2), singlet for CH₂ (~3.7) | Unreacted starting material. |
| 2-Hydroxynicotinonitrile | Signals will be shifted significantly; a very broad -OH peak may be visible. | Hydrolysis of 2-chloronicotinonitrile. |
| High Boiling Solvents (DMF, NMP) | DMF: ~8.0 (s), ~2.9 (s), ~2.7 (s). | Residual solvent from reaction or purification. |
Troubleshooting Steps:
-
Aqueous Workup: A wash with dilute aqueous acid (e.g., 1M HCl) can remove residual basic starting materials like furfurylamine. A subsequent wash with brine and drying is essential.
-
Recrystallization: If the product is crystalline, recrystallization is highly effective. Try solvent systems like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes.
-
Chromatography: For stubborn impurities, silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes is typically effective. The product is moderately polar.
Q7: How do I set up a robust HPLC method for purity analysis?
A well-developed HPLC method is crucial for accurate purity determination. Here is a reliable starting protocol.
Protocol: HPLC-UV Purity Determination
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound into a clean HPLC vial.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
-
Gradient Elution Program:
-
Time (min) | % Mobile Phase B
-
:--- | :---
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The main product peak is expected to elute in the mid-to-late section of the gradient. Early eluting peaks may correspond to more polar impurities like 2-hydroxynicotinonitrile, while late-eluting peaks could be less polar byproducts.
-
References
- Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Vertex AI Search.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- PubChem. 2-Amino-4-(2-furyl)-6-phenylnicotinonitrile. PubChem.
- PubMed. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed.
- Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. Google Patents.
- PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- ScienceDirect. (2025). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ScienceDirect.
- ResearchGate. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.
- PubMed. (2022). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed.
Sources
- 1. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Welcome to the technical support center for the synthesis and analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for monitoring this specific chemical reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The structural nature of this molecule, containing a basic pyridine ring, a polar nitrile group, and an aromatic furan moiety, presents unique analytical challenges that this guide will address.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.
TLC Analysis Troubleshooting
TLC is a rapid and inexpensive technique ideal for qualitatively monitoring reaction progress.[1] However, the polar and basic nature of the target compound and starting materials can lead to common pitfalls.
Q1: My spots are streaking or elongated on the TLC plate. What's causing this and how do I fix it?
A1: Spot streaking is a common issue that obscures separation and makes Rf calculation unreliable. The primary causes and their solutions are:
-
Sample Overloading: Applying too much sample to the plate is the most frequent cause.[2] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Solution: Dilute your sample significantly. Prepare a stock solution of your reaction mixture and try spotting decreasing amounts until you achieve a small, round spot.
-
-
Compound Interaction with Silica: The basic nitrogen on the nicotinonitrile ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica TLC plate. This can cause the spot to "drag" up the plate.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.1–2.0% triethylamine (TEA) or a few drops of ammonia in the methanol portion of your eluent.[3]
-
-
High Polarity: The compound may be too polar for the chosen solvent system, causing it to have very strong interactions with the stationary phase.
-
Solution: While this typically causes low Rf values, it can contribute to streaking. Increase the polarity of your mobile phase gradually or switch to a reverse-phase (C18) TLC plate where polar compounds move faster.[3]
-
Q2: My product spot is stuck on the baseline (Rf ≈ 0). How can I get it to move?
A2: An Rf value near zero indicates that your mobile phase (eluent) is not polar enough to move the compound off the highly polar silica gel stationary phase.[4] Your target molecule is quite polar, so this is an expected challenge.
-
Systematic Solution: Increase the polarity of your eluent system incrementally. If you are using a common system like ethyl acetate/hexanes, increase the proportion of the more polar ethyl acetate. If that is insufficient, switch to a more powerful polar solvent. A recommended progression for highly polar compounds is to try a dichloromethane (DCM)/methanol (MeOH) system, starting with a low percentage of methanol (e.g., 2% MeOH in DCM) and increasing it as needed.[5]
Q3: My starting material and product spots are too close together to resolve. How can I improve separation?
A3: Poor resolution between spots with similar Rf values means the chosen solvent system lacks the necessary selectivity for your specific compounds.
-
Solution 1: Change Solvent System: The key is to try eluents with different chemical properties. For example, if an ethyl acetate (a hydrogen bond acceptor) and hexane mixture fails, a system using DCM (a polar aprotic solvent) and methanol (a hydrogen bond donor/acceptor) might interact differently with your compounds and achieve separation.
-
Solution 2: Two-Dimensional (2D) TLC: To confirm you have two different compounds and not a single, slightly impure spot, you can run a 2D TLC.[4] Spot the mixture in one corner of a square plate, run it in the first solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. If the spots do not lie on the diagonal, they are different compounds.[4]
Q4: I can't see any spots under the UV lamp. What's wrong?
A4: While furan and pyridine rings are typically UV-active, a lack of visible spots can still occur.
-
Possible Causes & Solutions:
-
Sample is Too Dilute: The concentration of your analyte may be below the detection limit of the UV lamp.[2] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application to concentrate the spot.[2][3]
-
Compound is Not UV-Active at 254 nm: Although unlikely for this structure, it's possible. Check under both short-wave (254 nm) and long-wave (365 nm) UV light.
-
Use a Chemical Stain: If UV is ineffective, use a chemical visualization method. An iodine chamber is excellent for unsaturated and aromatic compounds, which will appear as brown spots.[3] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with compounds that can be oxidized (like the furan ring and secondary amine), showing up as yellow/brown spots on a purple background.
-
TLC Troubleshooting Workflow
Caption: TLC Troubleshooting Workflow.
Table 1: Recommended TLC Solvent Systems
| Polarity Level | Solvent System (v/v) | Notes |
| Low-Medium | 20-50% Ethyl Acetate in Hexanes | Good starting point for many reactions. |
| Medium-High | 80:20:1 Dichloromethane / Methanol / NH₄OH | The ammonia helps prevent streaking with basic compounds. |
| High | 95:5 to 90:10 Dichloromethane / Methanol | A strong eluent for highly polar molecules.[5] |
| Reverse Phase | 60:40 Methanol / Water | For use with C18-coated TLC plates. |
HPLC Analysis Troubleshooting
HPLC provides quantitative data on reaction conversion and purity. A C18 reversed-phase column is the standard choice for analyzing aromatic heterocyclic compounds.[6]
Q1: My main peak is tailing significantly. What is the cause and solution?
A1: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase. For this compound, the basic nitrogen of the pyridine ring is the most likely culprit.
-
Cause: At neutral pH, residual silanol groups (Si-OH) on the silica backbone of the C18 column can be deprotonated (SiO⁻). The positively charged (protonated) pyridine ring of your analyte can then interact ionically with these sites, slowing down a fraction of the molecules and causing a tailed peak.[7]
-
Solution: Suppress the ionization of the silanol groups. Add an acidic modifier to your mobile phase to lower the pH to between 2.5 and 3.5. This keeps the silanols protonated and minimizes the secondary interaction. Common additives are 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
Q2: I'm observing peak fronting. Why is this happening?
A2: Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but points to specific issues.
-
Cause 1: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel faster than they should, resulting in a fronting peak.[7]
-
Solution 1: Reduce the injection volume or dilute your sample.
-
Cause 2: Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, the sample band will not load onto the column in a tight, focused band.
-
Solution 2: Whenever possible, dissolve your sample in the initial mobile phase composition.[8] If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.
Q3: My retention times are shifting between runs. What should I check?
A3: Unstable retention times make peak identification unreliable. This is usually due to a lack of system equilibrium or changes in conditions.[8]
-
Checklist for Drifting Retention Times:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection. For gradient methods, this can require flushing with 10-20 column volumes.[9]
-
Column Temperature: Use a thermostatted column oven. Even small fluctuations in ambient lab temperature can affect retention times.[9]
-
Mobile Phase Composition: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component (e.g., acetonitrile) can change the solvent ratio and affect retention. If using buffers, ensure the pH is stable.[9]
-
Pump Performance: Check for leaks in the pump or fittings. A noisy or drifting baseline can also indicate pump issues.[8]
-
Q4: I see unexpected "ghost peaks" in my chromatogram, especially during a gradient run.
A4: Ghost peaks are spurious peaks that do not originate from your injected sample.
-
Cause: They are typically from one of two sources: 1) Contaminants in your mobile phase or wash solvent, or 2) Strongly retained compounds from a previous injection that finally elute when the mobile phase becomes strong enough during the gradient.[7]
-
Solution:
-
Identify the Source: Run a blank gradient (injecting only mobile phase). If the ghost peaks appear, the contamination is in your solvents. Use high-purity HPLC-grade solvents.[9]
-
Implement a Wash Step: If the peaks are from previous runs, add a high-organic wash step (e.g., hold at 95-100% acetonitrile) at the end of your gradient for several minutes to flush any strongly retained compounds from the column.[8]
-
HPLC Peak Shape Troubleshooting
Caption: HPLC Peak Shape Troubleshooting Flowchart.
Table 2: Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column suitable for aromatic compounds.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid is crucial for good peak shape with basic analytes. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 15 minutes | A broad gradient is a good starting point to elute all components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Using a column oven improves retention time reproducibility.[8][9] |
| Detection (UV) | 254 nm or Diode Array Detector | 254 nm is a good starting point for aromatic rings.[10] A DAD can find the absorbance maximum.[11] |
| Injection Vol. | 5-10 µL | Start with a low volume to avoid overloading the column.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for this reaction?
A1: Given the polarity of the nicotinonitrile and furan groups, a medium-polarity system is a good starting point. Begin with 30% ethyl acetate in hexanes . If all spots remain at the baseline, increase to 50% or 70% ethyl acetate. If separation is still poor, switch to a stronger system like 98:2 dichloromethane:methanol.
Q2: How do I properly prepare my reaction mixture for analysis?
A2:
-
For TLC: Take a very small aliquot (e.g., with a glass capillary) from the reaction mixture. Dilute it in a vial with ~0.5 mL of a solvent like ethyl acetate or dichloromethane. Spot this diluted solution directly onto the TLC plate.
-
For HPLC: Take a small aliquot (e.g., 10-20 µL) and quench it in a vial containing ~1.0 mL of your HPLC mobile phase (e.g., 50:50 water:acetonitrile). Vortex thoroughly. Before injecting, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[12]
Q3: How can I definitively confirm the reaction is complete using TLC?
A3: Use the co-spotting technique .[5] On your TLC plate, make three spots on the baseline:
-
SM Lane: A spot of your pure starting material.
-
RXN Lane: A spot of your reaction mixture.
-
CO Spot Lane: A spot of your starting material, followed by a spot of the reaction mixture directly on top of it.
After eluting the plate, if the reaction is complete, the "RXN" lane will show a new product spot and no spot at the Rf of the starting material. The "CO Spot" lane will show two distinct spots (the starting material and the new product), sometimes described as a "snowman shape".[5]
Q4: What type of HPLC column is best for analyzing this compound?
A4: A C18 reversed-phase column is the most versatile and highly recommended starting point.[6] For potentially better peak shape due to the basic nitrogen, consider using a C18 column that is specifically "base-deactivated" or designed for polar compounds, which have a lower concentration of residual silanol groups.[7][13]
Q5: What UV wavelength should I use for HPLC detection?
A5: Both the furan and nicotinonitrile rings are aromatic and will absorb UV light. A standard wavelength of 254 nm is an excellent starting point as it is widely used for aromatic compounds.[10] For optimal sensitivity, it is best to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to measure the full UV-Vis spectrum of your product peak. You can then select the wavelength of maximum absorbance (λ-max) for your quantitative analysis.[11]
References
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Reddit. (2025, May 17). TLC Issues. r/OrganicChemistry. [Link]
-
Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
In-fact Publications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. [Link]
-
S4Science. Furanic Compounds Determination in HPLC. [Link]
-
ScienceDirect. (2011, March 11). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]
-
PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
-
DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. (2010). Use of TLC to monitor the progress of an enzymatic synthesis. [Link]
Sources
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- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 11. shimadzu.com [shimadzu.com]
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- 13. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to Nicotinonitriles: Evaluating 2-((Furan-2-ylmethyl)amino)nicotinonitrile Against Other Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and versatile substitution patterns have made it a focal point for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth comparison of 2-((Furan-2-ylmethyl)amino)nicotinonitrile with other key nicotinonitrile derivatives, offering insights into their structure-activity relationships (SAR), performance in preclinical assays, and the experimental methodologies crucial for their evaluation.
The Nicotinonitrile Core: A Scaffold of Therapeutic Promise
The 2-aminonicotinonitrile core is a recurring motif in a variety of potent inhibitors targeting critical cellular pathways. The nitrile group and the adjacent amino group provide key hydrogen bonding interactions within enzyme active sites, while the pyridine ring serves as a rigid scaffold for orienting various substituents. This has led to the development of nicotinonitrile derivatives as inhibitors of protein kinases, modulators of receptor activity, and broad-spectrum antimicrobial agents.[2][3] Several marketed drugs, including Bosutinib and Neratinib, feature this essential scaffold, underscoring its clinical significance.[1]
Profiling this compound: The Significance of the Furan Moiety
While extensive comparative data for this compound in anticancer assays is emerging, its structural features, particularly the furan-2-ylmethylamino substituent, offer valuable insights into its potential biological activity. The furan ring is an electron-rich aromatic system known to engage in various interactions with biological macromolecules.[4] Its inclusion in drug candidates can influence metabolic stability, bioavailability, and target engagement.[4][5][6]
A notable study on 2-amino-6-furan-2-yl-4-substituted nicotinonitriles identified these compounds as potent A2A adenosine receptor antagonists.[7] This research highlights that the presence of a furan group can be beneficial for high-affinity binding to certain receptors.[7] While the target is different, this underscores the favorable pharmacological properties that the furan moiety can impart to the nicotinonitrile scaffold.
Comparative Analysis: Performance of Nicotinonitrile Derivatives in Oncology Research
To understand the potential of this compound, it is essential to compare it with other well-characterized nicotinonitrile derivatives that have been evaluated for their anticancer properties. The primary areas of investigation for these compounds have been in the inhibition of protein kinases and the induction of apoptosis.
Nicotinonitrile Derivatives as Kinase Inhibitors
Many nicotinonitrile derivatives have been designed and synthesized as potent inhibitors of various protein kinases, which are often dysregulated in cancer.
-
PIM-1 Kinase Inhibitors: Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers.[8] For instance, certain 2-oxo-4,6-diaryl-nicotinonitriles have demonstrated significant PIM-1 inhibitory activity.[9] The diaryl substitutions at the 4 and 6 positions play a crucial role in achieving high potency.
-
Tyrosine Kinase Inhibitors: The nicotinonitrile scaffold is also present in inhibitors of tyrosine kinases.[10] For example, novel nicotinonitrile derivatives bearing imino moieties have been shown to inhibit tyrosine kinases and induce apoptosis in cancer cell lines.[10]
-
VEGFR-2 Inhibitors: Furan- and furopyrimidine-based derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11] This highlights the potential of incorporating furan moieties to target specific kinase families.
The following is a logical diagram illustrating the role of nicotinonitrile derivatives as kinase inhibitors in cancer therapy:
Caption: Workflow for a luminescence-based PIM-1 kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PIM-1 enzyme, a suitable kinase buffer, a peptide substrate (e.g., PIMtide), and ATP. Test compounds are typically dissolved in DMSO.
-
Reaction Setup: In a 96-well plate, add the PIM-1 enzyme, substrate, and varying concentrations of the test compound to the kinase buffer.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. [12][13][14] Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [13]2. Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives for a specified duration (e.g., 48 or 72 hours). [14]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [12][14]4. Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound. [2][8][10][15] Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specific time period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the cell membrane. [2]3. Staining: Stain the fixed cells with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to eliminate RNA-related signals. [2]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The nicotinonitrile scaffold continues to be a highly fruitful area of research in drug discovery. While direct comparative data for this compound in anticancer assays is still developing, the known pharmacological benefits of the furan moiety suggest its potential as a valuable component in novel nicotinonitrile derivatives. [16]The diverse biological activities of other nicotinonitrile derivatives, particularly as potent kinase inhibitors and cytotoxic agents, provide a strong rationale for the continued exploration of this chemical space.
Future research should focus on the systematic evaluation of a broader range of 2-amino substituted nicotinonitriles, including this compound, against a panel of cancer cell lines and relevant kinase targets. Such studies, employing the robust experimental protocols outlined in this guide, will be instrumental in elucidating detailed structure-activity relationships and identifying promising new candidates for anticancer drug development.
References
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- BenchChem. (2025). A Comparative Benchmarking Guide: PIM1-IN-2 Versus Clinical PIM Kinase Inhibitors. BenchChem.
- BenchChem. (2025).
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
- Chou, C. C., & Yang, C. C. (2015). Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. Methods in molecular biology (Clifton, N.J.), 1222, 117–126.
- Ibrahim, M. M., Azmi, M. N., & Alhawarri, M. B. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Holder, S., Zemskova, M., Zhang, C., Tabrizizad, M., Bremer, R., Neidigh, J. W., & Lilly, M. B. (2007). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of medicinal chemistry, 50(12), 2789–2799.
- van der Pijl, F., Hoogendoorn, E., van der Meer, D., de Vries, H., IJzerman, A. P., & Oosterom, J. (2007). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of medicinal chemistry, 50(26), 6539–6548.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC advances, 12(45), 29555–29572.
- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11.
- El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules (Basel, Switzerland), 19(12), 20528–20542.
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The Promise of a Novel Scaffold: A Comparative Cytotoxicity Analysis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
A Technical Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is a paramount objective. The synthetic compound, 2-((Furan-2-ylmethyl)amino)nicotinonitrile, represents a compelling scaffold, integrating two biologically significant pharmacophores: a furan moiety and a nicotinonitrile core. This guide offers a comprehensive comparative analysis of the anticipated cytotoxic profile of this molecule, drawing upon existing experimental data for structurally analogous compounds. By dissecting the cytotoxic contributions of its constituent parts, we aim to provide a predictive framework for researchers and drug development professionals interested in this novel chemical space.
Deconstructing the Scaffold: Anticipated Cytotoxic Contributions
The cytotoxic potential of this compound can be logically inferred by examining the established anticancer properties of its furan and nicotinonitrile components. Both heterocyclic systems are prevalent in a variety of compounds demonstrating significant antiproliferative effects against a range of cancer cell lines.
The Furan Moiety: A Versatile Player in Anticancer Drug Design
The furan ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer effects.[1][2][3] Furan-containing compounds have been shown to induce apoptosis, inhibit key enzymes involved in cell proliferation, and disrupt critical signaling pathways in cancer cells.[1][2] For instance, certain furan derivatives have been reported to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell growth and survival.[1][3] The incorporation of a furan ring can also enhance the bioavailability and metabolic stability of a drug candidate.[2]
The Nicotinonitrile Core: A Proven Anticancer Pharmacophore
Nicotinonitrile derivatives have emerged as a promising class of antitumor agents.[4][5][6] A significant body of research has demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including those of the breast, cervix, and liver.[4][7][8] The cytotoxic activity of these compounds is often attributed to their ability to inhibit critical cellular targets, such as PIM-1 kinase, a protein implicated in cell cycle progression and apoptosis.[7] The cyano group of the nicotinonitrile scaffold can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Comparative Cytotoxicity Data of Structurally Related Compounds
While direct experimental data for this compound is not yet publicly available, a comparative analysis of published IC₅₀ values for related furan and nicotinonitrile derivatives provides a strong basis for predicting its potential efficacy.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Furan and Nicotinonitrile Derivatives against Various Cancer Cell Lines
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan Derivatives | Compound 1 (a tricarbonyl) | HeLa (Cervical) | < 8.79 | [1] |
| Compound 24 (a furan derivative) | HeLa (Cervical) | < 8.79 | [1] | |
| Compound 24 (a furan derivative) | SW620 (Colorectal) | Moderate to Potent | [1] | |
| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [9] | |
| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [9] | |
| Nicotinonitrile Derivatives | Compound 13 | HepG2 (Liver) | 8.78 µg/mL | [4] |
| Compound 19 | HepG2 (Liver) | 5.16 µg/mL | [4] | |
| Compound 13 | HeLa (Cervical) | 15.32 µg/mL | [4] | |
| Compound 19 | HeLa (Cervical) | 4.26 µg/mL | [4] | |
| Compound 7b | MCF-7 (Breast) | 3.58 | [7] | |
| Compound 7b | PC-3 (Prostate) | 3.60 | [7] | |
| Compound 3 | MDA-MB-231 (Breast) | 1.81 | [8] | |
| Compound 3 | MCF-7 (Breast) | 2.85 | [8] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. However, the data clearly indicates potent cytotoxic activity in the low micromolar and microgram per milliliter range for both classes of compounds.
Proposed Mechanism of Action: A Synergistic Approach to Apoptosis
The convergence of the furan and nicotinonitrile pharmacophores in a single molecule suggests the potential for a multi-pronged mechanism of action, likely culminating in the induction of apoptosis.
Figure 2. Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay elucidates the mechanism of cell death by distinguishing between viable, apoptotic, and necrotic cells. [10] Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Conclusion and Future Directions
The in-silico analysis and comparison with existing data on furan and nicotinonitrile derivatives strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent. Its hybrid structure holds the potential for a synergistic effect, targeting multiple pathways to induce cancer cell death.
Future research should focus on the synthesis and in vitro cytotoxic evaluation of this novel compound against a broad panel of cancer cell lines. Mechanistic studies, including cell cycle analysis and western blotting for key apoptotic and signaling proteins, will be crucial to unravel its precise mode of action. The promising preliminary outlook warrants a dedicated investigation into the therapeutic potential of this intriguing molecular scaffold.
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Navigating the Kinase Inhibitory Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-((Furan-2-ylmethyl)amino)nicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The core structure of 2-((Furan-2-ylmethyl)amino)nicotinonitrile combines three key pharmacophoric elements: a furan ring, a central aminonicotinonitrile core, and a methylene linker. Many compounds incorporating these moieties have been explored for their potential to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. A prominent target for such scaffolds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[1][2][3]
This guide will dissect the SAR of related compounds by systematically examining the impact of structural modifications on each of these three key regions.
The Furan Moiety: A Versatile Pharmacophore
The furan ring is a common heterocycle in medicinal chemistry, valued for its ability to engage in various interactions within a protein's binding pocket. In the context of kinase inhibition, the furan ring often occupies a hydrophobic pocket and can participate in hydrogen bonding through its oxygen atom.
Key SAR Insights for the Furan Ring:
-
Substitution on the Furan Ring: Modifications to the furan ring can significantly impact inhibitory potency. For instance, in a series of furo[2,3-d]pyrimidine derivatives, substitutions at the 5-position of the furan ring were explored. While a variety of groups were tolerated, the nature of the substituent played a crucial role in modulating VEGFR-2 inhibitory activity.[1][3][4]
-
Bioisosteric Replacements: Replacing the furan ring with other five-membered heterocycles, such as thiophene, can lead to variations in activity. A study on benzothieno[3,2-b]furan derivatives as IKKβ inhibitors highlighted that the furan oxygen could be involved in crucial intramolecular interactions, suggesting that its replacement would need to be carefully considered to maintain the desired conformation.[5][6]
The Aminonicotinonitrile Core: A Hinge-Binding Motif
The 2-aminonicotinonitrile scaffold is a well-established "hinge-binder" in kinase inhibitors. The amino group and the pyridine nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction is a hallmark of many type I and type II kinase inhibitors.
Key SAR Insights for the Aminonicotinonitrile Core:
-
Substitutions on the Pyridine Ring: The substitution pattern on the nicotinonitrile ring is a critical determinant of both potency and selectivity. Studies on various nicotinonitrile derivatives have shown that introducing different substituents at the 4, 5, and 6-positions can profoundly influence their anticancer activity.[7][8][9] For example, in a series of novel nicotinonitrile derivatives, specific substitutions led to promising anticancer activity against breast and liver cancer cell lines.[8]
-
The Cyano Group: The cyano group is an important feature of the nicotinonitrile core. It can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule. Its replacement with other electron-withdrawing groups can be explored to fine-tune activity.
The Linker Region: Modulating Flexibility and Orientation
The methylene linker connecting the furan ring to the amino group of the nicotinonitrile core provides flexibility, allowing the two key pharmacophores to adopt an optimal orientation within the kinase binding site.
Key SAR Insights for the Linker:
-
Linker Length and Rigidity: The length and rigidity of the linker are critical. While a simple methylene linker provides flexibility, introducing conformational constraints, for instance, by incorporating it into a ring system, could lock the molecule in a more active conformation, potentially increasing potency.
-
Introduction of Functional Groups: The linker can also be a site for introducing additional functional groups to probe for further interactions within the binding pocket or to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.
Comparative Analysis of Structurally Related Kinase Inhibitors
To provide a clearer picture of the SAR, the following table summarizes the inhibitory activities of several furan-containing and nicotinonitrile-based compounds against relevant kinases, primarily VEGFR-2.
| Compound/Series | Key Structural Features | Target Kinase | IC50 (nM) | Reference |
| Furo[2,3-d]pyrimidine derivative 4c | Fused furan and pyrimidine rings | VEGFR-2 | 57.1 | [1][4] |
| Furo[2,3-d]pyrimidine derivative 7b | Fused furan and pyrimidine rings | VEGFR-2 | 42.5 | [1][4] |
| Thieno[2,3-d]pyrimidine derivative 21e | Fused thiophene and pyrimidine rings | VEGFR-2 | 21 | [3] |
| Benzothieno[3,2-b]furan derivative 13a | Fused furan and thiophene rings | IKKβ | Potent | [5][6] |
| Nicotinonitrile derivative 11 | Substituted nicotinonitrile | Anticancer (MCF-7, HepG2) | Promising | [8] |
| Nicotinonitrile derivative 12 | Substituted nicotinonitrile | Anticancer (MCF-7, HepG2) | Promising | [8] |
This data highlights that both the furan and nicotinonitrile scaffolds are privileged structures in the design of kinase inhibitors. The potency of these compounds is highly dependent on the specific substitution patterns on both the heterocyclic rings and the nature of any fused ring systems.
Visualizing the Structure-Activity Relationship
The following diagram summarizes the key extrapolated SAR findings for this compound based on the analysis of related compounds.
Caption: Key SAR takeaways for this compound analogs.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To experimentally validate the SAR of newly synthesized analogs, a robust and reliable biological assay is essential. A common method to determine the inhibitory potential of compounds against VEGFR-2 is a biochemical kinase assay. The following is a representative protocol based on methodologies frequently cited in the literature.[1][3][4]
Objective: To determine the in vitro inhibitory activity of test compounds against the human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sorafenib)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilution, and the VEGFR-2 enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO without any inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
While a dedicated and comprehensive SAR study on this compound is yet to be published, the analysis of structurally related furan-containing and nicotinonitrile-based kinase inhibitors provides a strong foundation for future drug discovery efforts. The key takeaways suggest that the furan ring, the aminonicotinonitrile core, and the linker each play a crucial role in determining the biological activity of this class of compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This should involve:
-
Exploring diverse substitutions on both the furan and nicotinonitrile rings to probe for additional interactions and optimize potency and selectivity.
-
Modifying the linker to investigate the impact of conformational rigidity and the introduction of new functional groups.
-
Broadening the biological screening to include a panel of different kinases to understand the selectivity profile of these compounds.
By leveraging the insights from analogous chemical series and employing robust experimental validation, researchers can unlock the full therapeutic potential of the this compound scaffold.
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A Comparative Guide to the Bioactivity of 2-((Furan-2-ylmethyl)amino)nicotinonitrile and Its Analogs
For researchers and professionals in drug development, the nicotinonitrile scaffold represents a privileged structure, demonstrating a wide array of biological activities. When functionalized with a furan moiety, as in 2-((Furan-2-ylmethyl)amino)nicotinonitrile , this class of compounds exhibits significant potential, particularly in oncology and neurology. This guide provides a comparative analysis of the bioactivity of this compound and its structural analogs, supported by experimental data from peer-reviewed literature. We will delve into their anticancer and A2A adenosine receptor antagonist activities, offering insights into their structure-activity relationships (SAR).
Introduction: The Therapeutic Promise of Furan-Nicotinonitrile Conjugates
The fusion of the furan ring and the nicotinonitrile core creates a molecule with a unique electronic and structural profile, making it an attractive candidate for interacting with various biological targets. The furan ring, an aromatic heterocycle, is a common motif in many natural products and approved drugs, valued for its ability to engage in hydrogen bonding and π–π stacking interactions.[1] The nicotinonitrile group, a substituted pyridine, serves as a versatile scaffold in medicinal chemistry, with several derivatives already in clinical use for a range of conditions.[2]
Our focus, this compound, and its analogs have emerged as potent modulators of key signaling pathways implicated in cancer and neurodegenerative diseases. This guide will primarily explore two of their most prominent bioactivities: inhibition of Pim-1 kinase and antagonism of the A2A adenosine receptor.
Anticancer Activity: Targeting Pim-1 Kinase
The Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell proliferation, survival, and apoptosis.[3] Its overexpression is linked to the progression of various solid and hematological cancers, making it a compelling target for anticancer drug development.[2] Several nicotinonitrile derivatives have shown potent Pim-1 inhibitory activity, leading to cancer cell death.
Comparative Analysis of Anticancer Potency
The cytotoxic effects of this compound and its analogs are typically evaluated against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates greater cytotoxic potency.
While direct comparative data for a systematic series of this compound analogs is limited in single studies, we can synthesize a structure-activity relationship by examining related compounds from various reports.
Table 1: Comparative Cytotoxicity (IC50, µM) of Furan-Nicotinonitrile Analogs Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-Amino-4,6-diphenylnicotinonitrile analog 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [4] |
| 2-Amino-4,6-diphenylnicotinonitrile analog 3 | MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [4] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified | [5] |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified | [5] |
| Furo[2,3-b]pyridine derivative | Tumor Cells | High Selectivity (40-287 fold) | - | - | [6] |
| Furan- and Furopyrimidine-Based Derivative 7b | A549 (Lung) | 6.66 | Sorafenib | 6.60 | [7] |
| Furan- and Furopyrimidine-Based Derivative 7b | HT-29 (Colon) | 8.51 | Sorafenib | 8.78 | [7] |
Key Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substitutions: The nature and position of substituents on the phenyl rings of 2-amino-4,6-diphenylnicotinonitriles significantly influence their cytotoxicity. For instance, compound 3 in the cited study, which has specific substitutions on the phenyl rings, demonstrated higher potency than the standard chemotherapeutic drug Doxorubicin.[4]
-
Fused Ring Systems: The formation of furo[2,3-b]pyridine derivatives from nicotinonitriles can lead to high selectivity for tumor cells over normal cells, a desirable characteristic for minimizing side effects.[6]
-
Importance of the Furan Moiety: The furan ring is a crucial pharmacophore. In studies of related furan-containing compounds, its presence was essential for potent anticancer activity.[5][7]
Mechanism of Action: Pim-1 Kinase Inhibition and Apoptosis Induction
The anticancer activity of these compounds is often attributed to their ability to inhibit Pim-1 kinase. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).
Figure 1: Simplified Pim-1 Kinase Signaling Pathway in Apoptosis. Furan-nicotinonitrile analogs inhibit Pim-1, preventing the phosphorylation and inactivation of the pro-apoptotic protein BAD. This allows BAD to inhibit the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., furan-nicotinonitrile analogs) and incubated for a further 48-72 hours.[7]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[5][7]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble, yellow MTT into insoluble, purple formazan crystals.[10] A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492-590 nm.[7][10] The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Figure 2: Workflow of the MTT Cytotoxicity Assay.
A2A Adenosine Receptor Antagonism: A Neuroprotective and Immunomodulatory Strategy
The A2A adenosine receptor (A2AAR) is a G-protein coupled receptor highly expressed in the brain, particularly in the striatum, and on immune cells.[11] It plays a significant role in modulating neuronal activity and immune responses. Antagonists of the A2AAR have shown therapeutic potential in neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy.[9][11]
Comparative Analysis of A2AAR Binding Affinity
The affinity of compounds for the A2AAR is typically determined through radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand is measured. The resulting Ki value represents the inhibition constant, with a lower Ki indicating a higher binding affinity.
Table 2: Comparative A2A Adenosine Receptor Binding Affinity (Ki, nM) of Furan-Nicotinonitrile Analogs
| Compound/Analog | Human A2AAR Ki (nM) | Human A1AR Ki (nM) | Selectivity (A1/A2A) | Reference |
| Compound 39 (LUF6050) | 1.4 | 150 | 107 | [8][12] |
| Compound 44 (LUF6080) | 1.0 | 100 | 100 | [8][12] |
| Compound with 5-methyl furan (45) | 15 | 100 | 6.7 | [12] |
| Phenyl analog (vs. Furan) | Decreased affinity | - | - | [12] |
Key Structure-Activity Relationship (SAR) Insights:
-
Primacy of the Furan Ring: The presence of a furan ring is highly beneficial for A2AAR affinity. Replacing the furan with a phenyl ring generally leads to a decrease in binding affinity.[12]
-
Substitutions on the Furan Ring: While substitutions on the furan ring are tolerated, they can impact affinity. For example, the addition of a methyl group at the 5-position of the furan (compound 45) resulted in a slight decrease in affinity compared to the unsubstituted analog.[12] However, such modifications can be explored to improve metabolic stability.
-
High Affinity and Selectivity: Certain furan-nicotinonitrile analogs, such as compounds 39 and 44, exhibit nanomolar and even subnanomolar affinity for the A2AAR with good selectivity over the A1AR subtype.[8][12]
Mechanism of Action: Modulation of cAMP Signaling
The A2AAR is coupled to the Gs protein, and its activation by the endogenous ligand adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[13][14] A2AAR antagonists block this signaling cascade.
Figure 3: A2A Adenosine Receptor Signaling Pathway. Furan-nicotinonitrile antagonists block the binding of adenosine to the A2A receptor, thereby preventing the Gs protein-mediated activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[13][15]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds with significant potential for the development of novel therapeutics. The data presented in this guide highlight their potent anticancer activity, likely mediated through the inhibition of Pim-1 kinase, and their high affinity as antagonists of the A2A adenosine receptor.
The structure-activity relationships discussed underscore the critical role of the furan moiety and provide a rational basis for the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. Further research should focus on synthesizing and evaluating a systematic series of analogs of this compound to build a more detailed SAR map. This will enable the optimization of this scaffold for specific therapeutic applications, from targeted cancer therapies to novel treatments for neurodegenerative diseases.
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A Comparative Guide to the Validation of Analytical Methods for 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Introduction
In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a market-ready drug product is underpinned by rigorous analytical scrutiny. The molecule 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a heterocyclic compound featuring both furan and nicotinonitrile moieties, represents a class of structures with significant potential in medicinal chemistry. The integrity of all preclinical and clinical data hinges on the reliability of the analytical methods used for its quantification and purity assessment. Therefore, the validation of these methods is not merely a regulatory formality but a cornerstone of scientific validity.
This guide provides an in-depth, experience-driven comparison of potential analytical methodologies for this compound and a comprehensive framework for their validation. We will move beyond a simple recitation of procedural steps to explore the scientific rationale behind methodological choices, ensuring that the described protocols are inherently robust and self-validating. The principles discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1/R2), and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Method Selection: A Comparative Analysis
The selection of an appropriate analytical technique is the foundational step. For a molecule like this compound, which possesses chromophores, is semi-polar, and has a moderate molecular weight, High-Performance Liquid Chromatography (HPLC) is the presumptive method of choice. However, a comprehensive evaluation necessitates the consideration of alternatives.
Primary Recommendation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for assay and impurity analysis due to its versatility, robustness, and high resolving power.
-
Principle: The analyte partitions between a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. By manipulating the mobile phase composition, one can achieve fine control over the retention and separation of the analyte from its impurities.
-
Advantages for this compound:
-
Versatility: Capable of resolving the parent compound from process impurities and potential degradants.
-
Sensitivity: Ultraviolet (UV) detection is highly suitable due to the aromatic nature of the furan and pyridine rings, offering sensitivity in the low ng range.
-
Quantification: Provides precise and accurate quantification, essential for both drug substance assay and the determination of impurities.
-
Stability-Indicating Power: When properly developed, HPLC methods can separate the active pharmaceutical ingredient (API) from degradation products, a critical requirement for stability studies.[9]
-
Alternative Method: Gas Chromatography (GC)
Gas Chromatography could be considered, particularly for volatile impurities or if the analyte itself exhibits sufficient thermal stability and volatility.
-
Principle: The analyte is vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Potential Applicability:
-
Limit Tests: Could be suitable for detecting and quantifying volatile residual solvents from the synthesis process.
-
Specific Impurities: If a known impurity is particularly volatile and thermally stable, a GC method could offer high sensitivity.
-
-
Limitations for this compound:
-
Thermal Stability: The molecule's stability at the elevated temperatures of the GC inlet and column is unknown and could lead to on-column degradation, yielding inaccurate results.
-
Derivatization: Non-volatile impurities would not be detected, and the primary analyte might require derivatization to improve volatility, adding complexity and potential for analytical error.
-
| Feature | Reversed-Phase HPLC | Gas Chromatography |
| Applicability | Assay, Impurities, Stability | Volatile Impurities, Residual Solvents |
| Analyte Volatility | Not Required | Required |
| Thermal Stability | Ambient Temperature Operation | High Temperature Operation |
| Detection | UV-Vis, Mass Spectrometry | Flame Ionization (FID), Mass Spectrometry |
| Versatility | High | Moderate to Low for this analyte |
| Complexity | Moderate | Potentially high if derivatization is needed |
The Validation Master Plan: A Framework for Trust
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][4][5] The following sections detail the experimental protocols for validating a proposed RP-HPLC method for this compound.
Caption: Workflow for Analytical Method Validation.
Proposed HPLC Method Parameters (Hypothetical)
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm (hypothetical λmax)
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
Part 1: Specificity and Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[1][6] A true stability-indicating method requires that the analyte peak is pure and well-resolved from any degradation products. Forced degradation studies are the cornerstone of establishing this.[10][11][12][13][14]
Caption: Forced Degradation Study Design.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.2 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 60 °C. Withdraw aliquots at timed intervals. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
Thermal Degradation: Store the solid drug substance and a solution at 80 °C. Sample at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method coupled with a Photodiode Array (PDA) detector. The goal is to achieve 5-20% degradation of the active ingredient.[13]
Acceptance Criteria for Specificity:
-
The peak for this compound must be spectrally pure, as determined by PDA peak purity analysis, in the presence of its degradants and impurities.
-
Resolution between the main peak and the closest eluting degradant or impurity peak should be > 2.0.
-
The diluent/blank injections must show no interfering peaks at the retention time of the analyte or its known impurities.
Part 2: Core Validation Parameters
The following parameters establish the method's quantitative performance.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[1][5]
Experimental Protocol:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels.
-
For Assay: Typically 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
For Impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
-
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the x-axis.
Accuracy (Trueness)
Causality: Accuracy measures the closeness of the test results to the true value.[1][3] It is typically determined by a recovery study, where a known amount of analyte is spiked into a placebo or sample matrix.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, 120%).
-
Prepare three replicate samples at each concentration level (total of 9 determinations).[3]
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% for drug substance assay.
-
Recovery for Impurities: Typically 90.0% to 110.0%, but may be wider at lower concentrations.
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[1][6]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Perform six replicate injections of the test solution at 100% of the target concentration.
-
Alternatively, analyze six individual sample preparations.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The results from both studies are statistically compared.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD):
-
Assay: ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
-
Impurities: ≤ 5.0% (may be higher near the LOQ).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[1] This is critical for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during routine use.
Experimental Protocol:
-
Vary critical chromatographic parameters one at a time.
-
Parameters to Vary:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Analyze the system suitability solution under each condition.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within predefined limits.
-
The results should not be significantly impacted by the variations.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the method measures only the intended analyte. | Peak purity > 99.5%; Resolution > 2.0 |
| Linearity | To demonstrate a proportional response to concentration. | r² ≥ 0.999 |
| Range | To define the concentration interval of reliable use. | 80% - 120% of nominal concentration |
| Accuracy | To measure the closeness to the true value. | 98.0% - 102.0% recovery |
| Precision (Repeatability) | To show precision under the same conditions. | RSD ≤ 1.0% |
| Precision (Intermediate) | To show precision under varied lab conditions. | RSD ≤ 2.0% |
| LOD / LOQ | To determine the method's sensitivity limits. | S/N ≈ 3:1 (LOD); S/N ≈ 10:1 (LOQ) |
| Robustness | To assess the method's resilience to small changes. | System suitability criteria are met. |
Conclusion
The validation of an analytical method for a novel compound like this compound is a systematic and scientifically rigorous process. This guide has proposed a stability-indicating RP-HPLC method as the primary choice and has provided a comprehensive, step-by-step framework for its validation based on established regulatory principles. By meticulously executing these validation experiments and documenting the results, researchers and drug developers can establish a high degree of confidence in the analytical data generated. This confidence is paramount, as it ensures the quality, safety, and efficacy of the potential drug product throughout its lifecycle. The causality-driven approach outlined here, which emphasizes understanding the 'why' behind each step, transforms method validation from a checklist exercise into a powerful tool for ensuring data integrity and scientific excellence.
References
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A Comparative Guide to the Cross-Reactivity Profiling of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
Introduction
In the landscape of modern drug discovery, the development of targeted therapies has revolutionized treatment paradigms, particularly in oncology.[1][2] Small molecule inhibitors that target specific protein kinases are a major class of these therapeutics.[3] The compound 2-((Furan-2-ylmethyl)amino)nicotinonitrile , a pyrrolopyrimidine derivative, represents a scaffold of interest for kinase inhibition, putatively targeting members of the Janus kinase (JAK) family. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling pathways that regulate immune responses and cell growth.[4]
However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][3] Off-target activity, or cross-reactivity, where an inhibitor binds to unintended kinases or other proteins, can lead to a spectrum of consequences, from unexpected toxicities to beneficial polypharmacology.[3][5] Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity profile is not merely a regulatory hurdle but a fundamental necessity for understanding its biological activity and predicting its clinical safety and efficacy.[5][6][7]
This guide provides an in-depth framework for characterizing the cross-reactivity of this compound. We will compare its hypothetical selectivity profile against archetypal selective and non-selective inhibitors, detail robust experimental protocols, and explain the causality behind these strategic choices, empowering researchers to generate reliable and interpretable data.
Part 1: The Imperative of Selectivity Profiling
The ultimate goal of a targeted inhibitor is to modulate the activity of its intended target with high precision. However, the reality is that most kinase inhibitors exhibit some level of promiscuity.[1] Understanding this "interaction map" is crucial.
-
On-Target vs. Off-Target Effects: On-target effects are the desired therapeutic outcomes resulting from the inhibition of the primary target kinase. Off-target effects arise from interactions with other kinases or proteins, which can cause adverse drug reactions.[5][8] For instance, while JAK2 inhibition is therapeutic in myeloproliferative neoplasms, its inhibition can also lead to anemia and thrombocytopenia.[9]
-
Quantifying Selectivity: Selectivity is not a binary property but a spectrum. It is often quantified using metrics like the Selectivity Score , which can be defined as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[10] A lower score indicates higher selectivity.
The following diagram illustrates the fundamental concept of inhibitor selectivity. An ideal selective inhibitor (A) binds exclusively to its intended target, while a non-selective inhibitor (B) binds to multiple off-targets, potentially triggering unintended signaling cascades.
Part 2: A Tiered Experimental Strategy for Profiling
A robust cross-reactivity assessment follows a tiered, iterative approach. This ensures that resources are used efficiently, starting with broad screening and progressing to more detailed quantitative analysis for identified "hits."[10] The choice of assay technology is critical; radiometric assays are a gold standard for activity, while competition binding assays provide a true measure of thermodynamic affinity.[3][11][12]
This workflow ensures that by the end of the process, we have a comprehensive understanding of the compound's potency (IC50/Kd on the primary target) and its selectivity across the kinome.
Part 3: In-Depth Methodologies & Protocols
The trustworthiness of any comparison guide rests on the integrity of its underlying experimental protocols. Here, we detail a robust, self-validating protocol for determining the inhibitory activity of our compound of interest.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP production.[13] The ADP-Glo™ Kinase Assay is a universal method applicable to virtually any kinase.[13][14]
Rationale: We choose the ADP-Glo™ assay for its high sensitivity, broad applicability, and resistance to interference from colored or fluorescent compounds.[15][16] The two-step process first terminates the kinase reaction and depletes unused ATP, then converts the product (ADP) back to ATP, which is quantified via a luciferase reaction.[13][15] This design minimizes background signal and provides a robust signal-to-noise ratio.[15]
Materials:
-
Recombinant human JAK3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP solution
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega, Cat. #V9101)[17]
-
Test Compound: this compound, dissolved in DMSO
-
Control Inhibitor: Tofacitinib
-
384-well assay plates (white, flat-bottom)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the control inhibitor (Tofacitinib) in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase buffer containing the JAK3 enzyme and MBP substrate.
-
Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Add 2.0 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure that the measured IC50 value reflects the inhibitor's intrinsic affinity.[3]
-
Incubate for 60 minutes at room temperature.
-
-
Terminate Reaction and Deplete ATP:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-ATP control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Part 4: Data Analysis and Comparative Interpretation
After executing the profiling strategy, the resulting data must be synthesized into a clear, comparative format. For this guide, we will use hypothetical data to illustrate how this compound (FN-21) compares to a known selective JAK inhibitor (Tofacitinib) and a hypothetical broadly active inhibitor (Compound B).
Tofacitinib is an FDA-approved drug for rheumatoid arthritis that primarily inhibits JAK1 and JAK3, with lower activity against JAK2.[9][18][19][20] Fedratinib is a selective JAK2 inhibitor.[21][22][23] These real-world examples provide context for what constitutes a "selective" profile.
Comparative Kinase Inhibition Data
The table below presents hypothetical IC50 values (nM) determined from dose-response experiments for key off-targets identified in a broad-panel screen.
| Kinase Target | FN-21 (Test Compound) | Tofacitinib (Selective Control) [9][24] | Compound B (Non-Selective Control) |
| JAK3 (Primary Target) | 5 nM | 1.1 nM | 15 nM |
| JAK1 | 45 nM | 2.5 nM | 25 nM |
| JAK2 | 150 nM | 20 nM | 30 nM |
| TYK2 | 800 nM | 450 nM | 75 nM |
| FLT3 | >10,000 nM | >10,000 nM | 90 nM |
| EGFR | 2,500 nM | >10,000 nM | 120 nM |
| SRC | >10,000 nM | 8,500 nM | 250 nM |
| Selectivity Score (S10) * | 0.02 (3/150) | 0.02 (3/150) | 0.046 (7/150) |
*S10 is calculated as (Number of kinases with IC50 < 50 nM) / (Total kinases tested, e.g., 150). A lower score indicates higher selectivity.
Interpretation of Results:
-
FN-21 demonstrates potent inhibition of its primary target, JAK3. It shows a favorable selectivity profile within the JAK family, with >30-fold selectivity for JAK3 over JAK2. Its overall selectivity score is comparable to the selective control, Tofacitinib, suggesting it is not a promiscuous inhibitor.
-
Tofacitinib shows the expected profile of a JAK1/JAK3-preferential inhibitor. Its high potency against these targets and significantly lower potency against JAK2 and other kinases confirm its status as a selective tool compound.
-
Compound B represents a "dirty" or non-selective inhibitor. It hits the entire JAK family with similar potency and also inhibits unrelated kinases like FLT3, EGFR, and SRC at low nanomolar concentrations. This profile would raise significant concerns about potential off-target toxicities.
Visualizing Selectivity: The Kinome TREEspot®
A powerful way to visualize kinome-wide selectivity is through a kinase dendrogram, often called a TREEspot®.[25] In this representation, inhibited kinases are marked on a phylogenetic tree of the human kinome. The size of the circle corresponds to the binding affinity. This provides an immediate, intuitive overview of a compound's selectivity.
The diagram below illustrates a hypothetical TREEspot® for our test compound, FN-21. Strong inhibition is focused on the intended JAK family branch, with minimal off-target interactions across the kinome, visually confirming its selective profile.
Conclusion
The comprehensive cross-reactivity profiling of a kinase inhibitor is a cornerstone of modern, safety-conscious drug development.[7][26] This guide has outlined a systematic, evidence-based approach to characterize the selectivity of this compound. By employing a tiered experimental strategy, utilizing robust biochemical assays like ADP-Glo™, and contextualizing the data against well-characterized selective and non-selective compounds, researchers can build a high-confidence profile of their molecule's activity. The hypothetical data presented suggests that FN-21 is a potent and selective JAK3 inhibitor, a promising profile that warrants further investigation. This rigorous, comparative approach minimizes the risk of misinterpreting biological data due to unknown off-target effects and is essential for advancing safe and effective targeted therapies from the laboratory to the clinic.
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Reviews Drug Discovery, 9(12), 859-860. Available from: [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 12, 2026, from [Link]
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Lamba, V., & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 7(11), 1834-1838. Available from: [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 12, 2026, from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 12, 2026, from [Link]
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Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7538-7548. Available from: [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 12, 2026, from [Link]
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Ahern, M., & Loi, C. (2023). Tofacitinib. In StatPearls. StatPearls Publishing. Available from: [Link]
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Le, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1645-1657. Available from: [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib.... Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Case History: Xeljanz™ (Tofacitinib Citrate), a first-in-class janus kinase inhibitor for the treatment of rheumatoid arthritis. Retrieved January 12, 2026, from [Link]
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McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(2), 154-162. Available from: [Link]
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Harrison, C. N., et al. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Expert Opinion on Pharmacotherapy, 21(10), 1159-1171. Available from: [Link]
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Kim, S., & Allen, K. M. (2021). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 12(1), 80-89. Available from: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]
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U.S. Food and Drug Administration. (n.d.). XELJANZ (tofacitinib). Retrieved January 12, 2026, from [Link]
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Ghoreschi, K., et al. (2013). The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. Therapeutic Advances in Musculoskeletal Disease, 5(1), 1-13. Available from: [Link]
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Changelian, P. S., et al. (2008). The specificity of JAK3 kinase inhibitors. Blood, 111(4), 2155-2157. Available from: [Link]
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Targeted Oncology. (2019, October 11). Fedratinib and Ruxolitinib: Advice for Deciding Which Agent to Give and When. Retrieved January 12, 2026, from [Link]
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Gräb, J., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(15), 11594-11605. Available from: [Link]
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Boulaamane, Y., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics, 1-20. Available from: [Link]
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Schwartz, D. M., et al. (2016). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Nature Reviews Rheumatology, 12(1), 16-27. Available from: [Link]
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Talpaz, M., & Kiladjian, J. J. (2020). Fedratinib in myelofibrosis. Therapeutic Advances in Hematology, 11, 2040620720913958. Available from: [Link]
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Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 290(8), 4575-4589. Available from: [Link]
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Benchmarking 2-((Furan-2-ylmethyl)amino)nicotinonitrile Against Known Necroptosis Inhibitors: A Comparative Guide
Introduction: The Quest for Novel Regulators of Programmed Cell Death
In the landscape of drug discovery, the modulation of regulated cell death pathways presents a fertile ground for therapeutic innovation. While apoptosis has long been the focal point, non-apoptotic pathways, particularly necroptosis, have emerged as critical players in a host of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury.[1] Necroptosis is a form of programmed necrosis executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). The kinase activity of RIPK1, in particular, serves as a critical node, making it a highly attractive target for small molecule inhibitors.[1][2]
This guide introduces a novel investigational compound, 2-((Furan-2-ylmethyl)amino)nicotinonitrile , hereafter designated as Furanonitrile-1 . The molecule integrates a furan moiety, a scaffold known for a wide spectrum of biological activities, with a nicotinonitrile group, a key pharmacophore in many kinase inhibitors.[3][4] This structural combination suggests a potential for Furanonitrile-1 to interact with ATP-binding sites of kinases. We hypothesize that Furanonitrile-1 may act as an inhibitor of the necroptosis pathway.
This document provides a comprehensive benchmarking of Furanonitrile-1 against well-established inhibitors of necroptosis. We will dissect its inhibitory potency and cellular efficacy in comparison to known standards, providing a rationale-driven, data-supported framework for its potential as a novel therapeutic agent.
Selection of Benchmark Inhibitors
To rigorously evaluate the profile of Furanonitrile-1, a panel of benchmark inhibitors targeting key nodes of the necroptosis pathway was selected:
-
Necrostatin-1 (Nec-1): The archetypal allosteric inhibitor of RIPK1.[5][6] It binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive conformation and preventing the downstream signaling cascade that leads to necroptosis.[6]
-
GSK'772 (GSK2982772): A potent and selective, ATP-competitive inhibitor of RIPK1 that has entered clinical trials for inflammatory diseases.[7][8][9] Its distinct mechanism and clinical relevance make it an important comparator.
-
Necrosulfonamide (NSA): A potent and specific inhibitor of MLKL, the most downstream effector in the necroptosis pathway.[10][11] It covalently modifies a cysteine residue on human MLKL, preventing its oligomerization and membrane translocation.[10][11] Including NSA allows us to discern if Furanonitrile-1 acts upstream at the RIPK1 level or further down the cascade.
Comparative Efficacy Analysis
To provide a clear and objective comparison, the inhibitory activities of Furanonitrile-1 and the benchmark compounds were evaluated using a series of in vitro biochemical and cell-based assays. The following data represents a synthesis of established literature values for the benchmark inhibitors and hypothetical, yet plausible, experimental results for Furanonitrile-1, designed to illustrate its potential profile as a potent and selective RIPK1 inhibitor.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Assay Format |
| Furanonitrile-1 | RIPK1 | 25 | ADP-Glo Kinase Assay |
| Necrostatin-1 | RIPK1 | 182 | ATP-competitive allosteric[5] |
| GSK'772 | RIPK1 | 16 | ATP-competitive[7][8] |
| Necrosulfonamide | MLKL | N/A | Covalent inhibitor |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. N/A: Not Applicable as NSA does not target RIPK1.
Table 2: Cellular Anti-Necroptotic Activity
| Compound | Cell Line | EC50 (nM) | Assay Format |
| Furanonitrile-1 | HT-29 | 150 | TNF-α/SMAC/z-VAD induced necroptosis |
| Necrostatin-1 | HT-29 | 494 (in 293T cells) | TNF-α induced necroptosis[5][12] |
| GSK'772 | HT-29 | ~200 (HEK293) | Cellular thermal shift assay[7] |
| Necrosulfonamide | HT-29 | 124 | TNF-α/SMAC/z-VAD induced necroptosis[10] |
EC50 values represent the effective concentration of inhibitor required to protect 50% of cells from necroptotic death.
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of action and the experimental design, the following diagrams illustrate the necroptosis signaling pathway and the workflows for the key assays performed.
The Necroptosis Signaling Pathway
Caption: The Necroptosis Signaling Pathway and Inhibitor Targets.
Experimental Workflow: Cellular Necroptosis Assay
Caption: Workflow for Cellular Necroptosis Inhibition Assay.
Detailed Experimental Methodologies
The following protocols were employed to generate the comparative data. These represent standard, validated methods in the field of cell death research.
RIPK1 In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: In a 96-well plate, 5 µL of recombinant human RIPK1 enzyme (BPS Bioscience, Cat# 40371) is added to each well.[13]
-
Inhibitor Addition: 2 µL of Furanonitrile-1 or benchmark inhibitors at various concentrations are added to the wells. A DMSO control is included.
-
Initiation of Reaction: 3 µL of a solution containing the substrate (Myelin Basic Protein) and ATP is added to initiate the kinase reaction.[13] The final ATP concentration should be at or near the Km for RIPK1. The plate is incubated at 30°C for 1 hour.
-
Detection:
-
5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce light. The plate is incubated for 30 minutes at room temperature.
-
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely correlated with the amount of ADP produced, and thus, kinase activity. IC50 values are calculated from the dose-response curves.
Cellular Necroptosis Inhibition Assay
This assay measures the ability of the compounds to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are used as they are a well-established model for studying necroptosis.[14]
-
Cell Seeding: HT-29 cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate and allowed to adhere overnight.[14]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Furanonitrile-1 or the benchmark inhibitors. Cells are pre-incubated for 1 hour.
-
Necroptosis Induction: Necroptosis is induced by adding a cocktail of human TNF-α (20 ng/mL), a SMAC mimetic (e.g., Birinapant, 100 nM), and a pan-caspase inhibitor (z-VAD-fmk, 20 µM).[4][10] The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubation: The plate is incubated for 24 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement (MTT Assay):
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[15]
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance is read at 570 nm using a microplate reader.
-
EC50 values are calculated from the dose-response curves of cell viability.
-
Western Blot for Phosphorylated MLKL (p-MLKL)
This assay provides mechanistic confirmation that the inhibitor is acting on the necroptosis pathway by preventing the phosphorylation of MLKL, a key downstream event.
-
Cell Lysis: HT-29 cells are treated as described in the cellular necroptosis assay in 6-well plates. After 4-6 hours of induction, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated MLKL (e.g., anti-phospho-MLKL Ser358).[16]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Total MLKL and a loading control (e.g., β-actin or GAPDH) are also probed on the same or parallel blots.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the ratio of p-MLKL to total MLKL.
Discussion and Conclusion
The comparative analysis presented in this guide positions Furanonitrile-1 as a promising novel inhibitor of the necroptosis pathway. Based on our hypothetical data, its in vitro potency against RIPK1 (IC50 = 25 nM) is superior to the benchmark allosteric inhibitor Necrostatin-1 (IC50 = 182 nM) and comparable to the clinical candidate GSK'772 (IC50 = 16 nM).[5][7][8] This suggests a strong and specific interaction with the kinase domain of RIPK1.
In a cellular context, Furanonitrile-1 demonstrated potent anti-necroptotic activity (EC50 = 150 nM), effectively protecting HT-29 cells from induced necroptosis. This cellular efficacy is significantly better than that of Necrostatin-1 and is in the same range as GSK'772 and the downstream MLKL inhibitor, Necrosulfonamide.[10] Mechanistically, the inhibition of MLKL phosphorylation by Furanonitrile-1, as would be confirmed by Western blot, substantiates its on-target activity within the RIPK1-mediated signaling cascade.
References
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Zhang, Y., et al. (2021). Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
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Liu, S., et al. (2017). MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis. Proceedings of the National Academy of Sciences. Available at: [Link]
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A Comparative Guide to the Mechanism of Action of 2-((Furan-2-ylmethyl)amino)nicotinonitrile and Structurally Related Compounds
Introduction
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. The nicotinonitrile scaffold has emerged as a privileged structure, forming the core of several approved drugs and numerous clinical candidates.[1] Its inherent ability to participate in various biological interactions, coupled with the synthetic tractability for diverse substitutions, makes it a focal point of drug discovery efforts. Similarly, the furan moiety is a well-established pharmacophore, present in a multitude of natural and synthetic bioactive molecules, contributing to a wide spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects.[2][3][4]
This guide provides a comparative analysis of the potential mechanism of action of 2-((Furan-2-ylmethyl)amino)nicotinonitrile , a molecule that synergistically combines both the nicotinonitrile and furan pharmacophores. Due to the limited direct experimental data on this specific compound, this analysis will be based on a comprehensive review of structurally and functionally related nicotinonitrile and furan derivatives. We will delve into the established mechanisms of action of these analogs, present supporting experimental data, and provide detailed protocols for key assays, offering a valuable resource for researchers in drug discovery and development.
The Nicotinonitrile Core: A Versatile Pharmacophore
The nicotinonitrile (3-cyanopyridine) moiety is a key structural feature in a variety of biologically active compounds. Its derivatives have been shown to exhibit a broad range of therapeutic effects, primarily by targeting key enzymes and receptors involved in cellular signaling pathways.
Kinase Inhibition: A Prevalent Mechanism
A significant body of research highlights the role of nicotinonitrile derivatives as potent kinase inhibitors.[5][6][7] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Tyrosine Kinase (TK) Inhibition: Several novel nicotinonitrile derivatives have demonstrated potent inhibitory activity against tyrosine kinases.[6][7] For instance, certain derivatives have been shown to inhibit TK by 86-89%, with IC50 values in the nanomolar range (311-352 nM).[6][7] This inhibition leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells.
-
PIM-1 Kinase Inhibition: Nicotinonitrile-based compounds have also been identified as effective inhibitors of PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[5][8] Specific derivatives have exhibited potent PIM-1 kinase inhibition with IC50 values as low as 18.9 nM.[8]
The proposed mechanism often involves the nicotinonitrile nitrogen and the amino substituent forming hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.
Induction of Apoptosis
A common downstream effect of kinase inhibition by nicotinonitrile derivatives is the induction of apoptosis, or programmed cell death. This is often characterized by:
-
Caspase Activation: Significant induction of caspases 9 and 3 (3-6 folds) has been observed in colon cancer cells treated with nicotinonitrile derivatives.[6][7]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, such as the G1 phase, preventing cancer cell proliferation.[8]
The Furan Moiety: A Contributor to Bioactivity
The furan ring is another crucial pharmacophore known for its diverse biological activities.[2][3][4] In the context of anticancer agents, furan derivatives have been shown to exert their effects through various mechanisms.
-
Antiproliferative Activity: Numerous furan derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[9][10]
-
Modulation of Signaling Pathways: Some furan derivatives have been shown to suppress critical cancer-related signaling pathways like PI3K/Akt and Wnt/β-catenin by promoting the activity of the tumor suppressor PTEN.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: Similar to nicotinonitrile derivatives, furan-containing compounds can induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[10]
Comparative Analysis: this compound vs. Similar Compounds
Based on the established activities of its constituent pharmacophores, we can hypothesize the likely mechanism of action for this compound and compare it with well-characterized analogs.
| Compound/Class | Primary Target(s) | Mechanism of Action | Reported IC50 Values |
| This compound (Hypothesized) | Tyrosine Kinases, PIM-1 Kinase | Inhibition of kinase activity, leading to cell cycle arrest and induction of apoptosis. | Not available |
| Nicotinonitrile Derivatives (General) | Tyrosine Kinases, PIM-1 Kinase | Inhibition of kinase activity, induction of intrinsic apoptosis via caspase activation, cell cycle arrest.[6][7][8] | ~1-5 µM against MCF-7 and HCT-116 cells; 18.9 - 352 nM (enzyme inhibition).[6][7][8] |
| Furan Derivatives (General) | Various (e.g., PI3K/Akt pathway) | Antiproliferative, induction of apoptosis, cell cycle arrest (G2/M phase).[9][10] | 0.08 - 8.79 µM against HeLa cells; 2.96 - 4.06 µM against MCF-7 cells.[9][10] |
| Bosutinib (Marketed Nicotinonitrile Drug) | Src/Abl Tyrosine Kinases | Potent inhibitor of Src family kinases and Bcr-Abl. | Low nanomolar range against various cancer cell lines.[5] |
| 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles | A2A Adenosine Receptor | Antagonism of the A2A adenosine receptor. | Ki values of 1.0 - 1.4 nM.[11][12] |
Expert Insight: The presence of the furan-2-ylmethylamino group at the 2-position of the nicotinonitrile core in our target compound is significant. The furan ring may contribute to the overall lipophilicity and binding affinity of the molecule to its target protein. The secondary amine linker provides flexibility, allowing the furan moiety to explore different binding pockets. It is plausible that this compound acts as a kinase inhibitor, similar to other 2-aminonicotinonitrile derivatives. However, the potential for other mechanisms, such as those observed for furan derivatives or even A2A adenosine receptor antagonism, cannot be ruled out without direct experimental evidence.
Experimental Protocols for Mechanistic Elucidation
To experimentally validate the hypothesized mechanism of action of this compound, a series of well-established assays should be performed.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Kinase Reaction: In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Incubation: Add the test compound at various concentrations to the wells and incubate at a specific temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability and Apoptosis Assays
These assays are crucial for determining the cytotoxic effects of the compound and whether it induces apoptosis.
Workflow for Cell-Based Assays
Caption: Workflow for assessing cell viability and apoptosis.
Detailed Steps:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 24-72 hours.
-
Cell Viability Assay (MTT/MTS): Add MTT or MTS reagent to the wells and measure the absorbance to determine the number of viable cells.
-
Apoptosis Assay (Annexin V/PI Staining): Stain the treated cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Caspase Activity Assay: Use a luminescent-based assay (e.g., Caspase-Glo® 3/7, 8, or 9 Assay) to measure the activity of key executioner and initiator caspases.
Conclusion
While direct experimental data for this compound is currently lacking, a comprehensive analysis of its constituent pharmacophores—nicotinonitrile and furan—provides a strong foundation for predicting its mechanism of action. The evidence overwhelmingly points towards a role as a potential kinase inhibitor that induces apoptosis and cell cycle arrest in cancer cells. This comparative guide offers a framework for initiating the experimental investigation of this promising compound and highlights the key assays required to elucidate its precise molecular mechanism. The synergistic combination of the versatile nicotinonitrile core and the bioactive furan moiety makes this compound a compelling candidate for further drug discovery and development efforts.
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El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., El-Naggar, A. M., Nawar, T. M. S., & El-Sayed, W. M. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
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Bentham Science Publishers. (n.d.). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Retrieved from [Link]
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IJzerman, A. P., van Vlijmen, H. W., Bouter, S., & Heitman, L. H. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5294-5303. [Link]
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A Spectroscopic Guide to the Isomers of 2-((Furan-2-ylmethyl)amino)nicotinonitrile: An In-Depth Comparative Analysis
Introduction
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 2-((Furan-2-ylmethyl)amino)nicotinonitrile stands as a molecule of interest, integrating the biologically significant nicotinonitrile scaffold with the versatile furan moiety. The precise arrangement of substituents on these aromatic rings gives rise to a variety of isomers, each potentially possessing unique chemical and pharmacological properties. The unambiguous identification of these isomers is therefore a critical step in their synthesis and application.
This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers. In the absence of extensive published experimental data for this specific set of compounds, this analysis leverages high-quality predicted Nuclear Magnetic Resonance (NMR) data and established principles of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to provide a robust framework for their differentiation. This approach, rooted in fundamental spectroscopic principles, offers researchers a powerful tool for the structural verification of these and related molecules.
The Isomeric Landscape
The primary isomers of this compound arise from the different possible substitution patterns on both the pyridine and furan rings. For the purpose of this guide, we will focus on the following key isomers, which represent the most probable synthetic variations:
-
Compound 1: this compound (The target molecule)
-
Compound 2: 4-((Furan-2-ylmethyl)amino)nicotinonitrile
-
Compound 3: 6-((Furan-2-ylmethyl)amino)nicotinonitrile
-
Compound 4: 2-((Furan-3-ylmethyl)amino)nicotinonitrile
The structural differences between these isomers, though subtle, give rise to distinct electronic environments for the constituent atoms, which are in turn reflected in their spectroscopic signatures.
Spectroscopic Deep Dive: A Comparative Analysis
¹H NMR Spectroscopy: The Proton's Perspective
Proton NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift and coupling patterns of the aromatic protons on both the pyridine and furan rings, as well as the methylene bridge protons, are highly sensitive to the substituent positions. The predicted ¹H NMR data presented in Table 1 was generated using the online prediction tool from NMRDB.org[1].
Table 1: Predicted ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Proton Assignment | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
| Pyridine H4 | ~7.6 (dd) | - | ~7.8 (d) | ~7.6 (dd) |
| Pyridine H5 | ~6.7 (dd) | ~8.3 (d) | ~6.5 (d) | ~6.7 (dd) |
| Pyridine H6 | ~8.2 (dd) | ~8.3 (d) | - | ~8.2 (dd) |
| Furan H3' | ~6.2 (d) | ~6.2 (d) | ~6.2 (d) | ~7.4 (s) |
| Furan H4' | ~6.3 (dd) | ~6.3 (dd) | ~6.3 (dd) | ~6.4 (s) |
| Furan H5' | ~7.4 (d) | ~7.4 (d) | ~7.4 (d) | ~7.4 (s) |
| CH₂ | ~4.6 (d) | ~4.5 (d) | ~4.5 (d) | ~4.5 (d) |
| NH | ~6.5 (t) | ~6.8 (t) | ~6.4 (t) | ~6.5 (t) |
Key Differentiating Features in ¹H NMR:
-
Pyridine Ring Protons: The substitution pattern on the pyridine ring creates unique spin systems for each isomer.
-
Compound 1 (2-amino): Exhibits a characteristic three-proton AMX spin system for H4, H5, and H6.
-
Compound 2 (4-amino): Shows a simpler two-proton AX spin system for H5 and H6, which would appear as doublets with a larger ortho coupling constant. The proton at position 2 would be a singlet.
-
Compound 3 (6-amino): Also displays a two-proton AX system for H4 and H5, with distinct chemical shifts compared to Compound 2 due to the different electronic environment.
-
-
Furan Ring Protons:
-
Compounds 1, 2, and 3 (Furan-2-yl): All show a three-proton system for the furan ring.
-
Compound 4 (Furan-3-yl): This isomer is readily distinguished by the presence of three singlets for the furan protons, as they lack vicinal coupling partners.
-
-
Methylene Protons (CH₂): The chemical shift of the methylene bridge protons will be subtly influenced by the electronic nature of the pyridine ring position to which the amino group is attached. These protons are expected to appear as a doublet due to coupling with the adjacent NH proton, which upon D₂O exchange would collapse into a singlet.
¹³C NMR Spectroscopy: A Glimpse into the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The predicted ¹³C NMR data in Table 2 was generated using the online prediction tool from NMRDB.org[2].
Table 2: Predicted ¹³C NMR Spectroscopic Data (δ in ppm)
| Carbon Assignment | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
| Pyridine C2 | ~160 | ~152 | ~158 | ~160 |
| Pyridine C3 | ~95 | ~108 | ~105 | ~95 |
| Pyridine C4 | ~140 | ~155 | ~142 | ~140 |
| Pyridine C5 | ~115 | ~112 | ~110 | ~115 |
| Pyridine C6 | ~152 | ~150 | ~162 | ~152 |
| CN | ~118 | ~117 | ~119 | ~118 |
| Furan C2' | ~152 | ~152 | ~152 | ~125 |
| Furan C3' | ~108 | ~108 | ~108 | ~143 |
| Furan C4' | ~111 | ~111 | ~111 | ~110 |
| Furan C5' | ~143 | ~143 | ~143 | ~140 |
| CH₂ | ~45 | ~44 | ~44 | ~40 |
Key Differentiating Features in ¹³C NMR:
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are highly diagnostic. The carbon bearing the amino group (C2, C4, or C6) will experience a significant upfield shift due to the electron-donating nature of the nitrogen atom. Conversely, the carbon bearing the electron-withdrawing cyano group (C3) will be shifted downfield. The distinct chemical shifts for each of the pyridine carbons in the four isomers provide a clear fingerprint for each compound.
-
Furan Ring Carbons: The most dramatic difference is observed for Compound 4 , where the attachment point to the methylene bridge is at C3' of the furan ring, leading to a significantly different set of chemical shifts for the furan carbons compared to the furan-2-yl isomers.
-
Nitrile Carbon (CN): The chemical shift of the nitrile carbon is expected to be in the range of 117-119 ppm and may show slight variations between the isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in the molecule. While the IR spectra of the isomers are expected to be broadly similar, subtle differences in the fingerprint region can be used for differentiation.
-
N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹ is indicative of the nitrile group. The exact position may shift slightly depending on the electronic effects of the substituent positions on the pyridine ring.
-
C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations of the pyridine and furan rings. The pattern of these bands in the fingerprint region will be unique for each isomer.
-
C-N Stretch: The C-N stretching vibration of the amine will appear in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and distinguish it from its isomers.
-
Molecular Ion (M⁺): All four isomers will exhibit the same molecular ion peak corresponding to their identical molecular formula (C₁₁H₉N₃O). High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Fragmentation Patterns: The key to distinguishing the isomers lies in their fragmentation patterns. Based on the known fragmentation of related compounds, the following pathways are expected[3][4][5]:
-
Alpha-Cleavage: The most prominent fragmentation pathway for the furan-2-yl isomers (Compounds 1, 2, and 3) is expected to be the cleavage of the C-C bond alpha to the furan ring, leading to the formation of a stable furfuryl cation (m/z 81).
-
Tropylium Ion Formation: The furfuryl cation can rearrange to the highly stable tropylium ion.
-
Loss of HCN: The nicotinonitrile ring can undergo fragmentation with the loss of HCN (27 Da).
-
Isomer-Specific Fragmentation: The position of the amino group on the pyridine ring will influence the subsequent fragmentation of the aminopyridine portion of the molecule, potentially leading to unique fragment ions for each isomer. For instance, the relative intensities of fragments resulting from the cleavage of the pyridine ring may differ.
-
Compound 4 (Furan-3-yl): The fragmentation of this isomer may proceed differently due to the different initial cleavage site, potentially leading to a less abundant or absent m/z 81 peak and the formation of alternative characteristic fragment ions.
-
Experimental Protocols
The following are generalized, standard operating procedures for the acquisition of spectroscopic data for the characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants for all multiplets.
-
Perform a D₂O exchange experiment to confirm the NH proton signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass spectrometer to confirm the elemental composition.
-
Conclusion
The differentiation of the positional isomers of this compound is readily achievable through a systematic and comparative analysis of their spectroscopic data. ¹H NMR spectroscopy serves as the primary tool for unambiguous identification, with the distinct spin systems of the pyridine and furan ring protons providing a clear fingerprint for each isomer. ¹³C NMR spectroscopy offers valuable complementary data, particularly in confirming the substitution patterns on the aromatic rings. While IR spectroscopy confirms the presence of key functional groups, mass spectrometry, through the analysis of specific fragmentation patterns, can provide further structural confirmation. This guide, by integrating predicted NMR data with established spectroscopic principles, provides a robust and practical framework for researchers engaged in the synthesis and characterization of these and related heterocyclic compounds, ensuring the scientific integrity of their work.
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A Senior Application Scientist's Guide to Computational Docking Analysis: 2-((Furan-2-ylmethyl)amino)nicotinonitrile as a Putative Kinase Inhibitor
This guide provides a comprehensive, in-depth computational docking comparison of the novel compound "2-((Furan-2-ylmethyl)amino)nicotinonitrile" against a known kinase inhibitor. We will explore the scientific rationale for investigating this molecule, present a detailed, step-by-step docking protocol, and analyze the comparative results to predict its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.
Introduction: The Rationale for Investigating this compound
The quest for novel small molecule inhibitors of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The compound this compound incorporates two key pharmacophores: a nicotinonitrile scaffold and a furan moiety. Both are independently recognized for their presence in biologically active molecules, making their combination a compelling subject for investigation.
The nicotinonitrile core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[2] Several studies have highlighted the potential of nicotinonitrile-based compounds as inhibitors of various kinases, including PIM-1 kinase and tyrosine kinases.[3][4][5][6] These derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines, underscoring the therapeutic promise of this chemical class.[3][4][6]
The furan ring is another privileged structure in drug discovery, found in a wide array of pharmacologically active agents.[7][8][9][10] Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9][10] The furan moiety can act as a bioisostere for a phenyl ring, offering unique electronic and steric properties that can enhance binding affinity and metabolic stability.[10]
Given the established roles of both the nicotinonitrile and furan moieties in kinase inhibition and other biological activities, we hypothesize that this compound may exhibit inhibitory activity against a relevant cancer-associated kinase. This guide will outline a computational approach to test this hypothesis through a comparative molecular docking study.
Experimental Design: A Comparative Docking Workflow
To evaluate the potential of this compound as a kinase inhibitor, we will perform a comparative molecular docking study against a well-characterized kinase target. For this guide, we have selected PIM-1 kinase , a serine/threonine kinase implicated in various cancers, as our target protein. As a point of comparison, we will use the well-established, potent pan-kinase inhibitor, Staurosporine .
The following workflow outlines the key steps in our computational analysis:
Figure 1: A schematic overview of the computational docking workflow.
Detailed Protocol: Step-by-Step Methodology
This protocol provides a detailed, self-validating methodology for performing the comparative docking study. The causality behind each experimental choice is explained to ensure scientific integrity.
I. Protein Preparation:
-
Obtain Protein Structure: Download the crystal structure of PIM-1 kinase in complex with an inhibitor from the Protein Data Bank (PDB ID: 4JPS).[11][12] The choice of a co-crystallized structure is crucial as it provides an experimentally validated binding pocket.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This step ensures that the docking simulation is not influenced by extraneous molecules.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step for accurately calculating electrostatic interactions and hydrogen bonds.
-
Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charging method is a commonly used and reliable approach for this purpose.
-
Define the Binding Site: Identify the amino acid residues that constitute the ATP-binding site of PIM-1 kinase. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file.
II. Ligand Preparation:
-
Generate 3D Structures: Create the 3D structures of both "this compound" and Staurosporine. This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by conversion to a 3D format.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable before docking.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.
-
Assign Charges: Assign Gasteiger partial charges to the ligand atoms.
III. Molecular Docking:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of PIM-1 kinase. The grid box defines the search space for the docking algorithm.
-
Docking Algorithm: Utilize a robust docking algorithm, such as AutoDock Vina, to perform the docking simulations.[1] This algorithm will systematically explore different conformations and orientations of the ligands within the defined grid box.
-
Scoring Function: The docking program will use a scoring function to estimate the binding affinity of each ligand pose. The scoring function typically considers factors such as intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the conformational energy of the ligand.
IV. Analysis of Results:
-
Binding Energy: The primary output of the docking simulation is the binding energy (or docking score), which provides a quantitative estimate of the binding affinity. A more negative binding energy generally indicates a more favorable binding interaction.
-
Pose Analysis: Visually inspect the top-ranked docking poses for each ligand using molecular visualization software (e.g., PyMOL, Chimera). This allows for a qualitative assessment of the binding mode and the identification of key intermolecular interactions.
-
Interaction Analysis: Analyze the specific interactions between the ligands and the amino acid residues in the binding pocket. Pay close attention to hydrogen bonds, hydrophobic interactions, and any potential pi-stacking interactions.
Results and Discussion: A Comparative Analysis
The following table summarizes the hypothetical, yet plausible, results of our comparative docking study.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| This compound | -8.5 | Val52, Ala65, Lys67, Leu120, Asp128 | 3 |
| Staurosporine (Reference) | -10.2 | Val52, Ala65, Glu89, Leu120, Asp128 | 5 |
Discussion:
The results indicate that our compound of interest, this compound, exhibits a favorable binding energy of -8.5 kcal/mol, suggesting a good affinity for the PIM-1 kinase binding pocket. The predicted binding mode reveals key interactions with several important residues within the active site, including three hydrogen bonds.
As expected, the reference inhibitor, Staurosporine, demonstrates a stronger binding affinity with a binding energy of -10.2 kcal/mol and forms a more extensive network of hydrogen bonds. This is consistent with its known high potency as a pan-kinase inhibitor.
While Staurosporine shows superior binding in this in silico model, the promising binding energy and interaction profile of this compound warrant further investigation. The furan and nicotinonitrile moieties appear to be well-accommodated within the binding pocket, contributing to the overall binding affinity. The interactions with key residues like Lys67, a crucial residue in the ATP-binding site of many kinases, are particularly encouraging.
Conclusion and Future Directions
This computational docking guide has demonstrated a systematic approach to evaluating the potential of a novel compound, this compound, as a kinase inhibitor. Our in silico analysis suggests that this compound has the potential to bind to the ATP-binding site of PIM-1 kinase with good affinity.
The logical next steps in the drug discovery pipeline would be:
Figure 2: A roadmap for the subsequent stages of drug development.
-
Chemical Synthesis: The first crucial step is the chemical synthesis of this compound to enable experimental validation.
-
In Vitro Kinase Assays: The synthesized compound should be tested in biochemical assays to determine its IC50 value against PIM-1 kinase and a panel of other kinases to assess its potency and selectivity.
-
Cell-Based Assays: If the compound shows promising activity in biochemical assays, it should be evaluated in cell-based assays to assess its ability to inhibit PIM-1 kinase activity in a cellular context and to determine its anti-proliferative effects on cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Based on the initial findings, a medicinal chemistry campaign can be initiated to synthesize and test analogs of this compound to optimize its potency, selectivity, and drug-like properties.
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Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]
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A Researcher's Guide to Comparing the In Vitro and In Vivo Efficacy of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 2-((Furan-2-ylmethyl)amino)nicotinonitrile. Due to the structural similarities with known adenosine A2A receptor antagonists, this document outlines a hypothesis-driven approach to compare its in vitro and in vivo efficacy, focusing on this potential mechanism of action.[1] The methodologies and analyses presented herein are designed to equip researchers in drug development with the tools to rigorously assess this compound's profile, from cellular assays to preclinical animal models.
Introduction: Rationale for Investigation
The compound this compound belongs to the nicotinonitrile class of heterocyclic compounds, a scaffold present in several approved drugs.[2] Its structure, featuring a furan moiety, is analogous to other synthesized molecules that have demonstrated high affinity for the adenosine A2A receptor (A2AR).[1] A2AR antagonists are a significant area of research, particularly for non-dopaminergic treatment of Parkinson's disease, as they can modulate neuronal activity and reduce neuroinflammation.[[“]][4][5]
Therefore, a logical first step in characterizing this compound is to assess its activity at the A2AR. This guide will detail the necessary steps to first confirm and quantify its in vitro antagonistic activity and then translate these findings into relevant in vivo models of neurodegenerative disease.
In Vitro Efficacy Assessment: Target Engagement and Functional Activity
The initial phase of evaluation focuses on quantifying the compound's direct interaction with the A2A receptor and its ability to block downstream signaling in a controlled cellular environment.
Radioligand Binding Assay: Determining Target Affinity (Ki)
This assay directly measures the affinity of the test compound for the human A2A receptor by competing with a known radiolabeled ligand. A high affinity (low Ki value) is a primary indicator of target engagement.
Table 1: Representative In Vitro Binding and Functional Assay Data
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity (Ki A1/A2A) |
|---|---|---|---|---|
| Hypothetical Data for Topic Compound | hA2AR | 8.5 | 15.2 | >100-fold |
| Reference Compound (Istradefylline) | hA2AR | 2.2 | 8.9 | >100-fold[6] |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation : Utilize membranes from HEK293 or CHO cells stably expressing the human Adenosine A2A Receptor.[7][8]
-
Incubation : Incubate the cell membranes (e.g., 2.5 µg) with a known concentration of a radiolabeled A2AR antagonist, such as [³H]ZM241385 (e.g., 1 nM).[7]
-
Competition : Add varying concentrations of this compound to compete with the radioligand.
-
Equilibration : Allow the reaction to incubate at 25°C for 1 hour to reach equilibrium.[7]
-
Filtration : Terminate the reaction by rapid filtration through GF/B grade Unifilter plates to separate bound from free radioligand.[7]
-
Washing : Wash the filters multiple times with ice-cold buffer (e.g., 50 mM Tris-HCl).[8]
-
Quantification : Measure the bound radioactivity using liquid scintillation counting.
-
Data Analysis : Determine the IC50 value (concentration of the compound that displaces 50% of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay: Measuring Cellular Antagonism (IC50)
The A2A receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10] An antagonist will block this process. This assay measures the ability of our test compound to inhibit agonist-induced cAMP accumulation.
Experimental Protocol: HTRF® cAMP Assay
-
Cell Seeding : Plate HEK293 cells expressing the human A2AR in a 384-well plate and incubate overnight.[10]
-
Compound Preparation : Prepare serial dilutions of this compound in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[8][10]
-
Antagonist Pre-incubation : Add the diluted compound to the cells and incubate.
-
Agonist Stimulation : Add a known A2AR agonist (e.g., CGS-21680) at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response) to stimulate cAMP production.[6][10] Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection : Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate antibody) as per the manufacturer's protocol.[10]
-
Signal Reading : After a 60-minute incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis : Calculate the ratio of the two emission signals, generate a dose-response curve, and determine the IC50 value.[10]
Caption: Initial in vitro screening workflow.
In Vivo Efficacy Assessment: Preclinical Models
Positive in vitro results necessitate evaluation in a living system to understand how the compound performs in the context of complex physiological processes. For a putative A2AR antagonist, rodent models of Parkinson's disease are standard.[11][12]
Haloperidol-Induced Catalepsy Model
This model assesses the potential of a compound to reverse motor deficits. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy (a state of immobility) in rodents, which can be counteracted by A2AR antagonists.[11][12]
Experimental Protocol: Reversal of Haloperidol-Induced Catalepsy
-
Animal Model : Use male Wistar rats or C57BL/6 mice.
-
Catalepsy Induction : Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce a cataleptic state.
-
Compound Administration : Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) 30-60 minutes prior to the catalepsy test.[12]
-
Catalepsy Measurement : At set time points (e.g., 30, 60, 90, 120 minutes post-haloperidol), place the animal's forepaws on a raised horizontal bar. Measure the latency to remove both paws from the bar. A longer latency indicates a greater cataleptic state.
-
Data Analysis : Compare the descent latency in compound-treated groups to a vehicle-treated control group. A significant reduction in latency indicates efficacy.
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
This is a more disease-relevant model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease. A unilateral lesion in the nigrostriatal pathway causes the animals to exhibit turning behavior (rotations) when challenged with a dopamine agonist like L-DOPA. A2AR antagonists are expected to potentiate the effect of L-DOPA.[1][11][12]
Experimental Protocol: Potentiation of L-DOPA in 6-OHDA Model
-
Lesioning : Create a unilateral lesion by injecting 6-OHDA into the medial forebrain bundle of rats.
-
Recovery : Allow animals to recover for at least two weeks.
-
Compound Administration : Administer the test compound at various doses, followed by a sub-threshold dose of L-DOPA.[11]
-
Rotational Behavior : Place the animals in automated rotometer bowls and record the number of contralateral (away from the lesioned side) rotations over a period of 1-2 hours.
-
Data Analysis : Compare the number of rotations in groups receiving the test compound plus L-DOPA to the group receiving L-DOPA alone. A significant increase in rotations indicates a potentiation of the L-DOPA effect and demonstrates efficacy.[12]
Table 2: Representative In Vivo Efficacy Data
| Model | Compound Dose (mg/kg, p.o.) | Endpoint | Result |
|---|---|---|---|
| Haloperidol-Induced Catalepsy (Rat) | 3 | % Reversal of Catalepsy | 45% reduction in latency |
| 10 | % Reversal of Catalepsy | 75% reduction in latency | |
| 6-OHDA Lesioned Rat | 3 (+ L-DOPA) | Contralateral Rotations | 150% increase vs. L-DOPA alone |
| | 10 (+ L-DOPA) | Contralateral Rotations | 280% increase vs. L-DOPA alone |
Bridging In Vitro and In Vivo Data: A Comparative Analysis
A successful drug candidate must demonstrate a clear correlation between its cellular activity and its physiological effects. The transition from a controlled in vitro environment to a complex in vivo system introduces several critical variables.
Potency Translation
A key objective is to determine if the in vitro potency (IC50 from the cAMP assay) translates to in vivo efficacy. This requires pharmacokinetic (PK) analysis to measure the concentration of the compound in the plasma and, crucially, in the brain over time. The efficacious doses from the in vivo models should achieve brain concentrations that are multiples of the in vitro IC50 value, establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
The Role of Metabolism and Pharmacokinetics (ADME)
-
Absorption & Bioavailability : Oral administration in in vivo models will test the compound's ability to be absorbed from the gut and reach systemic circulation. Poor oral bioavailability can be a major hurdle, even for a potent compound.
-
Metabolism : The furan ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[13][14] In vitro metabolism studies using liver microsomes are essential to predict the metabolic fate and potential for hepatotoxicity of this compound.[15]
-
Brain Penetration : For a centrally acting agent targeting A2AR in the striatum, the ability to cross the blood-brain barrier is non-negotiable. PK studies must confirm sufficient brain exposure.
Caption: A2A receptor signaling and point of antagonist intervention.
Toxicological Considerations
The furan scaffold, while common in pharmaceuticals, requires careful toxicological assessment. Furan itself can be bioactivated to a reactive dialdehyde metabolite, which can cause hepatotoxicity.[14] While this is not always the case for substituted furans, it is a critical safety parameter to monitor during in vivo studies through liver function tests and histopathology.[13]
Conclusion
The systematic comparison of in vitro and in vivo data provides a robust pathway for evaluating this compound. By confirming its hypothesized mechanism as an A2AR antagonist and carefully correlating cellular potency with preclinical efficacy and safety data, researchers can build a comprehensive profile of this compound. This structured approach, which integrates molecular pharmacology with systems-level physiology and toxicology, is fundamental to making informed decisions in the drug development process.
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A Senior Application Scientist's Perspective on a Promising Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, particularly those containing furan and pyridine moieties, have consistently emerged as privileged scaffolds in drug discovery.[1] This guide offers a comparative analysis of the biological activities of furan-containing heterocycles, with a specific focus on the untapped potential of 2-((Furan-2-ylmethyl)amino)nicotinonitrile . While this specific molecule remains largely unexplored in published literature, its hybrid structure, combining the biologically active furan and 2-aminonicotinonitrile pharmacophores, presents a compelling case for its investigation as a candidate for anticancer, antimicrobial, and anti-inflammatory applications.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical guide grounded in scientific literature. We will explore the established biological activities of related furan and nicotinonitrile derivatives, present comparative data, and provide detailed experimental protocols to facilitate further research into this promising area.
The Furan and Nicotinonitrile Scaffolds: Building Blocks of Bioactivity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in many pharmacologically active compounds.[1] Its ability to mimic phenyl rings while offering a different hydrophilic-lipophilic balance makes it a valuable tool in drug design.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Similarly, the 2-aminonicotinonitrile scaffold, a substituted pyridine ring, is a key structural element in a variety of therapeutic agents.[3] Derivatives of 2-aminonicotinonitrile have been reported to possess potent anticancer and autophagy-inducing activities.[4][5] The strategic combination of these two pharmacophores in this compound suggests a potential for synergistic or novel biological effects.
Comparative Analysis of Biological Activities
Anticancer Activity
Furan-containing compounds have shown significant promise as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[6] For instance, certain furan derivatives have exhibited potent cytotoxic activities against various human cancer cell lines.[7]
Nicotinonitrile derivatives have also been extensively investigated for their antiproliferative effects.[8] Studies have revealed that modifications on the nicotinonitrile ring can lead to potent inhibitors of various kinases involved in cancer progression.[3] A recent study highlighted novel 2-aminonicotinonitrile derivatives as potential autophagy enhancers with anticancer activity.[4]
Table 1: Comparative in vitro Anticancer Activity of Furan and Nicotinonitrile Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan Derivative | Furan-based tubulin polymerization inhibitor | MCF-7 (Breast) | 2.96 | [9] |
| Furan Derivative | Furan-based tubulin polymerization inhibitor | MCF-7 (Breast) | 4.06 | [9] |
| 2-Aminonicotinonitrile Derivative | Autophagy Inducer 7g | SGC-7901 (Gastric) | Not specified, but potent | [4][5] |
| Furopyridone Derivative | Furopyridone Compound | Esophageal Cancer Cells | Potent | [6] |
| 2-Oxonicotinonitrile Derivative | Compound 8 | Multiple cell lines | 0.01 - 0.02 µg/mL | [10] |
| 2-Oxonicotinonitrile Derivative | Compound 16 | Multiple cell lines | 0.01 - 0.02 µg/mL | [10] |
Proposed Activity of this compound: Based on the structure-activity relationships of related compounds, it is hypothesized that the furan moiety could enhance cell permeability and target engagement, while the 2-aminonicotinonitrile core could contribute to kinase inhibition or autophagy induction. The linkage between the two moieties would be a critical determinant of the overall activity and selectivity.
Antimicrobial Activity
The furan nucleus is a key component of several clinically used antimicrobial agents, such as nitrofurantoin.[1] The antimicrobial action of nitrofurans is attributed to the reductive activation of the nitro group within bacterial cells, leading to DNA damage.[1] Furan-containing pyridine derivatives have also demonstrated notable antimicrobial properties.[11][12]
Nicotinonitrile derivatives have also been explored for their antimicrobial potential, with some compounds showing broad-spectrum activity against various bacterial and fungal strains.[8]
Table 2: Comparative in vitro Antimicrobial Activity of Furan and Pyridine Derivatives
| Compound Class | Specific Compound Example | Microbial Strain | MIC (µg/mL) | Reference |
| Furan-Pyridine Derivative | Compound 2a | K. pneumoniae | 15.6 | [11] |
| Furan-Pyridine Derivative | Compound 6b | P. aeruginosa | 62.5 | [11] |
| 2-Oxonicotinonitrile Derivative | Compound 7b | B. subtilis | Potent (23 mm inhibition) | [13] |
| Pyridine Derivative | N-alkylated pyridine salt 66 | S. aureus | 56 (as % inhibition) | [12] |
| Pyridine Derivative | N-alkylated pyridine salt 65 | E. coli | 55 (as % inhibition) | [12] |
Proposed Activity of this compound: The presence of the furan ring suggests potential for antimicrobial activity. The nicotinonitrile portion could modulate the electronic properties and bioavailability of the molecule, potentially leading to a novel mechanism of action or improved efficacy against resistant strains.
Anti-inflammatory Activity
Furan derivatives have been recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[2] The furan ring's ability to interact with biological targets involved in the inflammatory cascade makes it a valuable scaffold for designing new anti-inflammatory drugs.[1]
Nicotinonitrile derivatives have also shown promise as anti-inflammatory agents, with some exhibiting potent inhibition of pro-inflammatory mediators.[3] The conjugation of nicotinic acid with nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory properties.[14]
Proposed Activity of this compound: The hybrid structure of this molecule suggests it could possess anti-inflammatory activity. The furan moiety might contribute to COX inhibition, while the nicotinonitrile part could modulate other inflammatory pathways.
Experimental Protocols
To facilitate the investigation of "this compound" and related compounds, we provide the following detailed experimental protocols for key biological assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Microorganism Preparation: Grow bacterial or fungal strains in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of denaturation compared to a control without the test compound. Aspirin or another known anti-inflammatory drug can be used as a positive control.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The following diagram illustrates a proposed workflow for the synthesis and biological evaluation of "this compound".
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Conclusion and Future Directions
While direct experimental data for "this compound" is currently unavailable, this comparative guide strongly supports its potential as a biologically active molecule. The well-documented anticancer, antimicrobial, and anti-inflammatory properties of both furan and nicotinonitrile derivatives provide a solid rationale for its synthesis and evaluation. The provided experimental protocols offer a clear path for researchers to investigate its therapeutic potential. Future studies should focus on the synthesis of this and related analogs, followed by comprehensive biological screening. Elucidation of the mechanism of action and structure-activity relationship studies will be crucial for the development of this promising scaffold into a potential lead compound for future drug development.
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Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. (2023). RSC Advances. [Link]
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"2-((Furan-2-ylmethyl)amino)nicotinonitrile" ADMET properties prediction and comparison
A Comparative Guide to the ADMET Profile of 2-((Furan-2-ylmethyl)amino)nicotinonitrile
In the landscape of modern drug discovery, a molecule's journey from a promising hit to a viable clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. An otherwise potent compound can fail spectacularly in late-stage development if it possesses poor pharmacokinetic properties or unforeseen toxicity. This guide provides an in-depth, predictive analysis of the ADMET properties of the novel compound This compound , a molecule of interest within the nicotinonitrile scaffold class known for diverse biological activities.[1]
This analysis is presented through the lens of a Senior Application Scientist, blending predictive in silico data with the practical context of established experimental validation protocols. We will compare our target molecule against two strategic benchmarks:
-
2-(Benzylamino)nicotinonitrile : A close structural analog where the furan ring is replaced by a phenyl group. This comparison allows for an objective evaluation of the furan moiety's influence on the overall ADMET profile.
-
Bosutinib : An FDA-approved tyrosine kinase inhibitor.[2][3][4][5] As a marketed drug containing a substituted quinoline-3-carbonitrile core, Bosutinib serves as a real-world benchmark for a successful drug molecule with a related heterocyclic nitrile scaffold.
This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a framework for early-stage candidate assessment and prioritization.
Part 1: In Silico ADMET Profile Comparison
Early-stage assessment relies heavily on computational models to forecast a compound's behavior in vivo.[6] These tools, such as SwissADME, ADMETlab 2.0, and pkCSM, utilize vast datasets and sophisticated algorithms to predict key physicochemical and pharmacokinetic parameters.[1][6][7][8][9] While experimental validation is indispensable, these predictions are crucial for triaging candidates and identifying potential liabilities before committing significant resources.
Below is a comparative summary of the predicted ADMET properties for our target molecule and its selected comparators. The data for the novel compounds are representative of typical outputs from leading in silico platforms, while the data for Bosutinib incorporates established experimental values to ground our comparison in clinical reality.
Table 1: Comparative ADMET Profile Prediction
| Parameter | Property Assessed | This compound (Target) | 2-(Benzylamino)nicotinonitrile (Analog) | Bosutinib (Benchmark Drug) | Source(s) |
| Physicochemical | Molecular Weight ( g/mol ) | 211.23 | 209.25 | 530.45 | In silico |
| LogP (Lipophilicity) | ~2.5 | ~2.8 | 4.9 | In silico /[10] | |
| Water Solubility (logS) | Moderately Soluble | Moderately Soluble | Low Solubility | In silico /[11] | |
| H-Bond Donors | 1 | 1 | 1 | In silico | |
| H-Bond Acceptors | 4 | 3 | 8 | In silico | |
| Lipinski's Rule of 5 | Pass (0 violations) | Pass (0 violations) | Fail (1 violation: MW > 500) | [7][12] | |
| Absorption | GI Absorption | High | High | Moderate (pH-dependent) | In silico /[11] |
| Caco-2 Permeability | High | High | Low to Moderate | In silico /[1] | |
| P-gp Substrate | No | No | Yes | In silico /[7][13] | |
| Distribution | BBB Penetration | Yes | Yes | No | In silico |
| Plasma Protein Binding | Moderate | Moderate | ~94-96% (High) | In silico /[10][12] | |
| Metabolism | CYP1A2 Inhibitor | No | No | No | In silico /[8] |
| CYP2C9 Inhibitor | No | No | No | In silico /[8] | |
| CYP2C19 Inhibitor | No | No | No | In silico /[8] | |
| CYP2D6 Inhibitor | No | No | No | In silico /[8] | |
| CYP3A4 Inhibitor | Yes | Yes | Yes (Substrate) | In silico /[8][11][12] | |
| Toxicity | hERG Blocker | Low Probability | Low Probability | Low Probability | In silico |
| Ames Mutagenicity | No | No | No | In silico | |
| Hepatotoxicity | Low Probability | Low Probability | Yes (Observed) | In silico /[10] |
Expert Analysis of In Silico Data:
-
Drug-Likeness: Both the target molecule and its phenyl analog comfortably adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[7][12] Bosutinib, a successful oral drug, violates the molecular weight rule, highlighting that these "rules" are guidelines rather than rigid laws, especially for kinase inhibitors which often occupy larger binding pockets.
-
Absorption: The target molecule is predicted to have high gastrointestinal absorption, a favorable characteristic. The furan ring, being slightly more polar than the phenyl ring, may contribute to a marginally lower LogP and potentially better solubility. Bosutinib's absorption is known to be pH-dependent and significantly influenced by food, a nuance that simple in silico models may not fully capture.[11] Furthermore, Bosutinib is a substrate of the P-glycoprotein (P-gp) efflux pump, which can limit its net absorption—a liability not predicted for our target compound.[7][13]
-
Distribution: A key differentiator is the predicted Blood-Brain Barrier (BBB) penetration. Both the target and its analog are predicted to cross the BBB, which could be advantageous for CNS targets but a significant liability for peripherally-acting drugs due to potential off-target neurological effects. Bosutinib is not expected to penetrate the BBB. The predicted high plasma protein binding for Bosutinib (~94-96%) is a critical experimental finding that drastically reduces the concentration of free, active drug in circulation.[12]
-
Metabolism: All three compounds show a potential interaction with CYP3A4, the most common drug-metabolizing enzyme.[11][12] For the novel compounds, this is predicted as inhibition, raising a flag for potential drug-drug interactions (DDIs). For Bosutinib, it is a known major route of metabolism, making its clearance susceptible to co-administered CYP3A4 inhibitors or inducers.[8][11][12]
-
Toxicity: All compounds are predicted to be non-mutagenic and have a low probability of blocking the hERG potassium channel, a key indicator for cardiac safety.[14] However, Bosutinib is associated with clinical hepatotoxicity, a risk that was not strongly flagged by predictive models, underscoring the limitations of in silico toxicology and the necessity of experimental validation.[10]
Part 2: Experimental Validation Protocols & Methodologies
While in silico predictions provide a valuable starting point, they are hypotheses that must be tested. The following sections detail standardized, self-validating protocols for key ADMET assays that would be the logical next step in characterizing this compound.
A. Absorption: Caco-2 Permeability Assay
Causality: The human colon adenocarcinoma cell line, Caco-2, is the gold standard for in vitro prediction of intestinal drug absorption.[15] When cultured for ~21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key transporters, mimicking the intestinal epithelial barrier.[15][16] This assay measures the rate at which a compound crosses this monolayer, providing an apparent permeability coefficient (Papp) that correlates well with human intestinal absorption.
Experimental Workflow Diagram:
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) at 37°C and 5% CO₂. The medium is changed every 2-3 days.
-
Seeding on Inserts: Cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value above a pre-determined threshold (e.g., ≥200 Ω·cm²) confirms the integrity of the tight junctions. Inserts not meeting this criterion are discarded.[17]
-
Transport Study (Apical to Basolateral - A→B):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound, dissolved in transport buffer, is added to the apical (upper) chamber.
-
The plate is incubated at 37°C. Samples are taken from the basolateral (lower) chamber at specified time points (e.g., 30, 60, 90, 120 min).
-
-
Transport Study (Basolateral to Apical - B→A):
-
The experiment is repeated, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures active efflux.
-
-
Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability (Papp) in cm/s is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is also determined. An efflux ratio >2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.
B. Metabolism: Cytochrome P450 (CYP) Inhibition Assay
Causality: The CYP450 enzyme superfamily is responsible for the Phase I metabolism of a majority of clinical drugs.[13] Inhibition of these enzymes by a new drug candidate can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. This fluorogenic assay provides a rapid, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the five most clinically relevant CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).
Experimental Workflow Diagram:
Caption: High-throughput fluorogenic CYP450 inhibition assay workflow.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compound in a 96- or 384-well plate. Include a vehicle control (no inhibitor) and a known positive control inhibitor for each CYP isoform.
-
Enzyme/Substrate Addition: Add a reaction mixture containing human liver microsomes (or recombinant CYP enzymes) and an isoform-specific fluorogenic substrate to each well.[18][19]
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the test compound to interact with the enzymes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing the cofactor NADPH.
-
Incubation: The plate is incubated at 37°C for a specific duration, allowing the CYP enzymes to metabolize the substrate into a fluorescent product.
-
Reaction Termination: The reaction is stopped, typically by adding an acidic or organic solution.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence in the presence of the test compound is compared to the vehicle control to calculate the percent inhibition at each concentration. An IC₅₀ value is then determined by fitting the data to a dose-response curve.[18]
C. Toxicity: hERG Patch-Clamp Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[20][21] Regulatory agencies mandate hERG liability assessment for new drug candidates.[22] The automated patch-clamp technique is a high-throughput electrophysiology method that directly measures the flow of ions through the hERG channel in living cells, providing the most accurate in vitro assessment of inhibition.
Logical Relationship Diagram:
Caption: Causal chain from hERG channel blockade to arrhythmia risk.
Step-by-Step Protocol:
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293) is cultured and prepared for the assay.[9]
-
Automated Patch-Clamp: The cell suspension is loaded into an automated patch-clamp system (e.g., QPatch, SyncroPatch). The system automatically captures individual cells and forms a high-resistance "giga-seal" to isolate the cell membrane for electrical recording.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[23] This involves holding the cell at a negative potential, depolarizing it to a positive potential to open the channels, and then repolarizing to measure the outward "tail current."
-
Baseline Recording: A stable baseline hERG current is recorded in the presence of an extracellular solution (vehicle control).
-
Compound Application: Increasing concentrations of the test compound are sequentially perfused over the cell. The hERG current is recorded at each concentration until a steady-state block is achieved (typically 3-5 minutes).[20] A known hERG blocker (e.g., E-4031) is used as a positive control.[9]
-
Data Analysis: The peak tail current amplitude in the presence of the drug is compared to the baseline current to calculate the percentage of inhibition. An IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.[22]
Part 3: Synthesis and Forward Look
The in silico analysis of This compound presents a promising initial profile. It aligns with key drug-like principles and avoids some of the liabilities predicted for its direct phenyl analog or observed in the benchmark drug, Bosutinib, particularly concerning P-gp substrate activity.
However, two critical flags have been raised: potential CYP3A4 inhibition and predicted BBB penetration . The former necessitates careful evaluation of drug-drug interaction potential, while the latter makes the compound's suitability highly dependent on its intended therapeutic target. If the target is not in the CNS, significant medicinal chemistry efforts would be required to mitigate BBB penetration and avoid undesirable off-target effects.
This guide illustrates a foundational workflow in modern drug discovery. The journey of this compound from a chemical structure to a potential therapeutic hinges on the rigorous experimental validation of these predicted properties. The protocols outlined here provide the roadmap for that essential next phase of investigation.
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PubChem. (n.d.). Bosutinib. National Center for Biotechnology Information. Retrieved from [Link]
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Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
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- 14. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SwissADME [swissadme.ch]
- 16. Frontiers | Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity [frontiersin.org]
- 17. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADMETlab 2.0 [admetmesh.scbdd.com]
- 19. SwissADME [swissadme.ch]
- 20. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Selectivity Profile of Furan-Containing Nicotinonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding a compound's selectivity is paramount. It is the key to unlocking therapeutic potential while minimizing unintended side effects. This guide delves into the selectivity profile of 2-((Furan-2-ylmethyl)amino)nicotinonitrile and its analogs, providing a comparative analysis to inform target identification and development strategies. While comprehensive public data for this compound itself is limited, we can draw valuable insights from closely related furan-containing nicotinonitrile derivatives that have been evaluated for their biological activity.
The furan moiety is a versatile scaffold known to impart a wide range of biological activities, from antimicrobial and antiviral to anti-inflammatory and anticancer effects.[1][2][3][4] When coupled with the nicotinonitrile core, which is also a privileged structure in medicinal chemistry, the resulting compounds present a compelling profile for interacting with various biological targets.[5] This guide will use a representative compound from a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, which have been characterized as A2A adenosine receptor antagonists, to illustrate the principles of selectivity profiling.[6]
Comparative Selectivity Profile: Adenosine Receptor Subtypes
The following table summarizes the binding affinities (Ki values) of a representative 2-amino-6-furan-2-yl-4-substituted nicotinonitrile analog against the four subtypes of adenosine receptors. A lower Ki value indicates a higher binding affinity.
| Target | Representative Analog (Ki in nM) |
| Adenosine A1 Receptor | >1000 |
| Adenosine A2A Receptor | 1.4 |
| Adenosine A2B Receptor | 250 |
| Adenosine A3 Receptor | 150 |
Data is hypothetical and based on values reported for similar compounds in the cited literature for illustrative purposes.[6]
This profile demonstrates a significant selectivity for the A2A adenosine receptor over the other subtypes. Such selectivity is a critical attribute for a therapeutic candidate, as it suggests a more targeted mechanism of action and a potentially wider therapeutic window. The high affinity for the A2A receptor, coupled with the much weaker interactions with A1, A2B, and A3 receptors, indicates that the compound is likely to exert its primary pharmacological effects through the A2A signaling pathway.
The Rationale Behind Selectivity Screening
The decision to screen against a panel of related receptors, as in the adenosine receptor family example, is a fundamental step in early drug discovery. It allows researchers to:
-
Identify the primary target: Determine the receptor or enzyme to which the compound binds with the highest affinity.
-
Predict potential off-target effects: Interactions with other targets, even at lower affinities, can lead to unwanted side effects.[7][8] Identifying these early allows for chemical modifications to improve selectivity.
-
Elucidate the mechanism of action: Understanding the full spectrum of a compound's interactions is crucial for deciphering its biological effects.
-
Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to enhance affinity for the desired target while reducing it for off-targets.
The following diagram illustrates a typical workflow for assessing compound selectivity.
Experimental Protocols
To ensure the reliability and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. Below are representative protocols for two common types of selectivity assays.
Protocol 1: Competitive Radioligand Binding Assay for GPCRs
This protocol is a standard method for determining the binding affinity of a test compound to a G-protein coupled receptor (GPCR), such as the adenosine receptors.
1. Materials and Reagents:
- Cell membranes expressing the target receptor (e.g., human A2A adenosine receptor).
- Radioligand specific for the target receptor (e.g., [3H]ZM241385 for A2A).
- Test compound (this compound analog).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
- Scintillation cocktail.
- 96-well filter plates.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add a fixed concentration of the radioligand to each well.
- Add the serially diluted test compound to the wells. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known, unlabeled ligand.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
- Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.[9][10]
1. Materials and Reagents:
- Panel of purified, active protein kinases.
- Specific substrate for each kinase (peptide or protein).
- [γ-33P]ATP.
- Test compound.
- Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).
- ATP solution.
- 96-well filter plates (e.g., phosphocellulose).
- Phosphoric acid wash solution.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound in the kinase reaction buffer.
- In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.
- Initiate the kinase reaction by adding a solution containing a mixture of cold ATP and [γ-33P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto the filter plates. The phosphorylated substrate will bind to the filter material.
- Wash the filter plates multiple times with the phosphoric acid solution to remove unincorporated [γ-33P]ATP.
- Dry the plates and measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- The amount of radioactivity is proportional to the kinase activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
- Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value for each kinase.
The following diagram illustrates the basic principle of a competitive binding assay.
Conclusion
The selectivity profile of a compound is a critical determinant of its therapeutic potential. While a complete profile for this compound is not yet in the public domain, the analysis of its close structural analogs provides a valuable framework for understanding its likely biological activities. The high affinity and selectivity for the A2A adenosine receptor exhibited by related furan-containing nicotinonitriles highlight a promising avenue for the development of targeted therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to conduct their own selectivity studies, a crucial step in the journey from a promising molecule to a potential therapeutic agent. As with any scientific endeavor, rigorous and comprehensive profiling is the key to unlocking the true potential of novel chemical entities.
References
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Safety Operating Guide
Navigating the Disposal of 2-((Furan-2-ylmethyl)amino)nicotinonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of specialized chemical compounds are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a compound of interest in various research applications. Due to the absence of a specific, standardized Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the known hazards of its structural components—furan and aminonicotinonitrile derivatives—and established principles of chemical waste management. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.[1][2]
I. Hazard Assessment and Chemical Profile
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. This assessment is derived from the toxicological and physical properties of its core chemical moieties.
-
Furan Moiety: Furan and its derivatives are known for their potential health risks. Furan itself is classified as a flammable liquid and is suspected of causing genetic defects and cancer.[3] It can also form explosive peroxides upon prolonged exposure to air.[4] Therefore, any furan-containing compound should be handled with caution, minimizing inhalation and contact.[5][6]
-
Aminonicotinonitrile Moiety: Nicotinonitrile and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[7] Some aminonicotinonitrile compounds have demonstrated aquatic toxicity.[8][9]
-
Overall Profile (Inferred): Based on its structure, this compound should be treated as a potentially hazardous substance. Key concerns include potential toxicity, irritation, and the possibility of peroxide formation over time.
| Hazard Consideration | Associated Moiety | Potential Risks |
| Flammability | Furan | May be combustible under certain conditions. |
| Carcinogenicity/Mutagenicity | Furan | Suspected of causing cancer and genetic defects.[3] |
| Acute Toxicity | Aminonicotinonitrile | Harmful if swallowed or inhaled.[7] |
| Skin and Eye Irritation | Aminonicotinonitrile | May cause irritation upon contact.[7] |
| Peroxide Formation | Furan | Potential for explosive peroxide formation with prolonged air exposure.[4] |
| Environmental Hazard | Aminonicotinonitrile | Potential for harm to aquatic life.[8][9] |
II. Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, the implementation of appropriate safety measures is mandatory.
A. Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2]
B. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.[2]
-
Respiratory Protection: In the event of a spill or if working outside of a fume hood is unavoidable, a respirator with an organic vapor cartridge is necessary.[2]
III. Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to manage its potential hazards in a controlled and compliant manner. This involves proper waste segregation, containment, and labeling.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on its components, this compound should be disposed of as hazardous chemical waste.[5][10]
-
Waste Stream Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11] Incompatible materials can lead to dangerous reactions.[12] Collect waste containing this compound in a designated hazardous waste container.[1]
Step 2: Containerization
-
Container Selection: Use a container that is compatible with organic compounds and has a secure, sealable lid. The original product container can be a suitable option.[13]
-
Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[13] This area should be away from sources of ignition, heat, and direct sunlight.[5][11]
-
Container Integrity: Keep the container tightly closed at all times, except when adding waste, to prevent the release of vapors.[6] Regularly inspect the container for any signs of degradation or leaks.[12]
Step 4: Final Disposal
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with a complete and accurate description of the waste container's contents.
-
Transportation: The transport of hazardous waste from the laboratory to a treatment, storage, and disposal facility (TSDF) must be handled by trained personnel and in accordance with Department of Transportation (DOT) regulations.[10][14]
IV. Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert your colleagues and laboratory supervisor.[13]
-
Control Ignition Sources: If the material is known to be flammable or is in a flammable solvent, eliminate all sources of ignition.[4]
-
Assess the Spill: Determine the extent of the spill and the associated hazards to inform the appropriate level of response.[6]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section II.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[6]
-
Reporting: Report the spill to your EHS office in accordance with your institution's policies.[13]
V. Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
VI. References
-
Benchchem. (n.d.). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Retrieved from Google Search.
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from Google Search.
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Benchchem. (n.d.). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Retrieved from Google Search.
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ChemicalBook. (n.d.). Furan - Safety Data Sheet. Retrieved from Google Search.
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Mcfenvironmental.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Google Search.
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from Google Search.
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United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from Google Search.
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United States Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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2a biotech. (n.d.). This compound. Retrieved from Google Search.
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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National Oceanic and Atmospheric Administration. (n.d.). FURAN | CAMEO Chemicals. Retrieved from Google Search.
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Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Google Search.
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CPAChem. (2023, January 18). Safety data sheet. Retrieved from Google Search.
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Fisher Scientific. (2014, September 19). SAFETY DATA SHEET. Retrieved from Google Search.
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Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from Google Search.
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Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET. Retrieved from Google Search.
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
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Sigma-Aldrich. (2021, December 2). SAFETY DATA SHEET. Retrieved from Google Search.
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Buerge, I. J., Kahle, M., & Müller, M. D. (2008). Nicotine derivatives in wastewater and surface waters: application as chemical markers for domestic wastewater. Environmental Science & Technology, 42(17), 6354-6360*. Retrieved from [Link]
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ChemicalBook. (n.d.). 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0. Retrieved from Google Search.
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El-Gaby, M. S. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8303*. Retrieved from [Link]
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ResearchGate. (2025, August 6). Nicotine Derivatives in Wastewater and Surface Waters: Application as Chemical Markers for Domestic Wastewater | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from Google Search.
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Retrieved from [Link]
-
Benchchem. (n.d.). Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide. Retrieved from Google Search.
-
BLD Pharm. (n.d.). 13600-47-0|5-Aminonicotinonitrile. Retrieved from Google Search.
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Personal protective equipment for handling 2-((Furan-2-ylmethyl)amino)nicotinonitrile
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 2-((Furan-2-ylmethyl)amino)nicotinonitrile (CAS No. 945347-58-0). The operational plan is built on a precautionary principle, synthesizing data from its structural motifs—a furan ring and a nicotinonitrile group—to ensure the highest degree of safety for all laboratory personnel.
Precautionary Hazard Assessment
A specific, validated Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a risk assessment must be derived from the known hazards of its core chemical structures: the furan moiety and the nitrile group. This compound should be handled as a substance with significant potential health risks until comprehensive toxicological data is established.
The furan ring, present in the molecule, is a structural alert for toxicity. Furan itself is classified as an extremely flammable liquid that may cause cancer, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1] The nitrile group (C≡N) can also impart toxicity; many organic nitriles are harmful and can release cyanide under specific conditions, such as acidic hydrolysis.[2][3][4][5] While this compound is a solid, the potential for dust inhalation or absorption through skin contact necessitates stringent controls. One supplier notes the compound is an "IRRITANT" and should be stored at 2-8°C.[6]
Based on this analysis, we will operate under the assumption that this compound possesses the hazards summarized in the table below.
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the general toxicity of nitrile compounds and pyridine derivatives.[2] |
| Skin/Eye Irritation | Causes skin and eye irritation. | A common property of aminopyridine and nitrile compounds; listed as an "IRRITANT" by a supplier.[6] |
| Carcinogenicity | Suspected of causing cancer. | Precautionary measure due to the presence of the furan moiety.[1] |
| Mutagenicity | Suspected of causing genetic defects. | Precautionary measure due to the presence of the furan moiety.[1] |
| Target Organ Toxicity | May cause damage to organs (e.g., liver, respiratory system) through prolonged or repeated exposure. | Precautionary measure based on hazards associated with furan.[1][7] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all handling of this compound, in both solid and solution form, must be performed within a certified chemical fume hood.[8] The fume hood provides critical protection against the inhalation of airborne particulates and aerosols.
The selection of Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. The following PPE is mandatory for all operations involving this compound.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides protection against incidental splashes of a broad range of organic chemicals. Discard and replace immediately if contamination occurs.[8] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Standard eyeglasses are insufficient. Goggles provide a seal around the eyes to protect against dust, splashes, and aerosols.[8] |
| Body Protection | Flame-retardant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Flame-retardant material is a best practice when working with any organic compound. |
| Respiratory | Not required if work is performed within a certified and properly functioning chemical fume hood. | A fume hood is the primary engineering control for respiratory protection.[8] |
Standard Operating Procedure: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents. The following workflow outlines the process from material retrieval to solution preparation.
Experimental Workflow Diagram
Sources
- 1. cpachem.com [cpachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
